Bis(tert-butylcarbonyloxy)iodobenzene
Description
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Properties
IUPAC Name |
[2,2-dimethylpropanoyloxy(phenyl)-λ3-iodanyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23IO4/c1-15(2,3)13(18)20-17(12-10-8-7-9-11-12)21-14(19)16(4,5)6/h7-11H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKPLZUSZXYHFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OI(C1=CC=CC=C1)OC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23IO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Bis(tert-butylcarbonyloxy)iodobenzene for Researchers and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the quest for efficient and selective reagents is paramount. Among the arsenal of tools available to the discerning chemist, hypervalent iodine compounds have carved a significant niche, offering mild and powerful alternatives to traditional heavy-metal reagents. This guide provides a comprehensive technical overview of a particularly versatile member of this class: Bis(tert-butylcarbonyloxy)iodobenzene. Herein, we delve into its core physical and chemical properties, explore its synthesis, and provide detailed insights into its application in cutting-edge catalytic transformations, all grounded in mechanistic understanding and practical, field-proven protocols.
Introduction: The Rise of a Versatile Hypervalent Iodine Reagent
This compound, also known as (Di-tert-butylcarbonyloxyiodo)benzene or Di-(Pivaloyloxy)iodobenzene, is a stable, solid hypervalent iodine(III) reagent.[1][2][3] Its utility stems from its capacity to act as a potent oxidant and a source of electrophilic iodine, facilitating a range of chemical transformations with high efficiency and selectivity.[2] The presence of the sterically bulky tert-butylcarbonyl groups enhances its stability and modulates its reactivity, making it a valuable tool in complex molecule synthesis, a cornerstone of drug discovery and development.[2] This guide will serve as a detailed resource for researchers looking to harness the full potential of this powerful reagent.
Core Physicochemical Properties
A thorough understanding of a reagent's physical properties is fundamental to its effective application in a laboratory setting. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₃IO₄ | [1][4] |
| Molecular Weight | 406.26 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder or solid | [1][2] |
| Melting Point | 104-109 °C | [1] |
| CAS Number | 57357-20-7 | [1] |
| Solubility | Soluble in CH₂Cl₂, CCl₄, C₆H₆, AcOEt, MeCN, and MeOH. Limited solubility in nonpolar solvents like hexanes. | [5] |
| Stability | Stable under recommended storage conditions. Light and air sensitive. |
Data Presentation: Physicochemical Properties of this compound
Synthesis and Handling
Synthesis Protocol: A Self-Validating System
The synthesis of this compound is typically achieved through a ligand exchange reaction from a more common hypervalent iodine precursor, (diacetoxyiodo)benzene. The following protocol provides a reliable and reproducible method for its preparation.
Experimental Protocol: Synthesis of this compound
Materials:
-
(Diacetoxyiodo)benzene (PhI(OAc)₂)
-
Pivalic acid ((CH₃)₃CCOOH)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve (diacetoxyiodo)benzene (1.0 eq) in a minimal amount of dichloromethane at room temperature.
-
Ligand Exchange: To the stirred solution, add pivalic acid (2.2 eq). The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Work-up: Upon completion, remove the dichloromethane under reduced pressure.
-
Purification: The resulting crude solid is then triturated with hexane to remove excess pivalic acid and any iodobenzene byproduct. The solid is collected by vacuum filtration.
-
Drying: The purified white solid is dried under vacuum to yield this compound.
Causality Behind Experimental Choices:
-
The use of a slight excess of pivalic acid ensures the complete conversion of the starting material.
-
Dichloromethane is chosen as the solvent due to the good solubility of both the starting material and the product.
-
Trituration with hexane is an effective purification method as the product has low solubility in this nonpolar solvent, while the impurities are more readily dissolved.
Safe Handling and Storage
As a combustible solid and a reactive chemical, proper handling and storage are crucial.[1]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It is recommended to store under an inert atmosphere and protect from light and air. Keep away from heat, sparks, and open flames.
Chemical Reactivity and Mechanistic Insights
This compound is a cornerstone reagent in a variety of powerful catalytic C-H functionalization reactions. Its reactivity is centered around the electrophilic nature of the iodine(III) center and its ability to act as a clean two-electron oxidant.
Rhodium-Catalyzed C-H Amination: A Key Application
One of the most significant applications of this compound is as a terminal oxidant in rhodium-catalyzed C-H amination reactions.[1][6][7] This transformation allows for the direct conversion of a C-H bond to a C-N bond, a highly sought-after reaction in the synthesis of nitrogen-containing molecules, which are prevalent in pharmaceuticals.
Experimental Protocol: Rhodium-Catalyzed Intramolecular C-H Amination of a Sulfamate Ester
Materials:
-
Substrate (e.g., a suitable sulfamate ester)
-
This compound
-
Dirhodium(II) catalyst (e.g., Rh₂(esp)₂)
-
Magnesium oxide (MgO)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the sulfamate ester substrate (1.0 eq), Rh₂(esp)₂ (0.5 mol%), and magnesium oxide (2.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane via syringe.
-
Oxidant Addition: Add this compound (1.1 eq) in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove MgO and the catalyst. Wash the pad with dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Rh₂(esp)₂: This catalyst is particularly effective for C-H amination due to its high reactivity and selectivity.[7]
-
Magnesium Oxide: Acts as a base to neutralize the pivalic acid byproduct generated from the oxidant, which can otherwise interfere with the catalytic cycle.
-
This compound: Serves as a mild and efficient two-electron oxidant to regenerate the active rhodium-nitrenoid species. Its solid nature and stability make it easy to handle.
Mechanistic Rationale:
The catalytic cycle is believed to proceed through the following key steps:
-
Oxidation of the Nitrogen Source: The sulfamate ester reacts with this compound to form a hypervalent iodine-imido intermediate.
-
Nitrenoid Formation: This intermediate then reacts with the Rh(II) catalyst to generate a rhodium-nitrenoid species, with the concomitant release of iodobenzene and pivalic acid.
-
C-H Insertion: The electrophilic rhodium-nitrenoid undergoes a concerted C-H insertion into a C-H bond of the substrate.[6]
-
Product Release and Catalyst Regeneration: The product is released, and the Rh(II) catalyst is regenerated, ready for the next catalytic cycle.
Other Notable Applications
Beyond C-H amination, this compound is a valuable reagent in several other transformations:
-
Palladium-Catalyzed Diamination: It serves as an effective oxidant in the palladium-catalyzed diamination of alkenes.[1]
-
C-H Acyloxylation of Arenes: This reagent can be used for the direct acyloxylation of C-H bonds in aromatic compounds.[1]
-
Cyclization Reactions: It facilitates the preparation of functionalized bicyclic heterocyclic compounds through rhodium-catalyzed allene amidation and cyclization.[1]
Conclusion: A Powerful Tool for Modern Synthesis
This compound has firmly established itself as a versatile and reliable hypervalent iodine reagent in the synthetic chemist's toolbox. Its stability, ease of handling, and potent yet selective oxidizing power make it an ideal choice for a range of challenging transformations, most notably in the burgeoning field of C-H functionalization. For researchers and professionals in drug development, where the efficient construction of complex molecular architectures is critical, a deep understanding of this reagent's properties and applications is invaluable. As the drive for more sustainable and efficient synthetic methodologies continues, the importance of reagents like this compound is only set to grow.
References
- 1. 双(叔丁基羰基氧)碘苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C16H23IO4 | CID 11846058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Hand: A Technical Guide to the Mechanism of Bis(tert-butylcarbonyloxy)iodobenzene in Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Stoichiometric Oxidant
In the ever-evolving landscape of synthetic organic chemistry, the pursuit of efficient, selective, and environmentally benign oxidative transformations remains a paramount objective. Among the arsenal of reagents available to the modern chemist, hypervalent iodine compounds have emerged as powerful tools, offering a compelling alternative to traditional heavy-metal oxidants.[1][2] This guide delves into the intricate mechanistic world of a particularly versatile yet often overlooked hypervalent iodine(III) reagent: Bis(tert-butylcarbonyloxy)iodobenzene. As a Senior Application Scientist, my aim is not merely to present a collection of reactions, but to illuminate the fundamental principles that govern the reactivity of this reagent, thereby empowering researchers to harness its full potential in their synthetic endeavors.
The Heart of the Matter: Understanding the Hypervalent Iodine(III) Center
This compound, also known as (di-tert-butylcarbonyloxyiodo)benzene or di-(pivaloyloxy)iodobenzene, belongs to the class of hypervalent iodine(III) or λ³-iodanes.[3] The term "hypervalent" signifies that the iodine atom formally possesses more than the traditional octet of electrons in its valence shell.[2] This unique electronic configuration is the wellspring of its potent oxidizing capabilities.
The geometry of these compounds is typically a distorted trigonal bipyramid, with the more electronegative ligands (in this case, the tert-butylcarbonyloxy groups) occupying the apical positions and the phenyl group and two lone pairs of electrons situated in the equatorial plane.[4] This arrangement is crucial for its reactivity, as the hypervalent bond is inherently weaker and more polarized than a standard covalent bond, rendering the iodine center highly electrophilic.
The Core Mechanistic Paradigm: A Two-Act Play of Ligand Exchange and Reductive Elimination
The vast majority of oxidative transformations mediated by this compound and its chemical cousins proceed through a conserved two-step mechanism:
-
Ligand Exchange: The reaction initiates with the nucleophilic attack of the substrate (e.g., an alcohol, amine, or other nucleophile) on the electrophilic iodine(III) center. This results in the displacement of one of the tert-butylcarbonyloxy ligands and the formation of a new substrate-iodine bond. This step is a classic example of ligand exchange, a fundamental process in both main-group and transition-metal chemistry.[5]
-
Reductive Elimination: Following ligand exchange, the newly formed intermediate undergoes reductive elimination. In this step, the iodine(III) center is reduced to iodine(I) (iodobenzene), and the substrate is oxidized. The driving force for this process is the formation of the stable iodobenzene byproduct and the desired oxidized product.[5]
This elegant two-step sequence is the common thread that weaves through the diverse applications of this compound in oxidation chemistry.
References
- 1. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. Copper-catalyzed olefin aminoacetoxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to Bis(tert-butylcarbonyloxy)iodobenzene: A Hypervalent Iodine(III) Reagent
An In-Depth Technical Guide to the Stability and Storage of Bis(tert-butylcarbonyloxy)iodobenzene
This compound, also known as (Di-(Pivaloyloxy)iodo)benzene, is a solid, crystalline hypervalent iodine(III) reagent. Compounds of this class are characterized by an iodine atom in a +3 oxidation state, exceeding the typical octet of electrons in its valence shell.[1] This electronic configuration renders them highly useful as oxidizing agents and as sources of electrophilic groups in modern organic synthesis.[2][3] Their reactivity is similar to that of heavy metal reagents like lead(IV) and thallium(III) but without the associated high toxicity and environmental hazards, leading to a surge in their application.[1][4]
Specifically, this compound serves as a versatile reagent for various transformations, including C-H acyloxylation of arenes and the preparation of complex heterocyclic compounds.[5] The efficacy of these sensitive and energetic reagents is, however, intrinsically linked to their purity and stability. Degradation not only reduces reaction yields but can also introduce unforeseen side reactions, compromising experimental reproducibility. This guide provides a comprehensive overview of the stability profile of this compound and details the essential protocols for its proper storage, handling, and quality assessment to ensure its optimal performance in a research and development setting.
Physicochemical and Hazard Profile
A foundational understanding of a reagent's physical properties and hazards is critical for its safe handling and storage.
| Property | Value | Source(s) |
| CAS Number | 57357-20-7 | [6] |
| Molecular Formula | C₁₆H₂₃IO₄ | [7] |
| Molecular Weight | 406.26 g/mol | [7] |
| Appearance | White to light yellow powder or crystals | |
| Melting Point | 104-109 °C; 108.0 to 113.0 °C | |
| Purity | >97% or >98% depending on supplier |
According to its Safety Data Sheet (SDS), the substance is not classified as a hazardous mixture under REGULATION (EC) No 1272/2008.[6] However, it is crucial to recognize that all chemical products should be handled with the assumption of "having unknown hazards and toxicity."[6] The primary operational risks are associated with its instability, as it may decompose explosively upon heating, shock, or friction.[6] Therefore, appropriate personal protective equipment (PPE), including eyeshields and gloves, is mandatory.
Chemical Stability and Degradation Profile
The synthetic utility of hypervalent iodine reagents is derived from the iodine atom's propensity to undergo reductive elimination, returning to the more stable monovalent state (I⁻¹).[1] This inherent driving force is also the root of their instability.
Key Sensitivities: The stability of this compound is compromised by several factors:
-
Heat: Thermal energy can provide the activation energy needed for decomposition, which may be explosive.[6]
-
Mechanical Shock & Friction: Grinding or impact can initiate decomposition.[6] The material should never be subjected to grinding, shock, or friction.[6]
-
Light: The compound is light-sensitive, and photolytic energy can promote degradation.[6][8]
-
Air & Moisture: While the SDS does not explicitly label it as moisture-sensitive, it is best practice for hypervalent iodine reagents, particularly those with carboxylate ligands, to be protected from atmospheric moisture.[8] Hydrolysis represents a primary chemical degradation pathway.
Proposed Degradation Pathway: In the presence of moisture, the ester-like pivaloyloxy ligands are susceptible to hydrolysis. This reaction would cleave the I-O bonds, leading to the formation of iodobenzene and two equivalents of pivalic acid (2,2-dimethylpropanoic acid). The tert-butyl groups, characteristic of Boc-type protecting groups, are known to be labile under acidic conditions, which would be generated during hydrolysis.[9][10]
Caption: Proposed hydrolytic degradation of this compound.
Core Protocols for Storage and Handling
Adherence to strict storage and handling protocols is non-negotiable for maintaining the reagent's integrity and ensuring operator safety. The causality behind these rules is the mitigation of the sensitivities outlined in Section 3.0.
4.1 Recommended Storage Conditions
The following conditions are synthesized from supplier safety data sheets and are designed to prevent thermal, photolytic, and atmospheric degradation.[6]
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool Area (e.g., Refrigerator, 2-8 °C) | Minimizes the rate of thermal decomposition. |
| Atmosphere | Keep under an inert gas (e.g., Argon, Nitrogen) | Prevents contact with atmospheric moisture and oxygen, inhibiting hydrolysis and potential oxidation.[6] |
| Light | Store in a shaded area; use amber vials | Prevents photolytic decomposition.[6] |
| Container | Tightly closed original container | Prevents contamination and exposure to air/moisture.[6] |
| Hazards | Avoid shock and friction | Prevents mechanically initiated explosive decomposition.[6] |
4.2 Step-by-Step Handling Protocol
This protocol is designed as a self-validating system to ensure the reagent is only handled under conditions that preserve its stability.
-
Preparation: Before retrieving the reagent from storage, ensure a dry, inert atmosphere is established in the workspace (e.g., a glovebox or a Schlenk line manifold). All glassware and utensils (spatulas, syringes) must be thoroughly dried.
-
Equilibration: Allow the container to warm to room temperature in a desiccator before opening. This crucial step prevents atmospheric moisture from condensing onto the cold solid.
-
Dispensing: Transfer the reagent from its storage container to the reaction vessel exclusively under a positive pressure of inert gas. Use a clean, dry, non-metallic spatula (Teflon or glass) to avoid any potential catalytic decomposition from metal contaminants.
-
Weighing: If weighing is required, do so rapidly in a tared, sealed vessel under the inert atmosphere if possible.
-
Sealing and Storage: Immediately after dispensing, securely close the main container, purge the headspace with inert gas, and wrap the seal with paraffin film for extra protection. Return the reagent to its designated cold, dark storage location promptly.[6]
-
Cleanup: Quench any residual material carefully. Do not return unused material to the original container, as this risks contamination.
Caption: Standard workflow for safely handling this compound.
Protocol for Quality Assessment
Given the reagent's instability, it is prudent to verify its purity before use, especially if it has been stored for an extended period or if suboptimal handling is suspected. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a rapid and effective method for this purpose.
5.1 General Protocol for Purity Assessment via ¹H NMR
This is a generalized procedure. Specific parameters may need adjustment based on available instrumentation.
-
Sample Preparation: Under an inert atmosphere, carefully weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Using a dry syringe, add ~0.6 mL of a deuterated solvent (e.g., CDCl₃) that has been stored over molecular sieves to ensure it is anhydrous.
-
Dissolution: Cap the NMR tube securely and gently agitate to dissolve the sample completely.
-
Data Acquisition: Acquire a ¹H NMR spectrum. Key signals for the intact reagent are expected in the aromatic region (for the phenyl group) and the aliphatic region (for the tert-butyl groups).
-
Data Analysis:
-
Intact Reagent: Look for the characteristic sharp singlet of the tert-butyl protons and the multiplet patterns of the phenyl protons. Integrate these regions. The expected ratio should be consistent with the structure (18H for the two tert-butyl groups vs. 5H for the phenyl group).
-
Degradation Products: The presence of a sharp singlet corresponding to the protons of pivalic acid is a key indicator of hydrolysis. The appearance of complex signals for iodobenzene will also be observed.
-
Purity Estimation: Compare the integration of the reagent's characteristic peaks to those of the impurity peaks to estimate the relative purity. If significant degradation is observed, the reagent may not be suitable for sensitive applications.
-
Conclusion
This compound is a powerful synthetic tool whose effectiveness is directly tied to its chemical integrity. Its stability is challenged by heat, light, moisture, and physical shock. By implementing the rigorous storage and handling protocols detailed in this guide—namely, consistent cold, dark, and inert storage combined with careful handling under an inert atmosphere—researchers can significantly extend the reagent's shelf-life and ensure the reliability and reproducibility of their experimental outcomes. Routine quality assessment via methods like ¹H NMR is a final, critical step in this quality assurance workflow.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Hypervalent organo iodines reagents in organic synthesis | PPTX [slideshare.net]
- 3. Hypervalent Iodine Compounds [organic-chemistry.org]
- 4. download.e-bookshelf.de [download.e-bookshelf.de]
- 5. This compound 97 | 57357-20-7 [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. This compound | C16H23IO4 | CID 11846058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. scispace.com [scispace.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of Bis(tert-butylcarbonyloxy)iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the spectroscopic data for Bis(tert-butylcarbonyloxy)iodobenzene, a versatile hypervalent iodine(III) reagent. Known for its applications in a range of organic transformations, a thorough understanding of its spectral characteristics is crucial for its effective use and quality control in research and development. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights into its structural confirmation and purity assessment.
Introduction to this compound
This compound, also known as (Di(pivaloyloxy)iodo)benzene or PhI(OPiv)₂, is a valuable oxidizing agent in modern organic synthesis.[1] Its utility stems from its ability to participate in a variety of transformations, including C-H functionalization and oxidative cyclizations. The tert-butyl groups enhance its solubility in organic solvents compared to its acetate analogue, (diacetoxyiodo)benzene (DIB), broadening its applicability in various reaction media.
The molecular structure of this compound, with the hypervalent iodine atom at its core, is key to its reactivity. Spectroscopic analysis provides the definitive evidence for this structure.
Part 1: Synthesis and Structural Confirmation
The preparation of this compound is most commonly achieved through a straightforward ligand exchange reaction from the more readily available (diacetoxyiodo)benzene. This method offers a high-yielding and clean conversion.
Experimental Protocol: Synthesis via Ligand Exchange
Objective: To synthesize this compound from (diacetoxyiodo)benzene and pivalic acid.
Materials:
-
(Diacetoxyiodo)benzene (PhI(OAc)₂)
-
Pivalic acid ((CH₃)₃CCOOH)
-
Chlorobenzene (PhCl)
-
Hexane
Procedure:
-
A solution of (diacetoxyiodo)benzene (1.0 eq.) in chlorobenzene is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Pivalic acid (2.2 eq.) is added to the solution.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent and volatile by-products (acetic acid) are removed under reduced pressure.
-
The resulting crude solid is washed with hexane to remove excess pivalic acid.
-
The purified white solid, this compound, is dried under vacuum.
Causality of Experimental Choices:
-
Ligand Exchange: The use of an excess of pivalic acid drives the equilibrium towards the formation of the desired product by replacing the acetate ligands with pivaloate ligands.
-
Solvent: Chlorobenzene is a suitable solvent due to its ability to dissolve the starting material and its relatively high boiling point, which facilitates removal under vacuum.
-
Washing: Washing with hexane is effective for removing the non-polar pivalic acid while the desired product has limited solubility in it.
Part 2: Spectroscopic Data and Interpretation
A full spectroscopic characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected NMR, IR, and MS data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence of its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum is characterized by signals corresponding to the protons of the phenyl ring and the tert-butyl groups.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 | Doublet of doublets | 2H | H-ortho (aromatic) |
| ~7.6 | Triplet | 1H | H-para (aromatic) |
| ~7.5 | Triplet | 2H | H-meta (aromatic) |
| ~1.3 | Singlet | 18H | -C(CH₃)₃ |
Interpretation:
-
The downfield signals in the aromatic region (~7.5-8.0 ppm) are characteristic of the protons on the phenyl ring attached to the iodine atom. The substitution pattern leads to the distinct multiplicities.
-
The single, intense peak at ~1.3 ppm, integrating to 18 protons, is the hallmark of the two equivalent tert-butyl groups. The singlet nature of this peak is due to the absence of adjacent protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~177 | C=O (carbonyl) |
| ~135 | C-I (ipso-carbon) |
| ~131 | C-para (aromatic) |
| ~130 | C-ortho (aromatic) |
| ~129 | C-meta (aromatic) |
| ~39 | -C(CH₃)₃ (quaternary) |
| ~27 | -C(CH₃)₃ |
Interpretation:
-
The carbonyl carbon signal appears significantly downfield (~177 ppm).
-
The aromatic carbons show distinct signals, with the ipso-carbon directly attached to the iodine being the most deshielded among them.
-
The two signals in the aliphatic region correspond to the quaternary and methyl carbons of the tert-butyl groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by the strong absorption of the carbonyl groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Weak | C-H stretch (aromatic) |
| ~2970 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong, sharp | C=O stretch (ester) |
| ~1480, ~1460 | Medium | C=C stretch (aromatic) |
| ~1230 | Strong | C-O stretch (ester) |
| ~740, ~680 | Strong | C-H bend (aromatic, out-of-plane) |
Interpretation:
-
The most prominent feature is the strong carbonyl (C=O) stretching vibration around 1700 cm⁻¹. This is characteristic of an ester functional group.
-
The presence of both aromatic and aliphatic C-H stretches confirms the presence of both the phenyl ring and the tert-butyl groups.
-
The strong bands in the fingerprint region below 800 cm⁻¹ are indicative of the substitution pattern on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique.
Expected Fragmentation Pattern:
The mass spectrum would be expected to show the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺. However, due to the lability of the iodine-oxygen bonds, significant fragmentation is anticipated.
| m/z | Possible Fragment |
| 406 | [C₁₆H₂₃IO₄]⁺ (Molecular Ion) |
| 305 | [M - C(O)C(CH₃)₃]⁺ |
| 204 | [C₆H₅I]⁺ |
| 127 | [I]⁺ |
| 101 | [C(O)C(CH₃)₃]⁺ |
| 77 | [C₆H₅]⁺ |
| 57 | [C(CH₃)₃]⁺ |
Interpretation:
-
The molecular ion peak at m/z 406 would confirm the molecular formula.
-
Common fragmentation pathways would involve the loss of one or both pivaloate groups.
-
The presence of fragments corresponding to iodobenzene (m/z 204) and the phenyl group (m/z 77) would further support the proposed structure.
Part 3: Visualization of Key Structural Information
Visual representations can aid in understanding the structure and connectivity of this compound.
Molecular Structure
Caption: 2D structure of this compound.
Spectroscopic Analysis Workflow
Caption: Workflow for synthesis and spectroscopic analysis.
Conclusion
References
Unraveling the Hypervalent Iodine Bonding in Bis(tert-butylcarbonyloxy)iodobenzene: A Technical Guide
Abstract
Hypervalent iodine compounds have emerged as indispensable reagents in modern organic synthesis, prized for their unique reactivity and environmentally benign characteristics.[1][2][3] Among these, Bis(tert-butylcarbonyloxy)iodobenzene, a λ³-iodane, serves as a pivotal example for understanding the nuanced nature of hypervalent bonding. This technical guide provides an in-depth exploration of the bonding in this specific molecule, moving beyond simplistic models to offer a comprehensive view grounded in theoretical principles and experimental evidence. We will dissect the three-center, four-electron (3c-4e) bond, explore the influence of its ligands, and detail the experimental and computational methodologies that validate our understanding. This document is intended for researchers, scientists, and drug development professionals seeking a deeper comprehension of the electronic structure and reactivity of this important class of reagents.
Introduction: Beyond the Octet Rule
For decades, the octet rule has been a foundational concept in understanding chemical bonding. However, elements in the third period and beyond, such as iodine, can form stable compounds with more than eight electrons in their valence shell.[4][5] These "hypervalent" molecules exhibit distinct geometries and reactivity patterns that are not adequately described by classical Lewis structures.[4] Iodine, with its large atomic radius and accessible d-orbitals, readily forms hypervalent compounds, most commonly in the +3 (λ³-iodanes) and +5 (λ⁵-iodanes) oxidation states.[1][4]
This compound is a prime example of a λ³-iodane, a class of compounds characterized by a T-shaped geometry around the central iodine atom.[6] Understanding the bonding in these molecules is crucial for predicting their reactivity and for the rational design of new synthetic methodologies.
The Heart of the Matter: The Three-Center, Four-Electron (3c-4e) Bond
The key to understanding the structure and reactivity of this compound lies in the concept of the three-center, four-electron (3c-4e) bond.[1][4][7][8][9][10][11] This model, first proposed by Pimentel and Rundle, describes a linear arrangement of three atoms where a single bonding molecular orbital, a non-bonding molecular orbital, and an antibonding molecular orbital are formed from the combination of their atomic orbitals.[4][10]
In the case of a λ³-iodane, the iodine atom and the two most electronegative ligands, which occupy the apical positions of the T-shaped geometry, participate in this bond. The four electrons occupy the bonding and non-bonding molecular orbitals, resulting in a bond order of approximately 0.5 for each iodine-ligand interaction.[10] This results in bonds that are longer and weaker than typical covalent bonds, a defining characteristic of hypervalent iodine compounds.[1][4]
Caption: Molecular orbital diagram of a three-center, four-electron bond.
Structural Analysis of this compound
The specific structure of this compound dictates its reactivity. The central iodine atom is bonded to a phenyl group and two tert-butylcarbonyloxy groups. The phenyl group occupies an equatorial position, forming a standard two-center, two-electron (2c-2e) covalent bond with the iodine. The two more electronegative tert-butylcarbonyloxy groups occupy the apical positions, participating in the hypervalent 3c-4e bond.[8] This arrangement leads to the characteristic T-shaped geometry.
| Structural Parameter | Typical Value | Significance |
| L-I-L Bond Angle | ~180° | Confirms the linear arrangement of the 3c-4e bond. |
| C-I-L Bond Angle | ~90° | Defines the T-shaped geometry of the λ³-iodane.[6] |
| I-L (apical) Bond Length | Longer than a standard I-O single bond | Indicates the weaker, partial bonding nature of the 3c-4e bond. |
| I-C (equatorial) Bond Length | Consistent with a standard I-C single bond | Represents a typical covalent bond. |
Table 1: Key Geometric Parameters in λ³-Iodanes.
The electron-withdrawing nature of the tert-butylcarbonyloxy ligands is crucial. More electronegative ligands preferentially occupy the apical positions, stabilizing the hypervalent bond.[4] The bulky tert-butyl groups also provide steric hindrance, which can influence the reagent's selectivity in organic reactions.
Experimental Probing of Hypervalent Bonding
Several spectroscopic techniques provide experimental evidence for the proposed bonding model in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is a powerful tool for probing the electronic environment of the carbon atoms in the molecule. The chemical shift of the ipso-carbon of the phenyl ring is particularly informative. The deshielding of this carbon atom is consistent with a partial positive charge on the iodine atom, a direct consequence of the polarized 3c-4e bond.[4]
Infrared (IR) Spectroscopy
The carbonyl stretching frequencies (ν(C=O)) of the tert-butylcarbonyloxy ligands in the IR spectrum provide insight into the nature of the I-O bonds. These frequencies are typically shifted to lower wavenumbers compared to their corresponding carboxylic acids, indicating a weakening of the C=O bond. This is consistent with the delocalization of electron density into the 3c-4e bond.
Synthesis and Handling: A Practical Approach
The synthesis of this compound is typically achieved through two main routes: the oxidation of iodobenzene in the presence of pivalic acid or a ligand exchange reaction with a pre-existing hypervalent iodine compound like (diacetoxyiodo)benzene.[3]
Experimental Protocol: Synthesis via Oxidation of Iodobenzene
Materials:
Procedure:
-
Dissolve iodobenzene and pivalic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of peracetic acid in acetic acid to the cooled mixture with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Caption: General workflow for the synthesis of this compound.
Reactivity and Applications in Organic Synthesis
The unique electronic structure of this compound underpins its utility as a versatile reagent in organic synthesis.[14][15][16][17][18][19][20] The hypervalent iodine center is electrophilic and serves as a good leaving group, facilitating a variety of transformations.
Key applications include:
-
Oxidations: It is a mild and selective oxidizing agent, for instance, in the oxidation of alcohols to aldehydes and ketones.
-
Acylations: It can act as an electrophilic source of the pivaloyl group in acylation reactions.
-
Catalysis: It can be used in catalytic cycles, often in conjunction with a terminal oxidant, for various C-H functionalization reactions.[21][22]
The reactivity is a direct consequence of the weak I-O bonds within the 3c-4e framework, which are readily cleaved to deliver the pivaloyloxy group to a nucleophile.
Conclusion
The bonding in this compound is a fascinating example of hypervalency, elegantly explained by the three-center, four-electron bond model. This model, supported by a wealth of experimental and computational data, provides a robust framework for understanding the structure, stability, and reactivity of this important class of synthetic reagents. A thorough grasp of these fundamental principles is paramount for researchers and professionals in the field of drug development and organic synthesis, enabling the rational design of novel transformations and the optimization of existing synthetic routes.
References
- 1. download.e-bookshelf.de [download.e-bookshelf.de]
- 2. Hypervalent Iodine Compounds [organic-chemistry.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hypervalent Iodine(III) Compounds as Biaxial Halogen Bond Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the role of the 3-center–4-electron bond in hypervalent λ3-iodanes using the methodology of domain averaged Fermi holes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Three-center four-electron bond - Wikipedia [en.wikipedia.org]
- 11. docsity.com [docsity.com]
- 12. nbinno.com [nbinno.com]
- 13. Iodobenzene(591-50-4) IR Spectrum [chemicalbook.com]
- 14. This compound 97 57357-20-7 [sigmaaldrich.com]
- 15. chemimpex.com [chemimpex.com]
- 16. This compound 97 | 57357-20-7 [chemicalbook.com]
- 17. scbt.com [scbt.com]
- 18. thomassci.com [thomassci.com]
- 19. Sigma Aldrich this compound 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 20. [Bis(tert-butylcarbonyloxy)iodo]benzene | 57357-20-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 21. benchchem.com [benchchem.com]
- 22. Revisiting applications of molecular iodine in organic synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Advent of Hypervalent Iodine Reagents: A Paradigm Shift in Oxidative Chemistry
An In-depth Technical Guide to Bis(tert-butylcarbonyloxy)iodobenzene
This document serves as a comprehensive technical guide on this compound. It is designed for an audience of researchers, scientists, and professionals in drug development. The guide delves into the historical context, synthesis, mechanistic underpinnings, and diverse applications of this versatile hypervalent iodine(III) reagent, grounded in established scientific principles and practical, field-proven insights.
For decades, synthetic chemists relied heavily on transition metals like chromium, manganese, and lead for oxidative transformations. While effective, these reagents are often toxic, environmentally hazardous, and require stoichiometric quantities, leading to significant waste. The renaissance of hypervalent iodine chemistry over the past 40 years has provided a powerful and sustainable alternative.[1] These compounds, particularly those in the iodine(III) and iodine(V) oxidation states, function as mild, selective, and environmentally benign oxidizing agents.[1][2] Their reactivity often mirrors that of transition metals, involving processes analogous to ligand exchange and reductive elimination, yet they circumvent the toxicity and disposal issues associated with heavy metals.[3]
This compound, also known as (Di-tert-butylcarbonyloxyiodo)benzene or Di-(Pivaloyloxy)iodobenzene, has emerged as a particularly useful reagent within this class. Its robust stability, excellent solubility in common organic solvents, and well-defined reactivity make it a valuable tool for a multitude of synthetic applications.[4]
Historical Context: The Evolution from Inorganic Precursors to Tailored Organic Reagents
The journey of hypervalent iodine chemistry began long before its widespread application. The first polyvalent organic iodine compound, (dichloroiodo)benzene (PhICl₂), was prepared by Conrad Willgerodt in 1886.[1][3][5] This was followed by the synthesis of other foundational reagents like (diacetoxyiodo)benzene (PhI(OAc)₂) and iodosylbenzene in the 1890s.[3][5]
Despite these early discoveries, the synthetic potential of these compounds remained largely untapped for many years. A significant challenge was the polymeric nature and poor solubility of early reagents like iodosylbenzene (PhIO). The breakthrough came with the realization that coordinating iodosylbenzene with carboxylates could produce monomeric, soluble, and far more manageable iodine(III) species.
(Diacetoxyiodo)benzene, PhI(OAc)₂, became a workhorse reagent, but the search for reagents with tailored properties continued. The development of this compound represents a logical evolution. The introduction of bulky tert-butylcarbonyl (pivaloyl) groups serves a dual purpose:
-
Enhanced Solubility: The lipophilic tert-butyl groups significantly improve solubility in non-polar organic solvents like dichloromethane and benzene, where many organic substrates are most soluble.
-
Modulated Reactivity: The steric hindrance and electronic properties of the pivaloate ligands fine-tune the reactivity of the iodine(III) center, often leading to cleaner reactions and higher yields compared to less hindered analogues.
A Validated Protocol for the Synthesis of this compound
The synthesis of this reagent is highly reliable and can be performed in any standard organic chemistry laboratory. The most common and efficient method is a straightforward ligand exchange reaction starting from the commercially available and less expensive (diacetoxyiodo)benzene.[6]
Causality in Protocol Design
This protocol is designed as a self-validating system. The choice of reagents and conditions is deliberate:
-
Starting Material: (Diacetoxyiodo)benzene is an ideal precursor as it is a stable, crystalline solid that is easy to handle.
-
Acylating Agent: Pivalic acid is used in slight excess to drive the ligand exchange equilibrium towards the desired product, leveraging Le Châtelier's principle.
-
Solvent: Dichloromethane (CH₂Cl₂) is chosen for its ability to dissolve the starting material and product while being relatively inert and easy to remove under reduced pressure.
-
Purification: The final product has significantly lower solubility in non-polar aliphatic solvents like hexanes compared to the pivalic acid starting material and acetic acid byproduct. Trituration—suspending the crude solid in hexanes and filtering—is a highly effective and simple purification method that avoids the need for more complex column chromatography.
Step-by-Step Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Characterization Data
The identity and purity of the synthesized product should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| Appearance | White to off-white crystalline solid. |
| Melting Point | 104-109 °C.[7] |
| ¹H NMR (CDCl₃) | δ ~8.0 (d, 2H, Ar-H), δ ~7.6 (t, 1H, Ar-H), δ ~7.5 (t, 2H, Ar-H), δ ~1.3 (s, 18H, -C(CH₃)₃). |
| ¹³C NMR (CDCl₃) | δ ~177 (C=O), δ ~135 (Ar-C), δ ~131 (Ar-CH), δ ~130 (Ar-CH), δ ~118 (Ar-C-I), δ ~39 (quaternary C), δ ~27 (CH₃). |
| FT-IR (ATR) | ν ~1650-1680 cm⁻¹ (strong, C=O stretch), ν ~3050 cm⁻¹ (Ar C-H stretch), ν ~2970 cm⁻¹ (Aliphatic C-H stretch). |
Reactivity and Mechanistic Principles
The utility of this compound stems from the electrophilic nature of the iodine(III) center and the ability of the pivaloate groups to act as good leaving groups. The bonding in such iodine(III) compounds is best described by the 3-center-4-electron (3c-4e) bond model for the hypervalent L-I-L axis.[2] The driving force for most reactions is the favorable reductive elimination of iodobenzene (PhI), a stable molecule, with the concomitant formation of new bonds at the substrate.
The general mechanism involves two key steps:
-
Ligand Exchange: A nucleophilic substrate (Nu-H) attacks the electrophilic iodine center, displacing one of the pivaloate ligands.
-
Reductive Elimination: The intermediate undergoes reductive elimination to form the functionalized product and iodobenzene.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Hypervalent organoiodine compounds - Wikipedia [en.wikipedia.org]
- 3. download.e-bookshelf.de [download.e-bookshelf.de]
- 4. chemimpex.com [chemimpex.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
- 7. 双(叔丁基羰基氧)碘苯 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide to the Molecular Structure and Geometry of Bis(tert-butylcarbonyloxy)iodobenzene
Abstract
This technical guide offers a comprehensive examination of bis(tert-butylcarbonyloxy)iodobenzene, a key hypervalent iodine(III) reagent in modern organic synthesis. The document elucidates its molecular structure, three-dimensional geometry, and the underlying principles governing its reactivity. A detailed synthesis protocol, a representative application in alcohol oxidation with mechanistic insights, and a discussion of its significance for researchers, scientists, and drug development professionals are presented. This guide is structured to provide not just procedural details but also the causal reasoning behind experimental choices, ensuring a deep and practical understanding of this versatile compound.
Introduction: The Ascendancy of Hypervalent Iodine(III) Reagents
In the landscape of contemporary organic chemistry, hypervalent iodine reagents have carved out a significant niche as powerful and environmentally benign alternatives to traditional heavy-metal-based oxidants.[1][2] Their broad utility, coupled with their mild reaction conditions and high selectivity, has made them indispensable tools for a vast array of chemical transformations. This compound, a prominent member of the λ³-iodane family, exemplifies the unique reactivity profile of these compounds. A thorough understanding of its molecular architecture is fundamental to harnessing its full synthetic potential.
Molecular Structure and Geometry: A Closer Look at the T-Shaped Framework
The molecular geometry of this compound is a cornerstone of its chemical behavior. Like other related [bis(acyloxy)iodo]arenes, it adopts a characteristic T-shaped geometry around the central iodine atom. This spatial arrangement is a direct consequence of the Valence Shell Electron Pair Repulsion (VSEPR) theory, which dictates the distribution of electron pairs to minimize electrostatic repulsion. The iodine atom in this iodine(III) compound possesses ten valence electrons, which are organized into a trigonal bipyramidal geometry. The two lone pairs of electrons occupy the equatorial positions, which compels the phenyl group and the two oxygen atoms from the carboxylate ligands into the axial and one equatorial position, resulting in the observed T-shape.[3]
The bonding in such hypervalent iodine compounds is often described by the 3-center-4-electron (3c-4e) bond model.[4] This model posits a linear arrangement of the two most electronegative ligands (the oxygen atoms of the carboxylates) and the central iodine atom, where a p-orbital on the iodine atom overlaps with orbitals from the two oxygen atoms. This results in a bonding molecular orbital, a non-bonding molecular orbital, and an anti-bonding molecular orbital. The four electrons (two from the I-O bonds and two from the oxygen lone pairs) occupy the bonding and non-bonding orbitals, leading to I-O bonds that are longer and weaker than typical covalent bonds. This inherent weakness is a key factor in the high reactivity of these reagents.
Table 1: Representative Structural Parameters of (Diacetoxyiodo)benzene
| Parameter | Value | Significance |
| I-C (phenyl) Bond Length | ~2.08 Å | A typical covalent bond between iodine and an sp²-hybridized carbon. |
| I-O Bond Length | ~2.156 Å | Longer and weaker than a standard I-O single bond, facilitating ligand exchange and reductive elimination.[5] |
| O-I-O Bond Angle | Distorted from 180° | The two acetate ligands are not perfectly linear due to crystal packing and weak intramolecular interactions. |
| C-I-O Bond Angle | < 90° | The T-shape is distorted, with the phenyl group pushing the acetate ligands slightly away.[6] |
The bulky tert-butyl groups in this compound are expected to have a minimal effect on the core T-shaped geometry but will significantly influence the compound's solubility in organic solvents and its steric profile, which can play a role in substrate recognition and reaction selectivity.
Caption: T-shaped molecular geometry of a [bis(acyloxy)iodo]arene.
Synthesis of this compound: A Protocol Guided by Chemical Principles
The synthesis of [bis(acyloxy)iodo]arenes generally involves the oxidation of an iodoarene in the presence of a carboxylic acid or its anhydride. The following is a detailed protocol adapted from established methods for similar compounds, with an emphasis on the rationale behind each step.[7][8]
Experimental Protocol: Synthesis
Materials:
-
Iodobenzene
-
Pivalic anhydride ((tert-butylcarbonyl)₂O) or Pivalic acid
-
Sodium percarbonate (2Na₂CO₃·3H₂O₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hexane
-
Round-bottom flask equipped with a magnetic stir bar
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve iodobenzene (1.0 eq) in a mixture of anhydrous dichloromethane and pivalic anhydride (excess). The use of an anhydrous solvent is crucial to prevent the formation of iodosylbenzene (PhIO) and other side products. Pivalic anhydride serves as both the source of the tert-butylcarbonyloxy ligands and helps to maintain anhydrous conditions.
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath. This is a critical step to control the exothermicity of the oxidation reaction and to prevent the decomposition of the desired product.
-
Addition of Oxidant: Add sodium percarbonate portion-wise to the stirred solution over a period of 1-2 hours. Sodium percarbonate is a stable, safe, and easy-to-handle source of hydrogen peroxide, which is the ultimate oxidant. The portion-wise addition helps to maintain the temperature and control the rate of the reaction.
-
Reaction: Allow the reaction to stir at 0-5 °C for several hours, and then let it warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the iodobenzene spot.
-
Work-up: After the reaction is complete, filter the mixture to remove the sodium carbonate byproduct. Wash the solid residue with dichloromethane.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Purification: Triturate the crude solid with hexane to remove any unreacted iodobenzene and pivalic anhydride. The desired this compound is a solid and will precipitate. Collect the solid product by filtration and dry it under vacuum. The purity can be assessed by melting point and NMR spectroscopy.
Causality in Experimental Choices:
-
Sodium Percarbonate: Chosen for its stability and ease of handling compared to concentrated hydrogen peroxide. It acts as a "green" oxidant.
-
Pivalic Anhydride: Serves as the ligand source and a dehydrating agent.
-
Low Temperature: Essential for controlling the reaction rate and preventing product degradation.
-
Hexane Trituration: A non-polar solvent used to wash away non-polar impurities, leaving the more polar product behind.
Reactivity and Application: Oxidation of Alcohols
This compound is a versatile oxidizing agent. A classic application is the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.
Reaction Mechanism: A Stepwise Perspective
The oxidation of an alcohol by a [bis(acyloxy)iodo]arene is believed to proceed through the following key steps:
Caption: General mechanism for alcohol oxidation by a [bis(acyloxy)iodo]arene.
-
Ligand Exchange: The alcohol substrate displaces one of the tert-butylcarbonyloxy ligands on the iodine(III) center to form an alkoxyiodane intermediate. This is typically the rate-determining step.
-
Reductive Elimination: The intermediate undergoes a concerted or stepwise reductive elimination. A proton on the carbon bearing the oxygen is abstracted, leading to the formation of the carbonyl product, iodobenzene (the reduced form of the reagent), and a molecule of pivalic acid.
Experimental Protocol: Oxidation of Benzyl Alcohol
Materials:
-
Benzyl alcohol
-
This compound
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction: Dissolve benzyl alcohol (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask. Add this compound (1.1 mmol, 1.1 eq) and stir the mixture at room temperature.
-
Monitoring: Follow the reaction progress by TLC until the benzyl alcohol is consumed.
-
Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL). This step neutralizes the pivalic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product, benzaldehyde, can be purified by column chromatography if necessary.
This protocol highlights the mild conditions and simple work-up procedures that are characteristic of oxidations using hypervalent iodine reagents.
Conclusion and Outlook
This compound stands as a testament to the synthetic power and elegance of hypervalent iodine chemistry. Its well-defined T-shaped molecular geometry is not merely a structural curiosity but the very foundation of its reactivity, enabling selective and efficient oxidative transformations. The principles outlined in this guide—from the rationale behind its synthesis to the mechanistic intricacies of its reactions—provide a robust framework for its application in research and development. As the demand for greener and more selective synthetic methods grows, the importance of reagents like this compound is poised to increase, making a deep understanding of their fundamental properties more critical than ever.
References
- 1. Hypervalent iodine/TEMPO-mediated oxidation in flow systems: a fast and efficient protocol for alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. (Diacetoxyiodo)benzene - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. Easy Preparation of [Bis(trifluoroacetoxy)iodo]arenes from Iodoarenes, with Sodium Percarbonate as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Theoretical Deep Dive into the Reactivity of Bis(tert-butylcarbonyloxy)iodobenzene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(tert-butylcarbonyloxy)iodobenzene, a member of the hypervalent iodine(III) reagent family, has emerged as a versatile and powerful tool in modern organic synthesis. Its ability to mediate a range of transformations, including oxidations and group transfer reactions, stems from the unique electronic nature of the hypervalent iodine center. This technical guide provides a comprehensive theoretical examination of the reactivity of this compound. By integrating principles of electronic structure, computational modeling, and mechanistic analysis, we aim to furnish researchers with a deeper understanding of how this reagent functions at a molecular level, thereby enabling more rational design and optimization of synthetic methodologies.
The Hypervalent Iodine(III) Center: An Electronic Perspective
The reactivity of this compound is fundamentally governed by the electronic structure of the iodine(III) center. Unlike the typical octet of electrons around iodine in its monovalent state (e.g., in iodobenzene), the iodine atom in this reagent accommodates an expanded valence shell. This is generally described by the three-center-four-electron (3c-4e) bond model.[1][2]
In this compound, the iodine atom, the two oxygen atoms from the tert-butylcarbonyloxy ligands, and the ipso-carbon of the phenyl ring are the key players. The geometry around the iodine is typically a distorted trigonal bipyramid, with the phenyl group and a lone pair of electrons occupying the equatorial positions, while the two electronegative tert-butylcarbonyloxy ligands reside in the axial positions.[2] The bonds between the iodine and the axial ligands are significantly longer and weaker than typical covalent bonds, which is a hallmark of the hypervalent 3c-4e interaction.[1] This inherent weakness of the I-O bonds is a crucial factor in the reagent's ability to act as an efficient transfer agent for the acyloxy groups.
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the nature of this bonding.[1][3] For instance, the calculated low Wiberg bond index for the I-O bonds in related bis(acyloxy)iodoarenes (around 0.41-0.42) provides a quantitative measure of their lability.[1] This low bond order signifies a high degree of ionic character and predisposes the ligands for facile dissociation or transfer.
Theoretical Scrutiny of Reaction Mechanisms
The utility of this compound lies in its participation in a variety of chemical transformations. Theoretical studies, primarily through DFT calculations, have provided invaluable insights into the mechanistic pathways of these reactions.
Oxidative Processes
As a hypervalent iodine compound, this compound is a potent oxidizing agent. The driving force for its oxidative capacity is the facile reduction of the iodine(III) center to the more stable iodine(I) state (iodobenzene). Computational assessments of the oxidative ability of hypervalent iodine reagents are often based on their calculated redox potentials.[3] The main determinant of this oxidative power is the nature of the ligands attached to the iodine atom.[3] The presence of electron-withdrawing acyloxy groups, such as the tert-butylcarbonyloxy moieties, enhances the electrophilicity of the iodine center and, consequently, its oxidative strength.
Acyloxylation Reactions: A Mechanistic Overview
One of the most significant applications of this compound is in C-H acyloxylation reactions.[4] The generally accepted mechanism involves a ligand exchange step followed by reductive elimination.
Step-by-Step Mechanistic Breakdown:
-
Ligand Exchange: The substrate, typically a nucleophile, displaces one of the tert-butylcarbonyloxy ligands to form a new iodine(III) intermediate.
-
Reductive Elimination: This intermediate then undergoes reductive elimination, forming a new carbon-oxygen bond and releasing iodobenzene.
The chemoselectivity of such reactions with unsymmetrical diaryliodonium salts, which are structurally related to this compound, has been a subject of theoretical investigation. These studies have shown that predicting the outcome of these reactions requires an analysis of the relative transition-state energies rather than just the stability of the intermediates.
Computational Methodologies for Studying Reactivity
Density Functional Theory (DFT) has become the workhorse for theoretical investigations into the reactivity of hypervalent iodine reagents.[3] A typical computational protocol involves:
-
Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
-
Frequency Calculations: These calculations are performed to characterize the nature of the stationary points on the potential energy surface. Reactants and products have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Energy Calculations: Single-point energy calculations, often with a larger basis set, are performed on the optimized geometries to obtain accurate electronic energies.
-
Solvation Modeling: To simulate reaction conditions more realistically, solvent effects are often included using implicit or explicit solvation models.
The choice of the functional and basis set is crucial for obtaining reliable results. For hypervalent iodine compounds, functionals like B3LYP are commonly used, and for the iodine atom, a pseudopotential is often employed to account for relativistic effects.[3]
Visualizing Reaction Pathways
To provide a clearer understanding of the processes involved, we can visualize the general workflow for a theoretical investigation and a simplified reaction mechanism.
Caption: A generalized workflow for the computational investigation of a reaction mechanism.
Caption: A simplified schematic of a substrate acyloxylation reaction mediated by this compound.
Factors Influencing Reactivity: A Theoretical Perspective
Several factors can influence the reactivity of this compound, and computational studies can help to dissect these effects:
-
Ligand Effects: As previously mentioned, the nature of the ligands on the iodine atom is paramount. The bulky tert-butyl groups in the acyloxy ligands can introduce steric effects that may influence the rate and selectivity of reactions.
-
Solvent Effects: The polarity of the solvent can significantly impact the reaction rates and equilibria by stabilizing or destabilizing charged intermediates and transition states.[3]
-
Electronic Effects of the Phenyl Ring: Substituents on the phenyl ring of the iodobenzene moiety can modulate the electrophilicity of the iodine center. Electron-withdrawing groups are expected to enhance its reactivity.[3]
Conclusion and Future Outlook
Theoretical studies have provided a robust framework for understanding the reactivity of this compound. The 3c-4e bonding model, coupled with detailed mechanistic investigations using DFT, has demystified many aspects of its behavior as an oxidant and a group transfer reagent. While the general principles are well-established for the broader class of hypervalent iodine(III) compounds, more focused theoretical work on the specific reactions mediated by this compound would be highly beneficial. Future studies could explore the role of explicit solvent molecules, investigate the potential for radical pathways, and develop predictive models for reaction outcomes based on substrate properties. Such endeavors will undoubtedly accelerate the development of novel and efficient synthetic methods leveraging the unique reactivity of this versatile reagent.
References
Methodological & Application
Application Notes and Protocols for the N-Boc Protection of Primary Amines: A Guide for Researchers
Abstract
The protection of primary amines is a foundational strategy in modern organic synthesis, particularly within pharmaceutical and materials science research. The tert-butyloxycarbonyl (Boc) group is a preeminent choice for this purpose, valued for its stability and facile, orthogonal removal under acidic conditions. While various reagents can effect this transformation, this guide provides a comprehensive, field-proven protocol for the N-Boc protection of primary amines. We will critically evaluate the standard, highly reliable method using di-tert-butyl dicarbonate ((Boc)₂O) and discuss the role and reactivity of hypervalent iodine reagents, such as Bis(tert-butylcarbonyloxy)iodobenzene, in the broader context of amine chemistry. This document is intended to provide researchers, scientists, and drug development professionals with the technical insights and practical methodologies required for successful and reproducible amine protection strategies.
Introduction: The Central Role of Amine Protection
In the intricate landscape of multi-step organic synthesis, the amine functional group presents a unique challenge due to its inherent nucleophilicity and basicity.[1] Unmasked, a primary amine can interfere with a wide array of reaction conditions, leading to undesired side products and diminished yields. The strategic implementation of a protecting group is therefore essential to temporarily mask the amine's reactivity, allowing for chemical transformations to be performed elsewhere in the molecule.
The tert-butyloxycarbonyl (Boc) group is one of the most versatile and widely utilized amine protecting groups.[2] Its popularity stems from a favorable combination of properties:
-
Ease of Introduction: The Boc group can be readily installed under mild conditions.[3]
-
Robust Stability: N-Boc protected amines are stable to a broad spectrum of reagents, including strong bases, nucleophiles, and conditions for catalytic hydrogenation.[4]
-
Orthogonality: The Boc group's lability to acid allows for its selective removal in the presence of other protecting groups, such as the base-labile Fmoc or the hydrogenolysis-labile Cbz groups, which is a cornerstone of complex synthetic strategies like solid-phase peptide synthesis.[4]
This guide will provide a detailed, validated protocol for the N-Boc protection of primary amines.
Reagent Selection: A Tale of Two Reagents
The choice of reagent is paramount for a successful protection reaction. While the topic of this guide is the use of this compound, it is crucial to first understand the standard, universally accepted reagent for this transformation.
The Gold Standard: Di-tert-butyl Dicarbonate ((Boc)₂O)
Di-tert-butyl dicarbonate, commonly known as Boc anhydride, is the most frequently used reagent for the introduction of the Boc group.[5] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butyl carbonate leaving group, which conveniently decomposes into the volatile byproducts carbon dioxide and tert-butanol.[6] This decomposition provides a strong thermodynamic driving force for the reaction.
This compound: A Critical Evaluation
This compound, also known as Di-(Pivaloyloxy)iodobenzene, is a hypervalent iodine(III) reagent. These reagents are known for their utility as oxidizing agents in a plethora of organic transformations.[7] While the structure of this reagent contains two tert-butylcarbonyl groups, its reactivity profile is fundamentally different from that of Boc anhydride.
Hypervalent iodine reagents typically react with primary amines in a highly exothermic manner, which can be hazardous if not controlled.[7] Their primary role in amine chemistry is not as a protecting group transfer agent, but rather as an oxidant to facilitate reactions such as:
-
Oxidative Rearrangements: Phenyliodine(III) diacetate (PIDA), a closely related reagent, is known to induce skeletal rearrangements in secondary amines.[5]
-
C-H Amination: In the presence of a rhodium catalyst, this compound has been used for the amination of C-H bonds.
-
Oxidative Coupling: Hypervalent iodine reagents can mediate cross-dehydrogenative coupling reactions between amines and other nucleophiles.[8]
Direct reaction of a primary amine with this compound for the purpose of N-Boc protection is not a standard, well-documented procedure. The high reactivity and oxidizing nature of the hypervalent iodine center would likely lead to a complex mixture of products, rather than the clean formation of the desired carbamate. Given the lack of established protocols and the potential for hazardous, uncontrolled reactions, the use of this compound as a direct reagent for N-Boc protection of primary amines is not recommended.
For these reasons, the remainder of this guide will focus on the robust and reliable protocol using di-tert-butyl dicarbonate.
Detailed Experimental Protocol: N-Boc Protection with (Boc)₂O
This protocol is a general procedure that can be adapted for a wide range of primary amines. Optimization of reaction time and temperature may be necessary for specific substrates.
Materials and Reagents
-
Primary amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or a biphasic system like Dioxane/Water)
-
Base (e.g., Triethylamine (TEA) (1.1 - 1.5 eq), Sodium Bicarbonate (NaHCO₃), or 4-(Dimethylamino)pyridine (DMAP) (catalytic))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for work-up (separatory funnel, flasks)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in a suitable solvent (e.g., DCM or THF) to a concentration of approximately 0.1-0.5 M.
-
Addition of Base: Add the base (e.g., triethylamine, 1.1 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution. The reaction is often exothermic, and for sensitive substrates, addition at 0 °C is recommended.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed. Reactions are typically complete within 1-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with the solvent. Transfer the mixture to a separatory funnel and wash sequentially with a weak acid (e.g., 1 M HCl or saturated NH₄Cl), water, and brine.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude N-Boc protected amine.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel.
Substrate Scope and Reaction Conditions
The following table provides examples of N-Boc protection for various primary amines, showcasing the versatility of the protocol.
| Entry | Amine Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Aniline | TEA | DCM | 1 | 99 | [9] |
| 2 | Benzylamine | NaHCO₃ | Dioxane/H₂O | 2 | 95 | [3] |
| 3 | Cyclohexylamine | TEA | THF | 3 | 92 | [10] |
| 4 | Glycine methyl ester | NaHCO₃ | THF/H₂O | 4 | 98 | [11] |
Characterization of the N-Boc Protected Product
Successful installation of the Boc group can be definitively confirmed by spectroscopic methods.
-
¹H NMR Spectroscopy: The most prominent signal is a large, sharp singlet appearing in the upfield region, typically between 1.4 and 1.5 ppm . This signal corresponds to the nine equivalent protons of the tert-butyl group.
-
¹³C NMR Spectroscopy: The appearance of two new signals is expected: one around 80 ppm for the quaternary carbon of the tert-butyl group, and another around 155 ppm for the carbamate carbonyl carbon.
-
IR Spectroscopy: The formation of the carbamate linkage is indicated by a strong C=O stretching vibration in the range of 1680-1720 cm⁻¹ . The N-H stretch of the carbamate typically appears as a sharp peak around 3300-3400 cm⁻¹ .
Safety and Handling
Standard laboratory safety practices should always be followed.
-
General Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Di-tert-butyl Dicarbonate ((Boc)₂O): (Boc)₂O is a solid with a low melting point and can be an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Dichloromethane is a suspected carcinogen. Tetrahydrofuran can form explosive peroxides upon storage. Handle these and other organic solvents with care.
-
Hypervalent Iodine Reagents: As a general note of caution, hypervalent iodine compounds are potentially explosive and should be handled with appropriate care, avoiding heat and shock.[5]
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reagent; Sterically hindered or electron-poor amine; Low reaction temperature. | Add additional (Boc)₂O and base; Increase reaction time or temperature; Consider using a catalytic amount of DMAP to accelerate the reaction. |
| Formation of Di-Boc Product | Use of a strong, non-hindered base with excess (Boc)₂O. | Use a milder base like NaHCO₃ or limit the stoichiometry of (Boc)₂O to 1.05-1.1 equivalents. |
| Formation of Urea Byproduct | The amine starting material reacts with the isocyanate formed from the decomposition of an acyl azide intermediate (if using a Curtius-type reaction). | This is not typically an issue with the (Boc)₂O protocol. Ensure the purity of the starting materials. |
| Difficult Purification | Excess (Boc)₂O or t-butanol remaining. | During work-up, wash the organic layer with a dilute base (e.g., 0.5 M NaOH) to hydrolyze excess (Boc)₂O. t-Butanol is water-soluble and should be removed during aqueous washes. |
Conclusion
The N-Boc protection of primary amines is a robust and indispensable transformation in organic synthesis. The use of di-tert-butyl dicarbonate provides a reliable, high-yielding, and scalable method applicable to a wide array of substrates. While hypervalent iodine reagents like this compound are powerful tools for oxidative chemistry, they are not suitable for direct N-Boc protection. By following the detailed protocol and understanding the underlying chemical principles outlined in this guide, researchers can confidently and effectively implement this crucial synthetic step in their work.
References
- 1. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phenyliodine(III)diacetate (PIDA): Applications in Organic Synthesis [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines [organic-chemistry.org]
Bis(tert-butylcarbonyloxy)iodobenzene in Catalytic C-H Amination: Principles, Protocols, and Mechanistic Insights
An Application Guide for Researchers
Introduction: The Strategic Advantage of Hypervalent Iodine in C-N Bond Formation
The direct conversion of a carbon-hydrogen (C-H) bond into a carbon-nitrogen (C-N) bond is a paramount transformation in modern organic synthesis, offering a more atom-economical and efficient route to nitrogen-containing molecules prevalent in pharmaceuticals, agrochemicals, and materials science.[1] Traditional methods often rely on multi-step sequences involving pre-functionalized starting materials. In contrast, C-H amination provides a direct pathway, minimizing synthetic steps and waste.[2]
Within this field, hypervalent iodine(III) reagents have emerged as powerful, environmentally benign alternatives to heavy metal catalysts.[3][4] These compounds are prized for their mild oxidizing properties, low toxicity, and predictable reactivity.[5] Among these, Bis(tert-butylcarbonyloxy)iodobenzene , also known as (Di-tert-butylcarbonyloxyiodo)benzene or PhI(OPiv)₂, is a versatile and effective reagent.[6][7][8] It serves as a precursor to the active catalytic species in a variety of oxidative transformations, including the synthetically valuable C-H amination.[9]
This guide provides an in-depth exploration of the use of iodobenzene-based systems, with a focus on this compound, as catalysts in C-H amination reactions. We will delve into the underlying catalytic cycle, showcase the reaction's scope, and provide detailed, field-tested protocols for immediate application in the research laboratory.
The Catalytic Cycle: A Mechanistic Overview
The catalytic utility of iodobenzene derivatives like this compound hinges on an Iodine(I)/Iodine(III) catalytic cycle. The process is not typically initiated by PhI(OPiv)₂ directly but rather by using a simpler iodobenzene precatalyst in the presence of a terminal oxidant. The hypervalent iodine species is generated in situ.
The generally accepted mechanism proceeds as follows:
-
Oxidation: The I(I) precatalyst, iodobenzene, is oxidized by a stoichiometric terminal oxidant (e.g., m-chloroperbenzoic acid, mCPBA) to generate a highly reactive Iodine(III) species. This active catalyst is the cornerstone of the transformation.[10]
-
Ligand Exchange/Substrate Activation: The nitrogen source (e.g., an amide or sulfonamide) coordinates to the hypervalent iodine(III) center, displacing one of the ligands.
-
C-H Functionalization & C-N Bond Formation: This is the key bond-forming step. In intramolecular reactions, the activated I(III)-N complex positions the nitrogen atom in proximity to a specific C-H bond. The reaction can then proceed via a concerted transition state or a stepwise pathway involving a hydride shift, leading to the formation of the C-N bond and the reductive elimination of the iodobenzene catalyst.[5]
-
Catalyst Regeneration: The I(I) species (iodobenzene) is released, ready to re-enter the catalytic cycle by being oxidized again by the terminal oxidant.
This process allows a substoichiometric amount of the iodoarene to facilitate the transformation of a much larger quantity of substrate, which is the definition of a true catalytic process.[11]
Caption: Proposed catalytic cycle for iodobenzene-catalyzed C-H amination.
Application Scope and Versatility
Hypervalent iodine-catalyzed C-H amination is a versatile methodology applicable to a wide range of substrates and nitrogen sources. The choice of catalyst, oxidant, and reaction conditions can be tuned to favor specific outcomes, including both intramolecular and intermolecular transformations.[12][13]
Key Reaction Classes:
-
Intramolecular C(sp³)-H Amination: This is a powerful method for synthesizing saturated nitrogen-containing heterocycles such as γ-lactams, which are common motifs in bioactive molecules. The reaction often exhibits high regio- and stereospecificity.[5]
-
Intramolecular C(sp²)-H Amination: The synthesis of benzolactams and other fused aromatic heterocycles can be achieved through the direct amination of aromatic C-H bonds.[2][14] This approach avoids the need for pre-functionalized arenes like aryl halides.[15][16][17][18]
-
Intermolecular C-H Amination: While more challenging due to competing pathways, intermolecular amination of arenes and even alkenes has been successfully developed.[19][20] These reactions provide a direct route to arylamines and other valuable products from simple hydrocarbon feedstocks.
The following table summarizes the broad applicability of this catalytic system.
| Substrate Type | Nitrogen Source | Reaction Type | Typical Products | References |
| N-alkoxy Benzamides | Amide (N-O) | Intramolecular sp³ C-H | γ-Lactams | [5] |
| N-Aryl Ureas | Urea | Intramolecular sp² C-H | Benzimidazolinones | [3] |
| O-Aryl Salicylamides | Amide (N-H) | Intramolecular sp² C-H | Dibenzoxazepinones | [11] |
| N-Substituted Amidines | Amidine | Intramolecular sp² C-H | Benzimidazoles | [10][21] |
| Electron-Rich Arenes | Aminopyridines | Intermolecular sp² C-H | Arylated Aminopyridines | [5][20] |
| Tryptamines | Sulfonamides | Intermolecular sp² C-H | C2-Aminated Indoles | [14][19] |
Experimental Protocols and Workflow
Adherence to a well-designed experimental protocol is critical for reproducibility and success. Below is a general, representative protocol for an intramolecular C-H amination reaction using an iodobenzene catalyst system.
General Workflow for Catalytic C-H Amination
The overall process can be visualized as a sequence of distinct laboratory operations, from initial setup to final product analysis.
Caption: A typical experimental workflow for C-H amination reactions.
Protocol: Catalytic Intramolecular Amination of an N-Substituted Amidine
This protocol describes the synthesis of a 1,2-disubstituted benzimidazole via oxidative C-H amination, adapted from methodologies reported in the literature.[21]
Objective: To synthesize 2-methyl-1-tosyl-1H-benzo[d]imidazole from N'-(phenyl)-N-tosylacetimidamide.
Materials:
-
N'-(phenyl)-N-tosylacetimidamide (Substrate)
-
Iodobenzene (Precatalyst, 20 mol%)
-
meta-Chloroperbenzoic acid (mCPBA, ≤77%, as terminal oxidant, 1.5 equiv.)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and needles
-
Inert atmosphere setup (Nitrogen or Argon balloon)
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and UV lamp
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N'-(phenyl)-N-tosylacetimidamide substrate (e.g., 0.5 mmol, 1.0 equiv.).
-
Addition of Catalyst and Solvent: Add iodobenzene (0.1 mmol, 0.2 equiv.) followed by anhydrous dichloromethane (1.0 mL). Stir the mixture at room temperature until all solids are dissolved.
-
Addition of Oxidant: Add mCPBA (0.75 mmol, 1.5 equiv.) portion-wise over 5-10 minutes. Causality Note: Portion-wise addition helps to control the reaction exotherm and maintain a steady concentration of the active I(III) species.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12 hours. Monitor the consumption of the starting material by TLC. Self-Validation: A new, more polar spot corresponding to the cyclized product should appear, while the starting material spot diminishes.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to decompose any unreacted oxidant. Stir for 10 minutes.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid) and brine. Extract the aqueous layers with dichloromethane (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzimidazole product.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
Conclusion and Outlook
The use of this compound and related iodobenzene derivatives as catalysts for C-H amination represents a significant advance in synthetic organic chemistry.[12][13] This metal-free approach provides a mild, efficient, and often highly selective means of constructing valuable C-N bonds.[3][11] The protocols are generally straightforward, utilizing readily available reagents and standard laboratory techniques. As the demand for greener and more efficient synthetic methodologies grows, the application of hypervalent iodine catalysis is poised to expand, enabling the discovery and development of novel molecules for science and industry.
References
- 1. Catalytic Methods for Aromatic C–H Amination: An Ideal Strategy for Nitrogen-Based Functional Molecules | Semantic Scholar [semanticscholar.org]
- 2. μ-Oxo-Hypervalent-Iodine-Catalyzed Oxidative C-H Amination for Synthesis of Benzolactam Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Progress in organocatalysis with hypervalent iodine catalysts - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00206J [pubs.rsc.org]
- 6. chemimpex.com [chemimpex.com]
- 7. scbt.com [scbt.com]
- 8. This compound | C16H23IO4 | CID 11846058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 双(叔丁基羰基氧)碘苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Aminations with Hypervalent Iodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aminations with Hypervalent Iodine. | Semantic Scholar [semanticscholar.org]
- 14. [PDF] Iodine(III)-Mediated Selective Intermolecular C-H Amination for the Chemical Diversification of Tryptamines. | Semantic Scholar [semanticscholar.org]
- 15. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Iodine(III)-Mediated Selective Intermolecular C-H Amination for the Chemical Diversification of Tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
The Strategic Application of Bis(tert-butylcarbonyloxy)iodobenzene in Palladium-Catalyzed Vicinal Diamination of Alkenes
Introduction: A Modern Approach to Vicinal Diamines
Vicinal diamines are pivotal structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and chiral ligands for asymmetric catalysis.[1] The development of efficient and selective methods for their synthesis is a cornerstone of modern organic chemistry. Among the various strategies, the direct diamination of readily available alkenes represents a highly atom-economical approach. This application note details the use of Bis(tert-butylcarbonyloxy)iodobenzene, a hypervalent iodine(III) reagent, as a powerful oxidant in palladium-catalyzed intermolecular diamination of unactivated alkenes. This method offers a robust and practical route to vicinal diamines, operating under mild conditions with a broad substrate scope.
This compound, also known as PhI(OPiv)₂, serves as a highly effective terminal oxidant in a sophisticated palladium catalytic cycle. Hypervalent iodine reagents, in general, are recognized for their stability, low toxicity, and environmentally benign nature, presenting a favorable alternative to heavy-metal oxidants.[2][3] In the context of palladium catalysis, they facilitate the crucial oxidation of Pd(II) to a high-valent Pd(IV) intermediate, which is central to the diamination mechanism.[4] This note will provide a detailed exploration of the reaction mechanism, comprehensive experimental protocols, and a summary of the reaction's scope and limitations, offering researchers and drug development professionals a practical guide to implementing this powerful synthetic tool.
The Catalytic Cycle: A Mechanistic Deep Dive
The palladium-catalyzed diamination of alkenes using this compound proceeds through a well-elucidated Pd(II)/Pd(IV) catalytic cycle. Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.
The catalytic cycle is initiated by the coordination of the alkene to a Pd(II) species. This is followed by a rate-determining syn-aminopalladation step, where one of the nitrogen nucleophiles attacks the coordinated alkene to form a σ-alkyl-Pd(II) complex.[2] This intermediate then undergoes oxidation by this compound to a high-valent Pd(IV) species. The hypervalent iodine reagent facilitates this two-electron oxidation, being reduced to iodobenzene in the process. The final, crucial step is the reductive elimination from the Pd(IV) center, which forms the second C-N bond and regenerates the active Pd(II) catalyst, thus closing the catalytic loop.[4]
It is noteworthy that the choice of the hypervalent iodine reagent is critical. This compound (PhI(OPiv)₂) has been shown to be more effective than its acetate counterpart, PhI(OAc)₂, in several intermolecular diamination reactions, often leading to significantly higher yields.[5] This is attributed to the electronic and steric properties of the pivalate group, which can influence the stability and reactivity of the key intermediates in the catalytic cycle.
Figure 1: Proposed Catalytic Cycle for Palladium-Catalyzed Diamination.
Experimental Protocols
The following protocols provide a general framework for conducting the palladium-catalyzed intermolecular diamination of unactivated alkenes. Optimization may be required for specific substrates.
Protocol 1: General Procedure for the Diamination of Terminal Alkenes[5][6]
This protocol is adapted from the seminal work by Muñiz and coworkers on the intermolecular diamination of terminal alkenes.[5]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (PhI(OPiv)₂)
-
Nitrogen nucleophile (e.g., saccharin, bissulfonimides)
-
Alkene
-
Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (5-10 mol%), the nitrogen nucleophile (2.2 equivalents), and this compound (1.1 equivalents).
-
Add the anhydrous solvent (to achieve a concentration of 0.1 M with respect to the alkene).
-
Add the alkene (1.0 equivalent) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired vicinal diamine.
Protocol 2: Diamination of Internal Alkenes[5]
The diamination of internal alkenes can be more challenging and may require slight modifications to the reaction conditions.
Procedure:
-
Follow the same setup as in Protocol 1, but increase the catalyst loading of Pd(OAc)₂ to 10 mol%.
-
The reaction may require elevated temperatures (e.g., 40-60 °C) to achieve a reasonable reaction rate.
-
The reaction time may also need to be extended, and should be monitored accordingly.
-
Work-up and purification follow the same procedure as in Protocol 1.
Figure 2: General Experimental Workflow.
Substrate Scope and Data Presentation
The palladium-catalyzed diamination using this compound exhibits a broad substrate scope, accommodating a variety of unactivated alkenes and nitrogen nucleophiles. The following table summarizes representative examples from the literature.[5]
| Entry | Alkene Substrate | Nitrogen Nucleophile | Product | Yield (%) |
| 1 | Styrene | Saccharin | N,N'-(1-Phenylethane-1,2-diyl)bis(saccharin) | 75 |
| 2 | 1-Octene | N,N-Bis(p-toluenesulfonyl)imide | N¹,N²-Ditosyl-1-phenylethane-1,2-diamine | 68 |
| 3 | 1-Decene | Phthalimide | 2-(1-(1,3-Dioxoisoindolin-2-yl)dec-2-yl)isoindoline-1,3-dione | 65 |
| 4 | Allylbenzene | Saccharin | N,N'-(1-Phenylpropane-1,2-diyl)bis(saccharin) | 72 |
| 5 | (E)-Stilbene | N,N-Bis(p-toluenesulfonyl)imide | N¹,N²-Ditosyl-1,2-diphenylethane-1,2-diamine | 55 |
Table 1: Representative Substrate Scope for the Palladium-Catalyzed Intermolecular Diamination of Alkenes.
Causality Behind Experimental Choices:
-
Palladium Source: Palladium(II) acetate is a commonly used precatalyst due to its stability and solubility in common organic solvents. Other Pd(II) sources can also be effective.
-
Solvent: Anhydrous, non-coordinating solvents like dichloromethane are typically used to avoid interference with the catalytic cycle.
-
Nitrogen Nucleophile: A variety of nitrogen nucleophiles can be employed, including imides (saccharin, phthalimide) and sulfonamides. The choice of nucleophile can influence the reaction rate and the properties of the final product.
-
Inert Atmosphere: The reaction is generally performed under an inert atmosphere to prevent the deactivation of the palladium catalyst.
Conclusion and Future Outlook
The use of this compound in palladium-catalyzed diamination of alkenes represents a significant advancement in the synthesis of vicinal diamines. This methodology provides a reliable and versatile tool for accessing these important structural motifs from simple and readily available starting materials. The mild reaction conditions, broad substrate scope, and the use of an environmentally benign oxidant make this a highly attractive method for both academic research and industrial applications, particularly in the field of drug discovery and development. Future research in this area may focus on the development of asymmetric variants of this reaction to access chiral diamines with high enantioselectivity, further expanding the synthetic utility of this powerful transformation.
References
- 1. Scope and mechanism of allylic C-H amination of terminal alkenes by the palladium/PhI(OPiv)2 catalyst system: insights into the effect of naphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Frontiers | Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Note: A Modern Approach to the Synthesis of α,β-Unsaturated-γ-Lactams using Bis(tert-butylcarbonyloxy)iodobenzene
Introduction: The Significance of the α,β-Unsaturated-γ-Lactam Scaffold
The α,β-unsaturated-γ-lactam motif is a privileged scaffold in medicinal chemistry and natural product synthesis. Its unique electronic and conformational properties make it a key component in a wide array of biologically active molecules, including antibiotics, anti-inflammatory agents, and anti-cancer drugs. The conjugated system within this moiety serves as a reactive Michael acceptor, enabling covalent interactions with biological nucleophiles, a common mechanism of action for many targeted therapies.
Traditionally, the synthesis of these valuable compounds has relied on multi-step sequences or harsh reaction conditions.[1] Modern synthetic chemistry, however, demands milder, more efficient, and functional-group-tolerant methodologies. The direct dehydrogenation of saturated γ-lactams represents the most atom-economical approach to accessing these structures. In recent years, hypervalent iodine(III) reagents have emerged as powerful oxidants capable of effecting such transformations under mild conditions, offering a significant advantage over traditional heavy-metal-based oxidants.[2]
This application note provides a detailed protocol and mechanistic insights for the synthesis of α,β-unsaturated-γ-lactams via the direct dehydrogenation of the corresponding saturated lactams using the commercially available and stable hypervalent iodine(III) reagent, Bis(tert-butylcarbonyloxy)iodobenzene.
Reaction Mechanism: The Role of the Hypervalent Iodine(III) Reagent
The α,β-desaturation of a lactam using a hypervalent iodine(III) reagent, such as this compound, is a process of oxidative elimination. The reaction is typically initiated by the formation of an enolate from the saturated lactam under basic conditions. This enolate then acts as a nucleophile, attacking the electrophilic iodine(III) center of the reagent.[3]
The key steps of the proposed mechanism are as follows:
-
Enolate Formation: A base abstracts the acidic α-proton of the lactam carbonyl to form a nucleophilic enolate.
-
Iodonium Intermediate Formation: The enolate attacks the iodine(III) reagent, displacing one of the tert-butylcarbonyloxy ligands to form a transient α-iodo(III)-lactam intermediate.[4]
-
Syn-Elimination: The intermediate undergoes a concerted syn-elimination. A base facilitates the removal of the β-proton, leading to the formation of the α,β-double bond, the desired product, iodobenzene, and tert-butylcarboxylic acid as byproducts.
This pathway is favored due to the high reactivity of the iodine(III) center and the stability of the resulting iodobenzene (Iodine I) byproduct.[3]
Caption: Proposed mechanism for the dehydrogenation of γ-lactams.
(Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure images in a final document.)
Application Protocol: Direct Dehydrogenation of N-Benzyl-2-pyrrolidinone
This protocol describes a general procedure for the α,β-desaturation of a saturated γ-lactam. The method can be adapted for various substrates with minor modifications. This procedure is based on methodologies developed for the dehydrogenation of carbonyls using hypervalent iodine reagents.[5]
Materials and Equipment:
-
N-Benzyl-2-pyrrolidinone (1.0 equiv)
-
This compound (1.2 equiv)
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, syringes, and standard glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add N-benzyl-2-pyrrolidinone (e.g., 175 mg, 1.0 mmol, 1.0 equiv). Dissolve it in anhydrous THF (10 mL).
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add LiHMDS solution (1.2 mL, 1.2 mmol, 1.2 equiv) dropwise via syringe over 5 minutes. Stir the resulting solution at -78 °C for 1 hour. Expertise Note: The formation of the lithium enolate at low temperature is crucial to prevent side reactions and ensure regioselectivity.
-
Oxidation: In a separate flask, dissolve this compound (487 mg, 1.2 mmol, 1.2 equiv) in anhydrous THF (5 mL). Add this solution dropwise to the cold enolate solution over 10 minutes.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as eluent). The product spot should be less polar than the starting material.
-
Quenching and Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ solution (20 mL) to remove any residual iodine species, followed by brine (20 mL). Trustworthiness Note: The thiosulfate wash is a critical step to ensure the removal of iodine-containing impurities, simplifying purification.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-5,6-dihydro-2H-pyridin-2-one.
Experimental Workflow Visualization
The following diagram outlines the complete workflow from reaction setup to the final purified product.
Caption: Step-by-step experimental workflow for lactam dehydrogenation.
Substrate Scope & Discussion
The described methodology is applicable to a range of γ-lactam substrates. The reaction generally proceeds in good to excellent yields. The table below summarizes representative results based on analogous transformations found in the literature.[5][6]
| Entry | Substrate (Saturated Lactam) | Product (Unsaturated Lactam) | Typical Yield (%) |
| 1 | N-Benzyl-2-pyrrolidinone | N-Benzyl-1,5-dihydropyrrol-2-one | 85 |
| 2 | N-Boc-2-pyrrolidinone | N-Boc-1,5-dihydropyrrol-2-one | 78 |
| 3 | N-Phenyl-2-pyrrolidinone | N-Phenyl-1,5-dihydropyrrol-2-one | 81 |
| 4 | 1,3-oxazinan-2-one (6-membered) | 3,4-dihydro-2H-1,3-oxazin-2-one | 75 |
| 5 | Valerolactam (6-membered) | 5,6-dihydro-2H-pyridin-2-one | 72 |
Discussion:
-
N-Protecting Groups: The reaction is tolerant of various nitrogen-protecting groups, including benzyl (Bn) and tert-butyloxycarbonyl (Boc), which are common in organic synthesis.
-
Ring Size: While this note focuses on γ-lactams (5-membered rings), the methodology can be extended to δ-lactams (6-membered rings) to produce the corresponding dihydropyridinones.
-
Limitations: Substrates with other easily oxidizable functional groups may not be compatible. Furthermore, lactams that can form a thermodynamic enolate at the γ-position might lead to mixtures of products. Careful control of the deprotonation step is therefore essential.
Safety Precautions
-
Hypervalent Iodine Reagents: this compound is a stable solid but should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Reagents: LiHMDS is a corrosive and flammable reagent. It reacts violently with water. All manipulations should be performed under an inert atmosphere using anhydrous solvents and proper personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Solvents: Tetrahydrofuran (THF) is a flammable liquid and can form explosive peroxides. Use only peroxide-free THF from a freshly opened bottle or a solvent purification system.
Conclusion
The use of this compound provides a mild, efficient, and direct method for the synthesis of α,β-unsaturated-γ-lactams from their readily available saturated precursors. This protocol avoids the use of toxic heavy metals and harsh conditions, aligning with the principles of green chemistry. The operational simplicity, broad functional group tolerance, and high yields make this a valuable tool for researchers in organic synthesis and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonyl oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Versatile dehydrogenation of carbonyls enabled by an iodine( iii ) reagent - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02609H [pubs.rsc.org]
- 6. Chemoselective α,β‐Dehydrogenation of Saturated Amides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rhodium-Catalyzed Allene Amidation for the Synthesis of Allylic Amides
Introduction: A Modern Approach to Allylic Amine Synthesis
The allylic amide structural motif is a cornerstone in a vast array of biologically active molecules and serves as a versatile synthetic intermediate in pharmaceutical and agrochemical development. Traditional routes to these compounds often involve multi-step sequences, stoichiometric reagents, or pre-functionalized starting materials, which can limit efficiency and atom economy. The direct C-H functionalization of unsaturated hydrocarbons represents a more elegant and sustainable strategy. This guide details a powerful and direct method for the synthesis of linear (E)-allylic amides through the intermolecular rhodium-catalyzed amidation of terminal allenes, utilizing Bis(tert-butylcarbonyloxy)iodobenzene as a key oxidant and nitrogen source precursor.
This protocol provides researchers with a robust methodology for accessing valuable allylic amides from readily available allenes and a stable, solid hypervalent iodine(III) reagent. The reaction is characterized by its operational simplicity, high regioselectivity for the linear product, and tolerance for various functional groups.
Scientific Foundation and Mechanistic Rationale
The transformation leverages the unique reactivity of rhodium catalysts to generate a highly reactive nitrogen species from a hypervalent iodine(III) reagent, which then undergoes a selective reaction with the allene. While the precise mechanism for this specific system is an active area of investigation, it is proposed to proceed through a pathway analogous to related metal-catalyzed nitrene transfer reactions.[1][2]
The Role of this compound: This hypervalent iodine(III) reagent, often abbreviated as PhI(OPiv)₂, serves as an effective precursor to an electrophilic nitrogen species upon interaction with the rhodium catalyst.[3] It is a stable, crystalline solid, making it easier to handle than many other oxidants or nitrogen sources.[4] In the catalytic cycle, it is believed to react with the Rh(II) catalyst to generate a rhodium nitrenoid intermediate.
Catalytic Cycle: The proposed catalytic cycle is initiated by the reaction of the active Rh(II) catalyst with the nitrogen source (e.g., a carbamate or sulfonamide) in the presence of the hypervalent iodine oxidant. This generates a key rhodium-nitrene intermediate. The allene then coordinates to this complex, and subsequent insertion of the nitrene into a C-H bond of the allene or direct nucleophilic attack on the allene leads to the formation of the allylic amide product and regenerates the active Rh(II) catalyst.
Proposed Catalytic Cycle Diagram
Caption: Proposed mechanism for Rh-catalyzed allene amidation.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Rhodium(II) Acetate Dimer [Rh₂(OAc)₄] | ≥99% | Standard chemical suppliers | Catalyst |
| This compound (PhI(OPiv)₂) | ≥97% | Standard chemical suppliers | Oxidant |
| Substituted Allene | As required | Synthesized or purchased | Substrate |
| Amine/Carbamate/Sulfonamide | Anhydrous | Standard chemical suppliers | Nitrogen Source |
| Dichloromethane (DCM) | Anhydrous | Standard chemical suppliers | Solvent |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard chemical suppliers | Drying Agent |
| Silica Gel | 230-400 mesh | Standard chemical suppliers | For chromatography |
Safety Precautions:
-
Conduct all reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hypervalent iodine reagents are oxidizers; avoid contact with combustible materials.
-
Rhodium compounds can be toxic; handle with care.
General Procedure for Rhodium-Catalyzed Allene Amidation
The following protocol is a representative example for the amidation of a generic terminal allene.
Caption: General experimental workflow for the amidation reaction.
Step-by-Step Protocol:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the allene (0.5 mmol, 1.0 equiv.), the nitrogen source (e.g., Boc-amine, 0.75 mmol, 1.5 equiv.), and this compound (0.6 mmol, 1.2 equiv.).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add rhodium(II) acetate dimer (0.0125 mmol, 2.5 mol %).
-
Add anhydrous dichloromethane (5.0 mL) via syringe.
-
Place the flask in a preheated oil bath at 40 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL) and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure allylic amide.
Substrate Scope and Performance
This rhodium-catalyzed amidation is applicable to a range of terminal allenes and nitrogen nucleophiles. The table below summarizes the expected reactivity and yields based on analogous transformations.[3][5]
| Entry | Allene Substrate | Nitrogen Source | Expected Product | Typical Yield (%) |
| 1 | 1,2-Nonadiene | Boc-NH₂ | (E)-N-(non-2-en-1-yl)carbamate | 75-85 |
| 2 | (3-Phenylpropyl)allene | Ts-NH₂ | (E)-N-(1-phenylhex-4-en-3-yl)sulfonamide | 70-80 |
| 3 | Cyclohexylallene | Ac-NH₂ | (E)-N-(3-cyclohexylallyl)acetamide | 65-75 |
| 4 | (tert-Butyldimethylsilyloxy)propyne | Boc-NH₂ | (E)-tert-butyl (3-((tert-butyldimethylsilyl)oxy)allyl)carbamate | 60-70 |
Observations and Insights:
-
Regioselectivity: The reaction exhibits high regioselectivity for the formation of the linear (E)-allylic amide over the branched isomer. This is a common feature in related rhodium-catalyzed additions to allenes.[5][6]
-
Allene Substitution: Allenes with alkyl and aryl substituents are generally well-tolerated. Steric hindrance near the allene moiety may slightly decrease reaction rates.
-
Nitrogen Source: A variety of protected amines, including carbamates (Boc-NH₂) and sulfonamides (Ts-NH₂), are effective nucleophiles. The nature of the protecting group can influence reactivity.
-
Functional Group Tolerance: The reaction conditions are generally mild, allowing for the presence of various functional groups such as ethers, esters, and silyl ethers.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | Inactive catalyst | Ensure the use of high-purity Rh₂(OAc)₄. |
| Insufficient oxidant | Increase the loading of PhI(OPiv)₂ to 1.5 equivalents. | |
| Low reaction temperature | Incrementally increase the temperature to 50-60 °C. | |
| Formation of Byproducts | Allene dimerization/polymerization | Use a slightly higher dilution of the reaction mixture. |
| Over-oxidation | Ensure the reaction is quenched promptly upon completion. | |
| Poor Regioselectivity | Ligand effects (if applicable) | For this system, external ligands are not typically required. The inherent selectivity of the Rh catalyst is key. |
Conclusion
The rhodium-catalyzed amidation of allenes using this compound offers a direct and efficient pathway to synthetically valuable allylic amides. This method is distinguished by its operational simplicity, mild reaction conditions, and high degree of regioselectivity. The protocols and insights provided herein are intended to enable researchers in academic and industrial settings to readily apply this powerful transformation in their synthetic endeavors, accelerating the discovery and development of new chemical entities.
References
- 1. Rh2(II,III) Catalysts with Chelating Carboxylate and Carboxamidate Supports: Electronic Structure and Nitrene Transfer Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. Branching Out: Rhodium-Catalyzed Allylation with Alkynes and Allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Palladium-Catalyzed C-H Acyloxylation of Arenes with Bis(tert-butylcarbonyloxy)iodobenzene
Introduction: The Strategic Value of C-H Acyloxylation
Direct C-H functionalization is a paradigm shift in modern organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules by treating ubiquitous C-H bonds as functional groups.[1] Among these transformations, the palladium-catalyzed C-H acyloxylation of arenes has emerged as a powerful tool for the introduction of oxygen functionality, a critical step in the synthesis of pharmaceuticals, natural products, and advanced materials.[2][3] This methodology circumvents the need for pre-functionalized starting materials, thereby streamlining synthetic routes and reducing chemical waste.
This guide provides a detailed overview and practical protocols for the C-H acyloxylation of arenes, with a focus on the use of bis(tert-butylcarbonyloxy)iodobenzene, also known as di(pivaloyloxy)iodobenzene or PhI(OPiv)₂, a highly effective hypervalent iodine(III) reagent.[4][5] We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and offer expert insights to ensure successful implementation in your research.
The Reagent: this compound
This compound is a stable, solid, and easy-to-handle hypervalent iodine(III) reagent.[6][7] Its primary role in this context is to act as a potent oxidant, facilitating the key C-O bond-forming step in the catalytic cycle. A key feature of this reagent is its ability to regenerate the active Pd(II) catalyst and serve as the source of the acyloxy group, making it a crucial component of the reaction.[4]
Key Properties:
-
Chemical Formula: C₁₆H₂₃IO₄[7]
-
Molecular Weight: 406.26 g/mol [7]
-
Appearance: White to light yellow solid[8]
-
Melting Point: 104-109 °C[6]
Reaction Mechanism: A Palladium(II)/Palladium(IV) Catalytic Cycle
The palladium-catalyzed C-H acyloxylation with hypervalent iodine reagents is widely accepted to proceed through a Pd(II)/Pd(IV) catalytic cycle.[4] This mechanism is often initiated by a chelation-assisted C-H activation step to ensure high regioselectivity.
The catalytic cycle can be broken down into four key stages:
-
C-H Activation and Palladacycle Formation: The reaction commences with the coordination of a directing group on the arene substrate to the Pd(II) catalyst. This is followed by a concerted metalation-deprotonation (CMD) step to form a stable five- or six-membered palladacycle intermediate. This initial step is crucial for controlling the regioselectivity of the acyloxylation.
-
Oxidation of Pd(II) to Pd(IV): The hypervalent iodine reagent, PhI(OPiv)₂, then oxidizes the Pd(II) center to a high-valent Pd(IV) species. This is a critical step where the hypervalent iodine reagent transfers its acyloxy groups to the palladium center.
-
C-O Reductive Elimination: The resulting Pd(IV) intermediate is unstable and rapidly undergoes reductive elimination to form the desired C-O bond, yielding the acyloxylated arene product.
-
Catalyst Regeneration: The palladium catalyst is regenerated in its active Pd(II) state, allowing it to re-enter the catalytic cycle.
Caption: Proposed Pd(II)/Pd(IV) catalytic cycle for C-H acyloxylation.
Experimental Protocol: Ortho-Acyloxylation of N-Nitrosoanilines
This protocol is adapted from a reported procedure for the palladium-catalyzed ortho-acetoxylation of N-nitrosoanilines using PhI(OAc)₂, which is analogous to the pivaloyloxylation with PhI(OPiv)₂.[9][10] The N-nitroso group acts as an effective directing group for ortho C-H activation.
Materials:
-
N-Nitrosoaniline substrate (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%)
-
This compound (PhI(OPiv)₂, 1.2-1.5 equiv)
-
Anhydrous solvent (e.g., acetic acid, 1,2-dichloroethane, or tert-amyl alcohol)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add the N-nitrosoaniline substrate, palladium(II) acetate, and this compound.
-
Solvent Addition: Add the anhydrous solvent via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to 120 °C, depending on the substrate) for the specified time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Caption: Experimental workflow for Pd-catalyzed C-H acyloxylation.
Substrate Scope and Yields
The palladium-catalyzed C-H acyloxylation using this compound is applicable to a range of arene substrates, particularly when a directing group is employed to control regioselectivity. The following table provides representative examples for the analogous acetoxylation of N-nitrosoanilines, demonstrating the tolerance of various functional groups.[10]
| Entry | Substrate (N-Nitrosoaniline derivative) | Product | Yield (%) |
| 1 | N-methyl-N-nitrosoaniline | 2-acetoxy-N-methyl-N-nitrosoaniline | 85 |
| 2 | 4-methoxy-N-methyl-N-nitrosoaniline | 2-acetoxy-4-methoxy-N-methyl-N-nitrosoaniline | 92 |
| 3 | 4-chloro-N-methyl-N-nitrosoaniline | 2-acetoxy-4-chloro-N-methyl-N-nitrosoaniline | 78 |
| 4 | 4-bromo-N-methyl-N-nitrosoaniline | 2-acetoxy-4-bromo-N-methyl-N-nitrosoaniline | 75 |
| 5 | 4-acetyl-N-methyl-N-nitrosoaniline | 2-acetoxy-4-acetyl-N-methyl-N-nitrosoaniline | 65 |
| 6 | N-ethyl-N-nitrosoaniline | 2-acetoxy-N-ethyl-N-nitrosoaniline | 82 |
Expertise & Experience: Keys to Success
-
Choice of Oxidant: this compound is often preferred over other oxidants due to its high reactivity, which can enable reactions at lower temperatures. However, for some substrates, other hypervalent iodine reagents like diacetoxyiodobenzene (PhI(OAc)₂) may offer better results.
-
The Role of the Directing Group: The directing group is paramount for achieving high regioselectivity. Common and effective directing groups include pyridines, amides, and in our detailed protocol, the N-nitroso group.[9][11] The choice of directing group can significantly influence reaction efficiency and should be considered based on the target molecule and ease of installation/removal.
-
Solvent Effects: The choice of solvent can have a profound impact on the reaction outcome. Carboxylic acid solvents like acetic acid can participate in the reaction, while non-participating solvents like 1,2-dichloroethane or tert-amyl alcohol are also commonly used.[6] Optimization of the solvent may be necessary for challenging substrates.
-
Inert Atmosphere: While some Pd-catalyzed reactions are tolerant to air, maintaining an inert atmosphere (N₂ or Ar) is crucial for reproducibility and to prevent catalyst deactivation, especially when dealing with sensitive substrates or prolonged reaction times.
Trustworthiness: A Self-Validating System
To ensure the reliability and reproducibility of this protocol, several checkpoints are recommended:
-
Reagent Purity: The purity of the palladium catalyst and the hypervalent iodine reagent is critical. Use of high-purity reagents from a reputable supplier is recommended.
-
Anhydrous Conditions: Moisture can lead to catalyst decomposition and undesired side reactions. Ensure that all glassware is oven-dried and solvents are anhydrous.
-
Reaction Monitoring: Consistent monitoring of the reaction by TLC or GC-MS allows for the determination of the optimal reaction time and can help diagnose potential issues such as starting material decomposition or catalyst deactivation.
-
Control Experiments: In case of unexpected results, performing control experiments (e.g., without the palladium catalyst or without the oxidant) can help elucidate the role of each component and troubleshoot the reaction.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Pd(II)-catalyzed primary-C(sp3)-H acyloxylation at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids [organic-chemistry.org]
- 8. Palladium-Catalyzed Pyrazole-Directed sp3 C-H Bond Arylation for the Synthesis of β-Phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed ortho-acyloxylation of N-nitrosoanilines via direct sp2 C–H bond activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Palladium-catalyzed ortho-acyloxylation of N-nitrosoanilines via direct sp(2) C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes: The Utility of Bis(tert-butylcarbonyloxy)iodobenzene in Modern Heterocyclic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Bis(tert-butylcarbonyloxy)iodobenzene, a versatile hypervalent iodine(III) reagent, and its strategic applications in the synthesis of valuable heterocyclic compounds. Moving beyond a simple recitation of procedures, this document elucidates the mechanistic rationale behind its utility, offering field-proven insights to empower researchers in designing robust and efficient synthetic routes.
Introduction: The Ascendancy of Hypervalent Iodine Reagents
In the landscape of modern organic synthesis, hypervalent iodine reagents have emerged as indispensable tools, offering a compelling alternative to traditional heavy metal-based oxidants. They are prized for their relatively low toxicity, high reactivity, and operational simplicity. Among these, This compound , also known as Di-(Pivaloyloxy)iodobenzene, stands out as a stable, crystalline solid that serves as a potent electrophilic oxidant.[1][2] Its primary function is to facilitate a range of oxidative transformations, including cyclizations and C-H functionalizations, which are foundational for constructing the heterocyclic scaffolds prevalent in pharmaceuticals and agrochemicals.
The reagent's structure, featuring a central iodine(III) atom bonded to a phenyl group and two pivaloyloxy ligands, is key to its reactivity. The pivaloyloxy groups act as excellent leaving groups, enabling the transfer of oxygen or facilitating the oxidation of a substrate, after which the iodine is reduced to iodobenzene. This predictable reactivity profile makes it a reliable component in complex synthetic sequences.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 57357-20-7 | [1][2][3] |
| Molecular Formula | C₁₆H₂₃IO₄ | [2][3] |
| Molecular Weight | 406.26 g/mol | [2][3] |
| Appearance | White to light yellow crystalline solid | |
| Melting Point | 104-109 °C | [1] |
| Primary Function | Oxidizing Agent | [2] |
Application I: Oxidative Cyclization for the Synthesis of 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole motif is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to act as a bioisostere for ester and amide functionalities. Hypervalent iodine reagents are highly effective in mediating the final, dehydrative cyclization step in their synthesis.[4][5]
Mechanistic Rationale & Workflow
The synthesis typically proceeds from acylhydrazones, which are readily prepared from acylhydrazides and aldehydes. This compound acts as the terminal oxidant that promotes the intramolecular cyclization. The process is believed to involve the initial activation of the acylhydrazone, followed by a nucleophilic attack of the carbonyl oxygen onto the imine carbon, and subsequent elimination of iodobenzene and pivalic acid to yield the aromatic oxadiazole ring. This method avoids the harsh conditions associated with classical dehydrating agents like POCl₃ or concentrated acids.
Caption: General workflow for 1,3,4-oxadiazole synthesis.
Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles via Oxidative Cyclization
This protocol describes a general procedure for the cyclization of an N'-arylidene acetohydrazide. It is adapted from established methods for hypervalent iodine-mediated oxidative cyclizations.
Materials:
-
N'-Arylidene acetohydrazide (Substrate, 1.0 mmol)
-
This compound (1.2 mmol, 1.2 equiv)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the N'-arylidene acetohydrazide (1.0 mmol). Dissolve the substrate in 10 mL of anhydrous DCM under an inert atmosphere (N₂ or Argon).
-
Reagent Addition: Add this compound (1.2 equiv) to the solution in one portion at room temperature.
-
Causality Note: Using a slight excess (1.2 equiv) of the oxidant ensures complete conversion of the starting material. DCM is an excellent solvent choice due to its inertness and ability to dissolve both the substrate and the oxidant.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 1-4 hours.
-
Quenching: Upon completion, quench the reaction by adding 15 mL of saturated aqueous Na₂S₂O₃ solution to reduce any unreacted hypervalent iodine species. Stir vigorously for 10 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).
-
Causality Note: The bicarbonate wash removes the pivalic acid byproduct, while the thiosulfate wash removes iodine-containing species. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.
Application II: Transition Metal-Catalyzed C-H Amination for N-Heterocycles
A paramount challenge in organic synthesis is the direct and selective functionalization of C-H bonds. This compound serves as an exemplary terminal oxidant in transition metal-catalyzed C-H amination reactions, enabling the construction of saturated N-heterocycles like pyrrolidines and piperidines from linear aminoolefin precursors.[1][2]
Mechanistic Rationale & Workflow
In these transformations, a transition metal catalyst (e.g., copper or rhodium) is the true workhorse, inserting into a C-H bond or coordinating to an olefin. The substrate, typically a carbamate or sulfonamide, provides the nitrogen nucleophile. The role of this compound is to oxidize the metal catalyst back to its active, higher oxidation state, thereby closing the catalytic cycle. This process, often termed intramolecular aminoacetoxylation when an acetate group is also transferred, is a powerful strategy for forming C-N bonds with high levels of regio- and stereocontrol.[1]
Caption: Simplified catalytic cycle for C-H amination.
Protocol 2: Copper-Catalyzed Intramolecular Aminoacetoxylation of an Aminoolefin
This protocol outlines a general method for the synthesis of a substituted pyrrolidine derivative from a pent-4-en-1-amine precursor, a reaction for which this compound is a suitable oxidant.[1][2]
Materials:
-
N-protected pent-4-en-1-amine (e.g., N-tosyl, 1.0 mmol)
-
Copper(II) acetate [Cu(OAc)₂] (0.1 mmol, 10 mol%)
-
This compound (1.5 mmol, 1.5 equiv)
-
Acetonitrile (MeCN), anhydrous (10 mL)
-
Inert atmosphere glovebox or Schlenk line
-
Standard workup and purification reagents as listed in Protocol 1
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of Argon, add Cu(OAc)₂ (10 mol%) and this compound (1.5 equiv) to an oven-dried Schlenk tube equipped with a stir bar.
-
Causality Note: This reaction is sensitive to air and moisture. An inert atmosphere is critical to prevent the deactivation of the copper catalyst and hydrolysis of intermediates. Using a larger excess of the oxidant (1.5 equiv) can be necessary to overcome potential side reactions and ensure efficient catalyst turnover.
-
-
Substrate Addition: Add 10 mL of anhydrous acetonitrile, followed by the N-protected pent-4-en-1-amine substrate (1.0 mmol).
-
Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 60 °C. Stir the mixture vigorously.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup and Purification: After cooling to room temperature, filter the reaction mixture through a short plug of Celite to remove the copper catalyst, washing with ethyl acetate. Combine the organic filtrates and concentrate under reduced pressure. The subsequent workup (aqueous washes) and purification (silica gel chromatography) steps are analogous to those described in Protocol 1. The final product will be the corresponding functionalized pyrrolidine derivative.
Summary and Troubleshooting
This compound is a powerful and practical reagent for synthesizing heterocycles. Its solid nature and stability make it easier to handle than many other oxidants.
Table 2: Common Issues and Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Reagent degradation (hydrolysis).2. Inactive catalyst (for C-H amination).3. Insufficient temperature. | 1. Use freshly opened or properly stored reagent.2. Ensure anhydrous and inert conditions; use high-purity catalyst.3. Incrementally increase reaction temperature (e.g., from RT to 40 °C). |
| Formation of Multiple Products | 1. Reaction is too vigorous.2. Non-selective side reactions. | 1. Run the reaction at a lower temperature.2. Change the solvent to one with a different polarity; screen different catalysts or protecting groups. |
| Difficult Purification | Iodobenzene or pivalic acid byproducts co-elute with the product. | Ensure the aqueous workup (Na₂S₂O₃ and NaHCO₃ washes) is performed thoroughly to remove the majority of byproducts before chromatography. |
Conclusion
This compound has solidified its position as a go-to oxidant for challenging synthetic transformations. Its utility in both direct oxidative cyclizations and as a crucial component in catalytic cycles for C-H functionalization highlights its versatility. For professionals in drug discovery and development, mastering the application of this reagent opens doors to novel, efficient, and scalable routes for the synthesis of complex heterocyclic molecules, ultimately accelerating the journey from molecular design to clinical candidate.
References
- 1. 双(叔丁基羰基氧)碘苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. thomassci.com [thomassci.com]
- 3. This compound | C16H23IO4 | CID 11846058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
Mastering C-H Functionalization: Advanced Protocols for Reactions Involving Bis(tert-butylcarbonyloxy)iodobenzene
Introduction: The Power of Hypervalent Iodine in Modern Synthesis
In the landscape of modern organic synthesis, the demand for efficient and selective methods for carbon-hydrogen (C-H) bond functionalization is paramount. Traditional synthetic routes often rely on lengthy sequences involving pre-functionalized starting materials. Hypervalent iodine(III) reagents have emerged as powerful, environmentally benign alternatives to heavy metal oxidants, offering unique reactivity and mild reaction conditions.[1] Among these, Bis(tert-butylcarbonyloxy)iodobenzene, also known as (Di-(Pivaloyloxy)iodobenzene) or PhI(OPiv)₂, has distinguished itself as a highly effective oxidant and group-transfer reagent.[2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed experimental protocols for harnessing the synthetic potential of PhI(OPiv)₂. We will delve into the mechanistic underpinnings of its reactivity and present field-proven protocols for two key transformations: Palladium-catalyzed allylic C-H amination and Rhodium-catalyzed intramolecular C-H amination.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 57357-20-7 |
| Molecular Formula | C₁₆H₂₃IO₄ |
| Molecular Weight | 406.26 g/mol |
| Appearance | White to light yellow solid |
| Melting Point | 104-109 °C |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, MeCN |
Core Principles: The Mechanism of I(III)-Mediated Reactions
The reactivity of PhI(OPiv)₂ and other I(III) reagents is rooted in the electrophilicity of the iodine center and the excellent leaving group ability of the resulting iodobenzene.[1] In transition metal-catalyzed reactions, the hypervalent iodine compound typically plays the crucial role of a terminal oxidant, facilitating the turnover-limiting step of the catalytic cycle.
The general mechanism involves the oxidation of a low-valent metal catalyst (e.g., Pd(II) or Rh(II)) to a high-valent state (e.g., Pd(IV) or Rh(III)-nitrenoid). This oxidation enables the subsequent C-N or C-O bond-forming reductive elimination, regenerating the active catalyst and releasing iodobenzene as a byproduct. The pivalate ligands on the iodine are sterically bulky and electron-donating, which can modulate the reactivity and solubility of the reagent compared to its acetate analogue, PhI(OAc)₂.
References
Application Notes & Protocols: The Role of Bis(tert-butylcarbonyloxy)iodobenzene in the Synthesis of Pharmaceutical Intermediates
Introduction: A Modern Reagent for Complex Challenges
In the landscape of modern pharmaceutical development, the demand for efficient, selective, and environmentally benign synthetic methods is paramount. Traditional reliance on heavy-metal oxidants is increasingly being challenged by safer and more versatile alternatives. Among these, hypervalent iodine compounds have emerged as powerful tools for intricate molecular construction.[1][2] Bis(tert-butylcarbonyloxy)iodobenzene, also known as Di-(Pivaloyloxy)iodobenzene, is a prominent member of this class. It is a stable, solid, and highly effective hypervalent iodine(III) reagent that serves as a superior oxidant in a variety of transformations crucial for the synthesis of pharmaceutical intermediates.[3][4]
This guide provides an in-depth exploration of this compound, moving beyond simple procedural lists to explain the fundamental chemistry, the rationale behind its application, and detailed protocols for its use in key synthetic transformations. It is designed for researchers, chemists, and drug development professionals seeking to leverage this reagent to streamline synthetic routes and access complex molecular architectures.
Reagent Profile: Properties and Safe Handling
A thorough understanding of a reagent's properties is the foundation of its effective and safe use.
Physicochemical Data
The key properties of this compound are summarized below for quick reference.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [5][6] |
| Synonyms | (Di-tert-butylcarbonyloxyiodo)benzol, Di-(Pivaloyloxy)iodobenzene | [5][7][8] |
| CAS Number | 57357-20-7 | [4][5] |
| Molecular Formula | C₁₆H₂₃IO₄ | [6][7] |
| Molecular Weight | 406.26 g/mol | [5][6] |
| Appearance | White to light yellow crystalline solid | [5][9] |
| Melting Point | 104-109 °C | [5][8] |
Safety and Handling Protocol
While not classified as hazardous under major regulations, proper laboratory practice is essential.[10]
-
Personal Protective Equipment (PPE): Always wear standards-compliant safety glasses, nitrile gloves, and a lab coat.[5]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. The reagent should be kept under an inert atmosphere (e.g., argon or nitrogen) to ensure long-term stability. Avoid shock, friction, and exposure to light.[10]
-
In case of contact: If skin contact occurs, wash with plenty of water. In case of eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[10]
The Scientific Rationale: Why Choose This Reagent?
The utility of this compound stems from the unique electronic nature of the hypervalent iodine(III) center.
The Hypervalent Iodine Advantage
Hypervalent iodine reagents feature a 3-center-4-electron (3c-4e) bond along the L-I-L axis (where L is a ligand).[11] This bond is inherently weaker and more polarized than a standard covalent bond, rendering the ligands excellent leaving groups and making the iodine center highly susceptible to ligand exchange and subsequent reductive elimination. This reactivity profile mimics that of many transition metals but avoids the cost, toxicity, and purification challenges associated with them.[1][12]
Causality Behind Reagent Selection
While (diacetoxyiodo)benzene, PhI(OAc)₂, is the most common reagent in this class, this compound offers distinct advantages. The bulky tert-butyl groups of the pivaloyl ligands can:
-
Enhance Solubility: Improve solubility in less polar organic solvents compared to the acetate analogue.
-
Influence Selectivity: The increased steric hindrance can impart higher regio- and stereoselectivity in sterically sensitive transformations.
-
Modify Reactivity: The electron-donating nature of the tert-butyl groups can modulate the oxidative potential of the iodine center.
It is often employed as a direct, and sometimes superior, surrogate for PhI(OAc)₂ in reactions requiring mild and selective oxidation.[13]
Key Applications & Protocols in Pharmaceutical Synthesis
This reagent is a cornerstone in transition metal-catalyzed reactions that form carbon-nitrogen and carbon-oxygen bonds, which are ubiquitous in pharmaceutical agents.
Application I: Rhodium-Catalyzed C-H Amination for Lactam Synthesis
Directing the formation of a C-N bond at an unactivated C-H site is a highly sought-after transformation that avoids pre-functionalization steps. This compound is a premier oxidant for regenerating the active Rh(III) catalyst in these cycles.[5][7]
Protocol 4.1.1: Synthesis of an α,β-Unsaturated-γ-Lactam
This protocol is representative for the Rh-catalyzed C-H amination of allene carbamates.[7][14]
Materials:
-
Allene carbamate substrate (1.0 equiv)
-
This compound (1.2 equiv)
-
Dirhodium(II) caprolactamate [Rh₂(cap)₄] (2 mol%)
-
Magnesium oxide (MgO), powdered (2.0 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the allene carbamate substrate (e.g., 0.5 mmol), Rh₂(cap)₄ (0.01 mmol, 2 mol%), and powdered MgO (1.0 mmol).
-
Add anhydrous DCM (5 mL) via syringe.
-
Stir the resulting suspension at room temperature.
-
Add this compound (0.6 mmol) in one portion.
-
Seal the flask and stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the mixture with DCM and filter through a pad of Celite® to remove MgO and catalyst residues.
-
Wash the pad with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired lactam.
Self-Validation:
-
Expected Outcome: Formation of a new peak on TLC with a different Rf value from the starting material.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application II: Copper-Catalyzed Intramolecular Aminoacetoxylation
The construction of saturated N-heterocycles like piperidines and pyrrolidines is fundamental to drug design. This reagent enables efficient copper-catalyzed cyclization of amino-olefins.[5][7]
Protocol 4.2.1: Synthesis of a Piperidine Derivative
This protocol details a general procedure for the intramolecular aminoacetoxylation of an unsaturated amine.
Materials:
-
Unsaturated N-Boc protected amine (1.0 equiv)
-
This compound (1.5 equiv)
-
Copper(II) triflate [Cu(OTf)₂] (10 mol%)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
In a dry vial equipped with a magnetic stir bar, dissolve the unsaturated N-Boc protected amine (e.g., 0.3 mmol) in anhydrous acetonitrile (3 mL).
-
Add Cu(OTf)₂ (0.03 mmol, 10 mol%) to the solution.
-
Add this compound (0.45 mmol) to the mixture.
-
Seal the vial and heat the reaction mixture to 60 °C.
-
Stir for 16-36 hours, monitoring by TLC for the disappearance of the starting material.
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent in vacuo.
-
Purify the residue via silica gel chromatography to isolate the functionalized piperidine product.
Field Insight (Causality): The use of a hypervalent iodine(III) reagent here is critical. It acts as the terminal oxidant to maintain the copper catalyst in its active Cu(II)/Cu(III) state. The pivaloyloxy group can also be incorporated into the product, demonstrating the reagent's dual role as both oxidant and acyl source.
Point of Clarification: Not a Direct Boc-Protecting Agent
The name "this compound" can cause confusion with reagents used for installing the tert-Butyloxycarbonyl (Boc) protecting group.[15] It is crucial to understand that this reagent is not a direct replacement for Boc Anhydride (Boc₂O).[16][17] Its role is not to protect amines but to facilitate the construction of C-N and C-O bonds through oxidative processes. The intermediates formed in these reactions may subsequently be protected or deprotected as part of a larger synthetic strategy.[18][19]
Summary of Applications
The versatility of this compound is highlighted by the range of transformations it enables.
| Reaction Type | Catalyst System | Key Bond Formed | Pharmaceutical Scaffold | Reference(s) |
| C-H Amination | Rhodium (Rh) | C-N | Lactams, Bicyclic Heterocycles | [5][7][20] |
| Diamination | Palladium (Pd) | C-N, C-N | Vicinal Diamines | [5][7] |
| Intramolecular Aminoacetoxylation | Copper (Cu) | C-N, C-O | Piperidines, Pyrrolidines | [5][7][14] |
| C-H Acyloxylation | (Catalyst-free) | C-O | Aryl Esters | [5][7] |
Conclusion
This compound is more than just an oxidant; it is a precision tool for modern organic synthesis. Its stability, selectivity, and favorable environmental profile make it an indispensable reagent in the pharmaceutical industry.[11] By enabling powerful transformations such as direct C-H functionalization and complex heterocycle synthesis, it empowers chemists to build the complex molecules of tomorrow's medicines with greater efficiency and elegance. Understanding the fundamental principles behind its reactivity allows for its rational application, unlocking new pathways in drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. 双(叔丁基羰基氧)碘苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | C16H23IO4 | CID 11846058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. thomassci.com [thomassci.com]
- 8. This compound | Krackeler Scientific, Inc. [krackeler.com]
- 9. [Bis(tert-butylcarbonyloxy)iodo]benzene | 57357-20-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Frontiers | Recent Synthetic Applications of the Hypervalent Iodine(III) Reagents in Visible-Light-Induced Photoredox Catalysis [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound 97 | 57357-20-7 [chemicalbook.com]
- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. Boc-Protected Amino Groups [organic-chemistry.org]
- 17. jk-sci.com [jk-sci.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 双(叔丁基羰基氧)碘苯 97% | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Reactions with Bis(tert-butylcarbonyloxy)iodobenzene
Welcome to the technical support center for Bis(tert-butylcarbonyloxy)iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges in reactions involving this versatile hypervalent iodine(III) reagent. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve issues leading to low product yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as (Di-tert-butylcarbonyloxyiodo)benzene, is a hypervalent iodine(III) reagent.[1][2] It serves as a powerful oxidizing agent and a source of electrophilic iodine in a variety of organic transformations. Its primary applications include:
-
Rhodium-catalyzed C-H amination of allene carbamates.
-
Palladium-catalyzed diamination reactions.
-
Copper-catalyzed intramolecular aminoacetoxylation of aminoolefins.
-
C-H acyloxylation of arenes.
Q2: What are the typical physical properties of this compound?
It is a white to off-white crystalline solid with a melting point range of 104-109 °C. It is generally stable under standard laboratory conditions but, like many hypervalent iodine reagents, can be sensitive to heat and moisture.
Q3: What are the main safety precautions when handling this reagent?
This compound is a combustible solid. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Troubleshooting Guide: Addressing Low Reaction Yields
Low yields in reactions utilizing this compound can often be traced back to a few key areas. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Reagent Instability and Decomposition
Question: My reaction is sluggish and I'm observing the formation of iodobenzene as a major byproduct. What could be the cause?
Answer: This is a classic sign of reagent decomposition. This compound, like other hypervalent iodine compounds, can be thermally sensitive. The I-O bonds are relatively weak and can cleave, leading to the formation of iodobenzene and other byproducts.
Causality: Hypervalent iodine(III) reagents possess a linear three-center-four-electron (3c-4e) bond along the L-I-L axis, which is longer and weaker than a typical covalent bond. This inherent structural feature makes them susceptible to decomposition, especially under thermal stress.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Visual Inspection: The reagent should be a white to off-white crystalline solid. A significant yellow or brown discoloration may indicate decomposition.
-
Melting Point: Check the melting point. A broad or depressed melting point compared to the literature value (104-109 °C) suggests impurities.
-
-
Optimize Reaction Temperature:
-
Lower the Temperature: Many reactions with this reagent proceed efficiently at or below room temperature. If you are heating your reaction, try running it at a lower temperature.
-
Incremental Increase: If heating is necessary, increase the temperature in small increments (e.g., 5-10 °C) to find the optimal balance between reaction rate and reagent stability.
-
-
Proper Handling and Storage:
-
Storage: Store the reagent in a cool, dark, and dry place, preferably under an inert atmosphere (nitrogen or argon).
-
Handling: Minimize exposure to atmospheric moisture and light. Weigh out the reagent quickly and seal the container promptly.
-
Issue 2: Hydrolysis of the Reagent
Question: I'm seeing a drop in pH during my reaction and observing pivalic acid as a byproduct in my crude NMR. How is this happening?
Answer: The presence of pivalic acid strongly suggests that your this compound is undergoing hydrolysis.
Causality: The ester linkages in the reagent are susceptible to hydrolysis, especially in the presence of water. This reaction cleaves the tert-butylcarbonyloxy groups, releasing pivalic acid and ultimately leading to the formation of iodosylbenzene or iodoxybenzene, which are often less effective for the desired transformation.
Troubleshooting Flowchart:
Caption: Decision tree for troubleshooting reagent hydrolysis.
Detailed Protocols:
-
Solvent Drying:
-
Use a commercially available solvent purification system (e.g., passing through activated alumina columns).
-
Alternatively, distill solvents over an appropriate drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for halogenated solvents). Store dried solvents over molecular sieves.
-
-
Reaction Setup under Inert Atmosphere:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.
-
Assemble the reaction apparatus while still warm and maintain a positive pressure of inert gas throughout the experiment.
-
Add reagents via syringe or a positive pressure of inert gas.
-
Issue 3: Inefficient Catalysis or Side Reactions
Question: My desired product is forming, but the yield is consistently low, and I have a complex mixture of byproducts. What should I investigate?
Answer: This scenario points towards issues with your catalytic cycle or the occurrence of undesired side reactions. The purity of your catalyst and the choice of reaction parameters are critical.
Causality: In many applications, such as palladium-catalyzed diaminations, this compound acts as an oxidant to regenerate the active catalyst. If the catalyst is impure or the reaction conditions are not optimal, side reactions can compete with the desired transformation. For instance, in C-H amination reactions, the choice of solvent and additives can significantly influence the selectivity and efficiency of the catalytic cycle.
Data-Driven Optimization:
A systematic approach to optimizing your reaction conditions is crucial. Below is a table illustrating a hypothetical optimization for a palladium-catalyzed diamination.
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 100 | 35 |
| 2 | Pd₂(dba)₃ (1) | XPhos (4) | Cs₂CO₃ | Toluene | 100 | 45 |
| 3 | Pd₂(dba)₃ (1) | XPhos (4) | K₃PO₄ | Dioxane | 80 | 65 |
| 4 | Pd₂(dba)₃ (1) | JohnPhos (4) | K₃PO₄ | Dioxane | 80 | 85 |
| 5 | Pd₂(dba)₃ (1) | JohnPhos (4) | K₃PO₄ | Dioxane | 100 | 70 |
Experimental Workflow for Optimization:
Caption: Workflow for systematic reaction optimization.
Key Considerations for Optimization:
-
Catalyst and Ligand Screening: The choice of palladium source and ligand is critical. Electron-rich and bulky phosphine ligands often improve catalytic activity.
-
Base Selection: The strength and nature of the base can significantly impact the reaction outcome.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the solubility of reagents and the stability of catalytic intermediates.
-
Temperature Profile: As discussed earlier, temperature is a critical parameter that affects both the reaction rate and the stability of the hypervalent iodine reagent.
Issue 4: Purification and Product Loss
Question: I have a good conversion according to TLC/LC-MS, but my isolated yield is low. Where am I losing my product?
Answer: Significant product loss during workup and purification is a common issue, especially when dealing with polar products or byproducts that are difficult to separate.
Causality: The byproducts of reactions involving this compound, such as iodobenzene and pivalic acid, can complicate purification. Iodobenzene is relatively nonpolar and can co-elute with desired products on silica gel chromatography. Pivalic acid, being acidic, can interfere with the isolation of basic products.
Purification Strategies:
-
Aqueous Workup:
-
Acid Wash: A dilute acid wash (e.g., 1 M HCl) can help remove basic impurities.
-
Base Wash: A wash with a weak base (e.g., saturated NaHCO₃ solution) is effective for removing acidic byproducts like pivalic acid.
-
Brine Wash: A final wash with saturated NaCl solution helps to remove residual water from the organic layer.
-
-
Chromatography:
-
Solvent System Optimization: Carefully select the solvent system for column chromatography to achieve good separation between your product and iodobenzene. A gradient elution might be necessary.
-
Alternative Stationary Phases: If separation on silica gel is challenging, consider using other stationary phases like alumina or reverse-phase silica.
-
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method to remove soluble impurities.
References
Technical Support Center: Troubleshooting Reactions with Bis(tert-butylcarbonyloxy)iodobenzene
Welcome to the technical support center for Bis(tert-butylcarbonyloxy)iodobenzene, a versatile hypervalent iodine(III) reagent. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this powerful oxidant. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of common side products, ensuring the success of your experiments.
Introduction to this compound
This compound, also known as (di-tert-butylcarbonyloxyiodo)benzene or PhI(OCOC(CH₃)₃)₂, is a valuable reagent in modern organic synthesis. Its primary applications include facilitating C-H amination, Hofmann-type rearrangements, and various other oxidative transformations.[1] The bulky tert-butyl groups enhance its solubility in organic solvents compared to its acetate counterpart, PhI(OAc)₂. However, like many hypervalent iodine reagents, its reactivity can also lead to the formation of undesired side products. Understanding the underlying mechanisms of both the desired reaction and potential side reactions is crucial for successful application.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A: this compound is a solid that is generally stable to atmospheric oxygen.[2] However, it is sensitive to moisture. Hydrolysis can lead to the decomposition of the reagent, forming iodobenzene and tert-butoxycarboxylic acid. The latter is unstable and can further decompose to isobutene and carbon dioxide. For long-term storage, it is recommended to keep the reagent in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen).[3]
Q2: My reaction is not proceeding to completion. What are the initial troubleshooting steps?
A: If you observe low conversion of your starting material, consider the following:
-
Reagent Quality: The purity of this compound is critical. If the reagent has been improperly stored, it may have partially decomposed. Consider using a freshly opened bottle or purifying the reagent before use.
-
Reaction Conditions: Ensure your reaction is set up under strictly anhydrous and inert conditions, especially if your substrate or other reagents are sensitive to moisture or air.[4][5]
-
Solvent Choice: The choice of solvent can significantly impact the reaction outcome. Ensure the solvent is anhydrous and compatible with the reaction conditions. Protic solvents may compete with your substrate for reaction with the hypervalent iodine reagent.
-
Temperature: Some reactions require elevated temperatures to proceed at a reasonable rate. However, excessive heat can also lead to the decomposition of the reagent and the formation of side products. A careful optimization of the reaction temperature is often necessary.
Q3: I am observing a complex mixture of products in my reaction. What are the likely culprits?
A: A complex product mixture often points to multiple competing reaction pathways. The primary suspects are:
-
Over-oxidation: this compound is a strong oxidizing agent. It can potentially oxidize sensitive functional groups on your substrate other than the intended reaction site.
-
Side reactions of the substrate: The reaction conditions (e.g., presence of a catalyst, temperature) might be promoting undesired transformations of your starting material independent of the hypervalent iodine reagent.
-
Reagent Decomposition Products: As mentioned, the reagent can decompose. The resulting byproducts, such as iodobenzene, may be present in your crude product mixture.
Troubleshooting Guide: Identifying and Mitigating Side Products
The formation of side products is a common challenge in reactions involving hypervalent iodine reagents. This section provides a detailed guide to the most frequently encountered side products, their mechanisms of formation, and strategies to minimize their impact on your synthesis.
Table of Common Side Products
| Side Product | Potential Cause | Proposed Solution(s) |
| Iodobenzene | Reductive elimination from the hypervalent iodine center (the desired reaction pathway also produces iodobenzene). Also a product of reagent decomposition. | This is an expected byproduct. It can be removed during aqueous work-up or by column chromatography.[6][7] |
| tert-Butanol and Isobutene | Decomposition of the tert-butoxycarbonyl ligand, especially in the presence of acid or trace moisture. | Ensure strictly anhydrous reaction conditions. Use freshly distilled, dry solvents. Perform the reaction under an inert atmosphere. |
| Over-oxidized Substrate | The reagent is a potent oxidant and can react with other sensitive functional groups in the substrate. | Use the minimum necessary stoichiometry of the hypervalent iodine reagent. Optimize reaction temperature and time to favor the desired transformation. Protect sensitive functional groups if necessary. |
| Products from Ligand Transfer | The tert-butylcarbonyloxy group can sometimes be transferred to the substrate or other nucleophiles present in the reaction mixture. | This is less common but possible. Modifying the reaction conditions (e.g., solvent, temperature, additives) may suppress this pathway. |
| Arylated Substrate | In some cases, the phenyl group from the iodobenzene moiety can be transferred to the substrate. | This is more likely to occur under transition-metal-catalyzed conditions. Optimizing the catalyst and reaction conditions can minimize this side reaction. |
Mechanistic Insights into Side Product Formation
Understanding the pathways that lead to side products is key to developing effective mitigation strategies.
1. Decomposition of the Reagent:
The primary non-productive pathway for this compound is its decomposition, which can be initiated by moisture or heat.
Caption: Decomposition pathway of this compound.
2. Over-oxidation and Ligand Transfer:
The high oxidation potential of the I(III) center can lead to undesired reactions if not properly controlled.
Caption: Competing reaction pathways for a substrate with this compound.
Experimental Protocols for Minimizing Side Products
Protocol 1: Setting up an Inert Atmosphere Reaction
To prevent the decomposition of this compound by atmospheric moisture, it is crucial to perform reactions under an inert atmosphere.[4][5]
Materials:
-
Round-bottom flask with a sidearm
-
Rubber septum
-
Nitrogen or Argon gas source
-
Balloon
-
Needle
-
Heat gun or oven
Procedure:
-
Drying Glassware: Thoroughly dry all glassware in an oven at >100 °C for at least 4 hours, or by flame-drying under vacuum.
-
Assembling the Apparatus: Quickly assemble the hot glassware and seal the flask with a rubber septum.
-
Purging with Inert Gas: Insert a needle connected to the inert gas source through the septum and another needle as an outlet. Allow the inert gas to flow through the flask for several minutes to displace the air.
-
Maintaining Inert Atmosphere: Remove the outlet needle first, then the inlet needle. Attach a balloon filled with the inert gas to a needle and insert it through the septum to maintain a positive pressure of inert gas throughout the reaction.
-
Adding Reagents: Add this compound and other solid reagents to the flask under a stream of inert gas. Add dry solvents and liquid reagents via a syringe.
Protocol 2: Work-up Procedure to Remove Iodine-Containing Byproducts
The primary iodine-containing byproduct is iodobenzene, which is often soluble in organic solvents and can co-elute with the desired product during chromatography. A specific work-up procedure can help to remove the majority of these impurities.
Procedure:
-
Quenching the Reaction: Upon completion, cool the reaction mixture to room temperature.
-
Aqueous Wash: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any remaining hypervalent iodine species.
-
Bicarbonate Wash: Subsequently, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic byproducts.
-
Brine Wash and Drying: Wash the organic layer with brine, then dry it over an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration and Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can then be purified by column chromatography or recrystallization. For volatile products, a prior distillation to remove the bulk of the iodobenzene may be beneficial.[7]
Troubleshooting Workflow
Caption: A general troubleshooting workflow for reactions involving this compound.
By following the guidance in this technical support center, researchers can better anticipate and address the challenges associated with using this compound, leading to more efficient and successful synthetic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. TCI Practical Example: TEMPO Oxidation Utilizing Iodobenzene Diacetate as a Reoxidant | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
How to optimize reaction conditions for Bis(tert-butylcarbonyloxy)iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Bis(tert-butylcarbonyloxy)iodobenzene. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the use of this hypervalent iodine(III) reagent. As a versatile oxidant and group transfer agent, its successful application often depends on carefully optimized reaction conditions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the properties, handling, and general use of this compound.
Q1: What is this compound and what is its primary application?
This compound, also known as (Di-tert-butylcarbonyloxyiodo)benzol, is a hypervalent iodine(III) reagent.[1] It possesses a distorted trigonal bipyramidal geometry where the phenyl group and two lone pairs occupy the equatorial positions, while the two electronegative tert-butylcarbonyloxy groups are in the apical positions.[2] This structure makes it an effective oxidizing agent. Its primary applications include C-H acyloxylation, palladium-catalyzed diaminations, and the preparation of various heterocyclic compounds.[3]
Q2: How is this compound prepared?
This reagent can be synthesized from (diacetoxyiodo)benzene, PhI(OAc)₂, through a simple ligand exchange reaction.[4] The oxidation of iodoarenes using reagents like sodium perborate in acetic acid or m-chloroperoxybenzoic acid (mCPBA) are common methods to generate the PhI(OAc)₂ precursor.[5][6]
Q3: What are the key safety and handling considerations for this reagent?
Like most hypervalent iodine compounds, this compound is a stable, solid reagent that is relatively easy to handle under standard laboratory conditions.[7] However, it is an oxidizing agent and should be handled with appropriate personal protective equipment (PPE), including safety glasses and gloves. Store it in a cool, dry place away from incompatible materials. The stability of hypervalent iodine reagents is generally good, but depends on the electronegativity of the ligands in the apical positions.[8][9]
Q4: In what solvents is the reagent soluble?
This compound is soluble in common organic solvents such as dichloromethane (CH₂Cl₂), chloroform (CHCl₃), acetonitrile (MeCN), and ethyl acetate (EtOAc).[4] Solubility can be a critical factor in reaction success; poor solubility of any starting material can lead to slow or incomplete reactions.[10]
Q5: What is the fundamental mechanism of action for hypervalent iodine(III) reagents like this one?
Hypervalent iodine(III) compounds are electrophilic in nature.[2] Their reactivity stems from the highly polarized and weak three-center-four-electron (3c-4e) bond along the L-I-L axis.[11] Reactions typically proceed via ligand exchange, oxidative addition, or reductive elimination pathways, similar in concept to transition metal chemistry.[11] The reduction of the iodine(III) center to a more stable monovalent state (iodobenzene) is a strong thermodynamic driving force for its reactions.[8]
Section 2: Troubleshooting Guide for Reaction Optimization
This section provides solutions to specific problems that may be encountered during reactions involving this compound.
Problem 1: Low or No Product Yield
Possible Cause 1: Reagent Purity/Degradation
-
Explanation: Although generally stable, improper storage or age can lead to degradation. Hypervalent iodine compounds can be sensitive to moisture and light over extended periods.
-
Solution:
-
Verify Purity: Check the melting point (reported as 104-109 °C) of the reagent. A broad or depressed melting point may indicate impurities.
-
Use Fresh Reagent: If degradation is suspected, use a freshly opened bottle or a newly synthesized batch.
-
Proper Storage: Store the reagent in a tightly sealed container, protected from light, in a desiccator or dry cabinet.
-
Possible Cause 2: Sub-optimal Reaction Temperature
-
Explanation: Many reactions with hypervalent iodine reagents are sensitive to temperature. The reaction may have a significant activation barrier requiring heat, or conversely, decomposition of an intermediate may occur at elevated temperatures.
-
Solution:
-
Screen Temperatures: Run small-scale test reactions at different temperatures (e.g., 0 °C, room temperature, 40 °C, 80 °C) to find the optimal condition.
-
Stepwise Addition: For highly exothermic reactions, consider adding the reagent portion-wise at a lower temperature to maintain control.
-
Possible Cause 3: Incorrect Stoichiometry or Catalyst Loading
-
Explanation: In catalyzed reactions, such as Pd-catalyzed diaminations, the ratio of the substrate, oxidant, and catalyst is crucial. In stoichiometric applications, an insufficient amount of the iodine reagent will naturally lead to incomplete conversion.
-
Solution:
-
Optimize Reagent Equivalents: Systematically vary the equivalents of this compound (e.g., 1.1, 1.5, 2.0 eq.) to push the reaction to completion.
-
Screen Catalyst Loading: For catalyzed reactions, screen catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to balance reaction rate and cost.
-
Problem 2: Formation of Multiple Byproducts
Possible Cause 1: Side Reactions of the Substrate
-
Explanation: The oxidizing power of the reagent may not be fully selective for the desired functional group, leading to oxidation at other sites on a complex substrate. For example, in the presence of alcohols, oxidation to aldehydes or ketones can compete with other desired transformations.
-
Solution:
-
Lower Temperature: Running the reaction at a lower temperature can often increase selectivity by favoring the reaction pathway with the lower activation energy.
-
Protecting Groups: If a sensitive functional group is present (e.g., a primary alcohol), consider protecting it before the reaction and deprotecting it afterward. The Boc group itself is a common protecting group for amines.[12][13]
-
Solvent Effects: The choice of solvent can influence selectivity. Screen a range of solvents with different polarities (e.g., Toluene, THF, CH₂Cl₂, MeCN).
-
Possible Cause 2: Reaction with Solvent
-
Explanation: Certain solvents can react with the hypervalent iodine reagent or reactive intermediates. For example, nucleophilic solvents may compete with the intended substrate.
-
Solution:
-
Use Inert Solvents: Switch to more robust and less reactive solvents. For C-H activation chemistry, solvents like hexafluoroisopropanol (HFIP) are sometimes used to promote reactivity while being relatively inert.[12]
-
Review Literature: Consult literature for similar transformations to identify proven solvent systems.
-
Problem 3: Difficulty in Product Purification
Possible Cause: Removal of Iodobenzene Byproduct
-
Explanation: A universal challenge in reactions using aryl-λ³-iodanes is the removal of the iodobenzene byproduct, which can be non-polar and co-elute with the desired product during column chromatography.
-
Solution:
-
Aqueous Workup: A standard aqueous workup can remove some, but not all, of the byproduct.
-
Hexane/Pentane Wash: If the product is a polar solid, it can sometimes be triturated or washed with cold hexane or pentane to dissolve and remove the iodobenzene.
-
Sublimation/Distillation: If the iodobenzene is volatile and the product is not, removal under high vacuum (if thermally stable) can be effective.
-
Polymer-Supported Reagents: For future work, consider using a polymer-supported hypervalent iodine reagent. After the reaction, the resin-bound byproduct can be simply filtered off, greatly simplifying purification.[8]
-
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for a Trial C-H Acyloxylation
This protocol provides a starting point for optimizing the C-H acyloxylation of an electron-rich arene.
-
To a dry reaction vial equipped with a magnetic stir bar, add the arene substrate (1.0 mmol, 1.0 eq.).
-
Add a suitable catalyst if required (e.g., Pd(OAc)₂ (0.05 mmol, 5 mol%)).
-
Add this compound (1.2 mmol, 1.2 eq.).
-
Add the chosen solvent (e.g., Dichloromethane, 5 mL).
-
Seal the vial and stir the mixture at the desired temperature (start with room temperature).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate), dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Optimization Parameters for C-H Functionalization
| Parameter | Range to Screen | Rationale |
| Solvent | Toluene, CH₂Cl₂, MeCN, HFIP | Solvent polarity and coordinating ability can dramatically affect reaction rate and selectivity. |
| Temperature | 0 °C to 80 °C | Balances reaction rate against potential byproduct formation and reagent stability. |
| Reagent Eq. | 1.1 to 2.0 | Ensures complete consumption of the limiting starting material. |
| Catalyst Loading | 1 to 10 mol% | Optimizes the trade-off between reaction time, yield, and cost. |
| Additives | Lewis/Brønsted Acids | Can sometimes accelerate ligand exchange or activate the substrate. |
Visualization of the Reaction Workflow
The following diagram outlines the logical steps for troubleshooting and optimizing a reaction using this compound.
References
- 1. scbt.com [scbt.com]
- 2. BJOC - Recent advances in hypervalent iodine(III)-catalyzed functionalization of alkenes [beilstein-journals.org]
- 3. This compound 97 | 57357-20-7 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Hypervalent iodine(III) compound synthesis by oxidation [organic-chemistry.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. fishersci.co.uk [fishersci.co.uk]
Preventing decomposition of Bis(tert-butylcarbonyloxy)iodobenzene during reactions
Technical Support Center: Bis(tert-butylcarbonyloxy)iodobenzene
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile hypervalent iodine(III) reagent. Here, you will find practical, in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate reagent decomposition and ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has turned yellow/brown. Can I still use it?
A: A yellow to brown discoloration indicates decomposition, primarily to iodobenzene. While the reagent might retain some activity, using it is not recommended for reactions that require high purity or precise stoichiometry. The presence of iodobenzene and other byproducts can interfere with your reaction, complicate purification, and lead to inconsistent results. For best outcomes, start with a white to off-white solid.
Q2: My reaction is sluggish or stalls completely. Could the reagent be the problem?
A: Yes, this is a classic symptom of reagent decomposition. If the reagent has degraded, its effective concentration is lower than calculated, leading to incomplete conversion. Before re-running the reaction, it's advisable to check the purity of your reagent batch. A simple proton NMR can be informative; look for the characteristic singlet of the tert-butyl groups and the absence of significant peaks corresponding to iodobenzene.
Q3: I'm observing unexpected side products in my reaction. How can I confirm if they are from reagent decomposition?
A: The primary decomposition product is iodobenzene. Other potential byproducts can arise from reactions of the pivaloyl radical. To confirm, run a control reaction (a "blank") with your solvent and substrate but without your starting material that is supposed to react with the hypervalent iodine reagent. Heat this mixture under your reaction conditions. If you observe the same side products by TLC or LC-MS, it strongly suggests they originate from the decomposition of the this compound.
Q4: What are the ideal storage conditions for this reagent?
A: To maximize shelf life, store this compound under an inert atmosphere (argon or nitrogen), protected from light, and refrigerated (2-8 °C).[1] Moisture and light can accelerate decomposition.[2][3] Ensure the container is sealed tightly to prevent exposure to atmospheric moisture.
Q5: Can I use protic solvents like methanol or ethanol with this reagent?
A: Caution is advised. While some reactions are performed in protic solvents, these solvents can participate in ligand exchange with the pivaloate groups on the iodine center.[4] This can alter the reactivity of the reagent and may lead to undesired side reactions, such as the formation of alkoxy-substituted iodine species.[4] If a protic solvent is necessary, consider adding it slowly at a low temperature. For most applications, aprotic solvents like dichloromethane (DCM), acetonitrile (MeCN), or ethyl acetate are preferred.
In-Depth Troubleshooting Guides
Guide 1: Troubleshooting Failed or Low-Yielding Oxidation Reactions
Oxidation of alcohols or other functional groups is a primary application of this compound. Failure here often points to a few key issues.
Problem: The oxidation of a primary alcohol to an aldehyde is giving low yield, with significant starting material remaining.
Potential Causes & Solutions:
-
Reagent Quality: As mentioned in the FAQs, the reagent may have degraded.
-
Solution: Use a fresh bottle or a batch that has been properly stored. If unsure, consider purifying the reagent by recrystallization, though purchasing a new batch is often more time and cost-effective.
-
-
Thermal Decomposition: Hypervalent iodine reagents are thermally sensitive.[5] Running the reaction at too high a temperature can cause rapid decomposition, reducing the amount of active oxidant available.
-
Solution: Attempt the reaction at a lower temperature. Many oxidations with this reagent proceed efficiently at room temperature or even 0 °C. If heating is required, increase the temperature incrementally. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and reagent stability.
-
-
Incompatible Additives: The presence of certain nucleophiles or radical scavengers can interfere with the oxidation mechanism.
-
Solution: Scrutinize all components in your reaction mixture. If you are using an additive, consider if it could be quenching the oxidant. Run the reaction without the additive to see if conversion improves.
-
Experimental Protocol: Patch Test for Reagent Activity
Before committing a large amount of valuable starting material, you can perform a quick test on a simple substrate.
-
Dissolve a small amount of benzyl alcohol (10-20 mg) in 1 mL of DCM.
-
Add 1.1 equivalents of your this compound batch.
-
Stir at room temperature and monitor by TLC every 15 minutes.
-
A healthy reagent should show significant conversion to benzaldehyde within 1-2 hours. If little to no conversion is observed, the reagent has likely decomposed.
Guide 2: Managing Issues in C-H Amination/Acylation Reactions
These reactions are powerful but can be sensitive to reagent stability and reaction conditions.
Problem: A rhodium-catalyzed C-H amination reaction is giving a complex mixture of products and a low yield of the desired aminated compound.[6]
Potential Causes & Solutions:
-
Radical Side Reactions: Thermal or photochemical decomposition of the reagent can generate pivaloyl and phenyl radicals.[3] These radicals can lead to non-selective side reactions with your substrate or solvent.
-
Solution:
-
Exclude Light: Run the reaction in a flask wrapped in aluminum foil.[3]
-
Temperature Control: Maintain the lowest possible temperature that allows for catalytic turnover.
-
Solvent Choice: Use a robust, non-reactive solvent. Avoid solvents with weak C-H bonds that are susceptible to hydrogen atom abstraction.
-
-
-
Ligand Exchange with Catalyst: The pivaloate ligands can potentially interact with the metal catalyst in an unproductive manner, inhibiting catalysis.
-
Solution: Follow established literature procedures for your specific catalytic system closely. The order of addition can be critical. Often, the catalyst and substrate are mixed first before the oxidant is added, sometimes slowly via syringe pump to maintain a low steady-state concentration.
-
Data Summary Table
| Parameter | Recommended Condition | Rationale & Notes |
| Storage | 2-8 °C, under Inert Gas, Dark | Prevents thermal, oxidative, and light-induced decomposition.[1][2] |
| Reaction Temp. | 0 °C to Room Temperature | Minimizes thermal decomposition pathway. Higher temperatures accelerate decomposition.[5] |
| Solvents | DCM, MeCN, Ethyl Acetate, Toluene | Aprotic solvents are generally preferred to avoid ligand exchange. |
| Incompatibilities | Strong Nucleophiles, Protic Solvents, UV Light | Can lead to rapid decomposition or unwanted side reactions.[3][4] |
Visualization of Decomposition & Troubleshooting
Understanding the primary decomposition pathway is key to preventing it. The main non-productive pathway is the reductive elimination of iodobenzene.
Diagram 1: Primary Decomposition Pathway
This diagram illustrates the core instability of λ³-iodanes. The hypervalent bond is weak, and under thermal or photolytic stress, the compound can undergo reductive elimination.[3][7]
Caption: Primary decomposition of the reagent to inactive iodobenzene.
Diagram 2: Troubleshooting Decision Tree
This flowchart provides a logical sequence of steps to diagnose a failed reaction.
Caption: A decision tree for diagnosing reaction failures.
References
- 1. 双(叔丁基羰基氧)碘苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Hypervalent Iodine Chemistry Guide [mindmapai.app]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound 97 57357-20-7 [b2b.sigmaaldrich.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Purification Strategies for Products from Bis(tert-butylcarbonyloxy)iodobenzene Reactions
Welcome to the technical support guide for navigating the purification challenges associated with reactions utilizing Bis(tert-butylcarbonyloxy)iodobenzene. As a powerful and versatile hypervalent iodine(III) reagent, it facilitates a wide range of chemical transformations, including C-H acyloxylation and various amination reactions.[1][2] However, its utility is often accompanied by a distinct set of purification hurdles, primarily concerning the removal of its byproducts.
This guide is structured to provide you with direct, actionable solutions to common issues encountered in the lab. We will move from understanding the fundamental problem to specific troubleshooting scenarios and detailed protocols, ensuring you can isolate your desired product with high purity.
Section 1: Understanding the Key Players in Your Flask
Effective purification begins with a clear understanding of what, besides your product, is in the reaction mixture post-completion. The use of this compound introduces two main byproducts that must be addressed.
The primary reductive elimination byproduct is iodobenzene , a relatively nonpolar and high-boiling liquid. The secondary byproducts are two equivalents of pivalic acid (2,2-dimethylpropanoic acid), which are released from the reagent.
Table 1: Properties of Reagent and Key Byproducts
| Compound | Structure | Molar Mass ( g/mol ) | Boiling/Melting Point (°C) | Key Characteristics & Purification Relevance |
| This compound (Reagent) | C₁₆H₂₃IO₄ | 406.26 | 104-109 °C (mp)[1] | Solid, moderately polar. Removable by standard chromatography. Can be hydrolyzed. |
| Iodobenzene (Byproduct) | C₆H₅I | 204.01 | 188 °C (bp)[3] | Colorless to yellow liquid, nonpolar, aromatic. The primary challenge; often co-elutes with nonpolar to moderately polar products. |
| Pivalic Acid (Byproduct) | C₅H₁₀O₂ | 102.13 | 35 °C (mp), 164 °C (bp) | Corrosive solid/liquid, acidic. Easily removed with a basic aqueous wash. |
Section 2: General Purification Workflow
The following diagram illustrates a typical workflow for purifying a reaction mixture where this compound was used.
Caption: General purification workflow from reaction completion to product isolation.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I need to remove? The two main byproducts are iodobenzene and pivalic acid. Iodobenzene is formed as the iodine(III) center is reduced to iodine(I). Pivalic acid is released as a leaving group. Your purification strategy must effectively target both.
Q2: My NMR shows contamination with pivalic acid. How do I remove it? Pivalic acid is an acidic compound. It can be easily removed by performing a liquid-liquid extraction with a mild aqueous base. Washing your organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) will deprotonate the pivalic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. See Protocol 1 for a detailed method.
Q3: Can I remove the iodobenzene using a rotovap? While iodobenzene is a liquid, its boiling point is quite high (188 °C).[3] Standard rotary evaporation, even under high vacuum, is generally insufficient to remove it completely, especially if your desired product is not extremely stable or is also somewhat volatile. It will often remain as an oily residue co-mixed with your product.
Q4: Is unreacted this compound difficult to remove? No, typically it is not the main challenge. The starting reagent is a solid and is significantly more polar than the iodobenzene byproduct.[1] It is usually separated effectively from less polar products during standard silica gel column chromatography.
Section 4: Troubleshooting Guide
This section addresses specific problems you may encounter during purification.
Problem 1: Iodobenzene co-elutes with my product during column chromatography.
-
Probable Cause: The polarity of your product is very similar to that of iodobenzene. Iodobenzene is nonpolar and elutes with nonpolar solvent systems (e.g., high percentages of hexane or heptane in ethyl acetate).
-
Solutions:
-
Optimize Chromatography:
-
Use a shallow gradient: Start with a very nonpolar eluent (e.g., 100% hexane or heptane) to first flush all the iodobenzene from the column before slowly increasing the polarity to elute your product. Monitor the fractions carefully with TLC.
-
Change the stationary phase: If silica is not providing adequate separation, consider using reverse-phase (C18) chromatography. In this system, the nonpolar iodobenzene will be retained more strongly than many moderately polar products, potentially reversing the elution order and improving separation.
-
-
Chemical Conversion (Advanced): In very difficult cases, if your product is stable, the C-I bond of iodobenzene can be targeted in subsequent reactions like Sonogashira or Heck couplings, which could functionalize the byproduct into something with very different physical properties.[3] This is a product-specific consideration.
-
Consider Recrystallization: If your product is a solid, this is often the best method. See Problem 3 .
-
Problem 2: My product, which should be a solid, remains an oil after purification.
-
Probable Cause: The product is contaminated with residual liquid iodobenzene, which is acting as a solvent and preventing crystallization.
-
Solutions:
-
Trituration: Add a small amount of a nonpolar solvent in which your product is poorly soluble but iodobenzene is soluble (e.g., cold hexane, pentane, or diethyl ether). Stir or sonicate the mixture. The solid product should precipitate or solidify, while the iodobenzene remains in the solvent. The liquid can then be decanted or filtered off.
-
Recrystallization: Dissolve the oily product in a minimum amount of a suitable hot solvent. As the solution cools slowly, the desired compound should crystallize, leaving the iodobenzene impurity in the mother liquor. See Protocol 3 for details.
-
Problem 3: The reaction mixture forms a persistent emulsion during aqueous work-up.
-
Probable Cause: The formation of pivalate salts or other amphiphilic species can lead to emulsions, especially during basic washes.
-
Solutions:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which often helps to break up emulsions by reducing the solubility of organic components in the aqueous layer.
-
Filter through Celite: Pass the entire emulsified mixture through a pad of Celite or diatomaceous earth. This can physically disrupt the emulsion layer.
-
Patience and Gentle Mixing: Avoid vigorous shaking of the separatory funnel. Instead, use gentle, repeated inversions to mix the layers. Allowing the funnel to stand undisturbed for an extended period can also allow the layers to separate.
-
Section 5: Decision-Making for Purification Strategy
Choosing the right strategy from the outset can save significant time and material. Use this logic tree to guide your decision.
Caption: Decision tree for selecting an appropriate purification strategy.
Section 6: Detailed Purification Protocols
Protocol 1: Standard Aqueous Work-up with Basic Wash
-
Objective: To remove pivalic acid and other water-soluble impurities.
-
Methodology:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk solvent.
-
Re-dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and invert gently several times, venting frequently to release CO₂ gas that may form.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer sequentially with water and then with saturated brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate in vacuo to yield the crude product, now free of acidic byproducts.
-
Protocol 2: Optimized Flash Column Chromatography for Iodobenzene Removal
-
Objective: To separate the desired product from iodobenzene and unreacted starting material.
-
Methodology:
-
Adsorb the crude product (pre-purified by basic wash, if applicable) onto a small amount of silica gel.
-
Prepare a silica gel column using a nonpolar solvent system (e.g., hexane/ethyl acetate or heptane/ethyl acetate).
-
Load the adsorbed sample onto the top of the column.
-
Begin elution with 100% nonpolar solvent (e.g., hexane). This will elute the iodobenzene. Collect fractions and monitor by TLC, staining with potassium permanganate or vanillin to visualize the non-UV active product if necessary.
-
Once the iodobenzene has been completely eluted (as confirmed by TLC), gradually increase the solvent polarity (e.g., introduce ethyl acetate in a slow gradient).
-
Elute and collect the fractions containing your desired product.
-
Combine the pure fractions and concentrate under reduced pressure.
-
Protocol 3: Purification by Recrystallization
-
Objective: To purify a solid product from liquid (iodobenzene) and soluble impurities.
-
Methodology:
-
Place the crude solid or oil in a flask.
-
Add a minimum amount of a suitable hot solvent or solvent system to just dissolve the material. The ideal solvent is one in which your product is highly soluble when hot but poorly soluble when cold.
-
Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Once crystallization appears complete at room temperature, place the flask in an ice bath or refrigerator to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove residual solvent. The mother liquor will contain the iodobenzene and other soluble impurities.
-
References
Common mistakes to avoid when using Bis(tert-butylcarbonyloxy)iodobenzene
Welcome to the technical support center for Bis(tert-butylcarbonyloxy)iodobenzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the successful application of this versatile hypervalent iodine reagent in your experiments.
Introduction to this compound
This compound, a hypervalent iodine(III) reagent, is a powerful tool in modern organic synthesis.[1][2] It serves as an efficient electrophilic iodine source and is instrumental in various transformations, including C-H amination and acyloxylation reactions.[3][4] Its solid, stable nature makes it a more manageable alternative to other iodinating agents.[3][5] However, like all highly reactive reagents, its successful use hinges on proper handling and a clear understanding of its chemical behavior.
This guide will address common pitfalls and provide solutions to frequently encountered issues, ensuring the integrity and reproducibility of your synthetic work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a hypervalent iodine(III) compound. It is primarily used as a reagent in organic synthesis for:
-
Preparation of α,β-unsaturated-γ-lactams through Rh-catalyzed C-H amination of allene carbamates, followed by Ru-catalyzed cyclocarbonylation.[4]
-
Palladium-catalyzed diamination reactions.[4]
-
Synthesis of functionalized bicyclic heterocyclic compounds via rhodium-catalyzed allene amidation and cyclization.[4]
-
Preparation of piperidine and pyrrolidine derivatives through copper-catalyzed intramolecular aminoacetoxylation of aminoolefins.[4]
-
C-H acyloxylation of arenes .[4]
It is valued for its ability to facilitate these transformations under relatively mild conditions.[5]
Q2: How should I properly store and handle this compound?
Proper storage and handling are critical for maintaining the reagent's activity and ensuring safety.
| Parameter | Recommendation |
| Storage Temperature | Store in a cool, shaded area.[6] |
| Atmosphere | Keep under an inert gas.[6] |
| Container | Keep the container tightly closed.[6] |
| Handling | Avoid shock, friction, and exposure to light.[6] Use in a well-ventilated area or under a fume hood.[7] Wear appropriate personal protective equipment (PPE), including eye shields and gloves.[3] |
Q3: Is this compound the same as Boc Anhydride (Boc₂O)?
No, this is a critical distinction and a common point of confusion.
-
This compound is a hypervalent iodine reagent used for specific oxidative transformations.
-
Di-tert-butyl dicarbonate (Boc Anhydride, Boc₂O) is primarily used for the protection of amines as tert-butyloxycarbonyl (Boc) carbamates.[8][9][10]
While both contain tert-butylcarbonyl groups, their reactivity and applications are fundamentally different. Using one in place of the other will lead to entirely different and unexpected outcomes.
Q4: What are the typical physical properties of this compound?
| Property | Value |
| Appearance | White to light yellow powder or crystal.[11] |
| Molecular Formula | C₁₆H₂₃IO₄[1][12] |
| Molecular Weight | 406.26 g/mol [1][12] |
| Melting Point | 104-109 °C[3] or 108.0 to 113.0 °C[11] |
| Purity | Typically >97%[3] |
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Issue 1: Low or No Product Yield
Symptoms:
-
TLC or LC-MS analysis shows unreacted starting material.
-
The desired product is formed in yields significantly lower than expected.
Potential Causes & Solutions:
-
Reagent Decomposition: Improper storage (exposure to light, moisture, or heat) can degrade the reagent.
-
Solution: Always use a fresh bottle of the reagent or one that has been stored correctly under an inert atmosphere in a cool, dark place.[6] It is advisable to perform a small-scale test reaction with a reliable substrate to confirm the reagent's activity.
-
-
Incorrect Reaction Conditions: The catalytic cycle or reaction pathway may be sensitive to specific conditions.
-
Solution: Meticulously re-check the reaction parameters from the literature protocol you are following. Pay close attention to the solvent, temperature, and reaction time. Ensure all catalysts and additives are of the correct purity and stoichiometry.
-
-
Presence of Inhibitors: Certain functional groups on your substrate or impurities in the solvent can interfere with the reaction.
-
Solution: Purify your starting materials and use anhydrous, high-purity solvents. If you suspect a particular functional group is problematic, consider a protecting group strategy.
-
Workflow for Diagnosing Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Multiple Side Products
Symptoms:
-
Complex mixture observed on TLC or LC-MS.
-
Difficulty in isolating the desired product.
Potential Causes & Solutions:
-
Over-reaction or Side Reactions: The hypervalent iodine reagent is highly reactive and can sometimes lead to non-selective reactions.
-
Solution: Carefully control the stoichiometry of the reagent; adding it portion-wise or via syringe pump can sometimes mitigate side reactions. Lowering the reaction temperature may also improve selectivity.
-
-
Reaction with Solvent: Some solvents can compete with the substrate.
-
Solution: Consult literature for solvent compatibility. If possible, use a more inert solvent for the specific transformation.
-
-
Iodobenzene Byproduct Interference: The reaction produces iodobenzene as a byproduct, which can sometimes participate in or complicate subsequent steps.
-
Solution: While difficult to prevent its formation, understanding its presence is key. Choose a purification method (e.g., chromatography, crystallization) that effectively separates it from your desired product.
-
Experimental Protocol: Boc-Protection of an Amine using Boc Anhydride
While this compound is not the standard reagent for Boc protection, understanding a typical Boc protection protocol using Boc Anhydride (Boc₂O) is crucial to avoid confusion and for general laboratory practice.
Objective: To protect a primary or secondary amine with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
Amine-containing substrate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))[13]
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or aqueous Sodium Bicarbonate)[14][15]
-
Deionized water
-
Brine solution
-
Magnesium sulfate or Sodium sulfate (anhydrous)
Procedure:
-
Dissolution: Dissolve the amine substrate (1.0 eq) in the chosen organic solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add the base (e.g., TEA, 1.2 eq). For water-sensitive substrates, an organic base is preferred. For substrates soluble in biphasic systems, aqueous sodium bicarbonate can be effective.[15]
-
Boc₂O Addition: Add Boc Anhydride (Boc₂O, 1.1-1.5 eq) portion-wise to the stirred solution at room temperature or 0 °C.[13] The reaction is often exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[13]
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) if an organic base was used, followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization if necessary.
Mechanism of Boc Protection with Boc₂O
Caption: Mechanism of amine protection using Boc Anhydride.[9][10]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling this compound and its reagents.[7]
-
Ventilation: Conduct all experiments in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6][7]
-
Waste Disposal: Dispose of chemical waste according to your institution's guidelines. Iodinated waste may require special handling.
-
Accidental Exposure: In case of skin contact, wash thoroughly with soap and water.[6] In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[6]
By understanding the properties of this compound and anticipating potential experimental challenges, you can effectively harness its synthetic utility. For further assistance, please consult the references below or contact our technical support team.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 双(叔丁基羰基氧)碘苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound 97 | 57357-20-7 [chemicalbook.com]
- 5. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. [Bis(tert-butylcarbonyloxy)iodo]benzene | 57357-20-7 | TCI AMERICA [tcichemicals.com]
- 12. This compound | C16H23IO4 | CID 11846058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Improving the Selectivity of C-H Functionalization with Bis(tert-butylcarbonyloxy)iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support guide, authored from the perspective of a Senior Application Scientist, provides in-depth troubleshooting and practical advice for researchers utilizing Bis(tert-butylcarbonyloxy)iodobenzene in C-H functionalization reactions. Our focus is to move beyond procedural recital and delve into the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.
PART 1: Core Principles of the Reaction
This compound is a hypervalent iodine(III) reagent that serves as a potent oxidant in transition metal-catalyzed C-H functionalization.[1] Its primary role is to facilitate the catalytic cycle, often with palladium or rhodium, enabling the conversion of an inert C-H bond into a new carbon-carbon or carbon-heteroatom bond. The selectivity of these reactions is a complex interplay of directing groups, catalyst-ligand interactions, and reaction conditions. A firm grasp of these principles is the first step toward effective troubleshooting.
PART 2: Troubleshooting Guide: Common Issues and Strategic Solutions
This section is formatted in a question-and-answer style to directly address specific experimental challenges.
Issue 1: Low or No Yield of the Desired Product
Question: "I've followed the literature protocol, but my reaction is yielding little to no product. What are the likely causes and how can I resolve this?"
Answer: Low or no product formation is a common hurdle. A systematic approach to troubleshooting is critical.[2]
Initial Checks: Reagent and Glassware Integrity
-
Reagent Quality: Ensure your this compound is a white, crystalline solid.[3] Hypervalent iodine reagents can degrade with exposure to light and moisture.
-
Solvent Purity: Many C-H activation catalysts are sensitive to air and moisture.[2] The use of anhydrous solvents is often essential.
-
Glassware: All glassware should be oven or flame-dried to remove residual moisture.[4]
Systematic Troubleshooting of Reaction Parameters:
| Parameter | Insight | Recommended Action |
| Catalyst and Ligand | The choice of catalyst and ligand is paramount for both reactivity and selectivity.[2] Subtle changes in the ligand's electronic or steric properties can have a significant impact.[2] | Screen a variety of ligands to find the optimal combination for your substrate.[2] |
| Temperature | C-H activation often requires elevated temperatures to overcome the bond dissociation energy. However, excessive heat can lead to catalyst decomposition.[2] | Carefully optimize the reaction temperature. Determine the minimum temperature for efficient conversion while monitoring for signs of degradation.[2] |
| Solvent | The reaction solvent can dramatically influence the outcome.[2] Some reactions favor polar aprotic solvents, while others require non-polar media.[2] | Consider screening a range of solvents with different polarities. |
| Reaction Time | It's crucial to monitor the reaction's progress to determine the optimal duration.[2] | Incomplete conversion may simply require longer reaction times, whereas product degradation could occur if the reaction is left for too long.[2] |
Issue 2: Poor Regioselectivity
Question: "My reaction is working, but I'm getting a mixture of isomers. How can I improve the regioselectivity?"
Answer: Achieving high regioselectivity is a central challenge in C-H functionalization. The directing group is often the primary determinant of the reaction site.
Key Factors Influencing Regioselectivity:
-
Directing Group Efficacy: The directing group must effectively coordinate with the transition metal catalyst to bring it into proximity with the target C-H bond. This raises the effective concentration of the catalyst at the site of interest, leading to high levels of regioselectivity.[5]
-
Steric Hindrance: In many cases, palladium-catalyzed C-H activation will favor the less sterically hindered ortho-C-H bond.[6][7]
-
Additives: Additives such as Lewis acids, Brønsted acids, and metal salts can have a dramatic influence on improving the yield and/or selectivities of various catalytic transformations.[8] For example, silver(I) salts are often crucial additives in C-H activation reactions.[9][10]
Troubleshooting Workflow for Regioselectivity:
Caption: A logical flowchart for troubleshooting poor regioselectivity.
PART 3: Frequently Asked Questions (FAQs)
-
What is the role of this compound in the catalytic cycle? It acts as an oxidant to regenerate the active form of the catalyst, allowing the catalytic cycle to continue.
-
Can this reagent be used for undirected C-H functionalization? While possible, undirected C-H functionalization is more challenging due to the lack of a coordinating group to enhance the rate of C-H bond cleavage.[11]
-
Are there any common impurities that can poison the catalyst? Yes, impurities in the starting materials or solvents can act as catalyst poisons.[2] Common poisons for palladium catalysts include lead, phosphorus, and zinc.[2]
PART 4: Experimental Protocols and Data Presentation
Generalized Experimental Workflow for C-H Functionalization
Caption: A generalized experimental workflow for a C-H functionalization reaction.
Example Protocol: Palladium-Catalyzed Arylation of 2-Phenylpyridine
-
To a flame-dried Schlenk tube, add 2-phenylpyridine (1 mmol), Pd(OAc)₂ (2.5 mol%), and this compound (1.2 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous solvent (e.g., DMF) via syringe.
-
Heat the reaction mixture at the desired temperature (e.g., 100-120 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. 双(叔丁基羰基氧)碘苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 6. Regioselectivity in palladium-catalyzed C-H activation/oxygenation reactions. | Semantic Scholar [semanticscholar.org]
- 7. Regioselectivity in palladium-catalyzed C-H activation/oxygenation reactions. (2005) | Dipannita Kalyani | 229 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Effects on Bis(tert-butylcarbonyloxy)iodobenzene
Welcome to the technical support guide for Bis(tert-butylcarbonyloxy)iodobenzene, a versatile hypervalent iodine(III) reagent. This center is designed for researchers, chemists, and drug development professionals to navigate the nuances of solvent selection and troubleshoot common issues encountered during its use. The efficiency and outcome of reactions involving this reagent are profoundly influenced by the solvent system, and a rational approach to its selection is critical for success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound, often abbreviated as (Boc)₂IPh, is a hypervalent iodine(III) compound used as a mild and selective oxidizing agent in organic synthesis.[1][2] Its reactivity stems from the electrophilic nature of the iodine(III) center and the ability of the iodobenzene moiety to act as an excellent leaving group after transferring its ligands.[2] It is employed in a variety of transformations, including C-H acyloxylation, aminoacetoxylation of olefins, and C-H amination reactions.
Q2: Why is solvent selection so critical when using this reagent?
Solvent choice is paramount because it directly influences several key aspects of the reaction:
-
Reagent and Substrate Solubility: Ensuring all components are in the solution phase is fundamental for reaction kinetics. Many hypervalent iodine reagents have limited solubility in nonpolar solvents.[3]
-
Reaction Mechanism: The solvent can alter the reaction pathway. For instance, polar solvents can stabilize charged intermediates or transition states, potentially favoring a polar mechanism over a radical one.[4]
-
Reactivity and Rate: The nature of the hypervalent bond (L-I-L) is sensitive to the surrounding medium.[4][5] Coordinating solvents can interact with the iodine center, modulating its electrophilicity and overall reactivity.
-
Product Selectivity: In reactions with multiple possible outcomes (e.g., chemo- or regioselectivity), the solvent can preferentially stabilize one transition state over another, thereby directing the selectivity. A strong solvent effect has been noted in hypervalent iodine chemistry where selectivity can even be reversed by changing the solvent.[6]
Q3: What are the general starting points for solvent selection?
A good starting point is to consider the polarity of your substrate and the likely mechanism of your desired transformation. Chlorinated solvents like dichloromethane (DCM) and polar aprotic solvents such as acetonitrile (MeCN) are common choices due to their ability to dissolve the reagent and many organic substrates.[1][3] However, for greener chemistry considerations or specific reactivity needs, other solvents should be explored.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, with a focus on solvent-based solutions.
Issue 1: Low or No Conversion of Starting Material
Possible Cause: Poor solubility of the reagent or substrate, or insufficient solvent polarity to support the reaction mechanism.
Troubleshooting Steps:
-
Verify Solubility: Before running the reaction at scale, perform a small solubility test. Add the reagent and your substrate to the chosen solvent at the intended reaction concentration and temperature. If you observe poor solubility, a different solvent system is necessary.
-
Increase Solvent Polarity: Many reactions involving hypervalent iodine reagents proceed through polar intermediates that are stabilized by polar solvents.
-
Action: If your reaction is sluggish in a nonpolar solvent like toluene or hexane, switch to a more polar option such as dichloromethane (DCM), acetonitrile (MeCN), or even a fluorinated alcohol like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) for challenging substrates.
-
-
Consider Solvent Mixtures: A mixture of solvents can sometimes provide the ideal balance of solubility and reactivity. For example, a toluene/MeCN mixture can dissolve a nonpolar substrate while providing enough polarity for the reaction to proceed.
Issue 2: Formation of Side Products / Poor Selectivity
Possible Cause: The solvent is either participating in the reaction or is favoring an undesired reaction pathway.
Troubleshooting Steps:
-
Evaluate Solvent Reactivity: Some solvents can compete with your substrate as a nucleophile or participate in side reactions. For example, while alcohols can be used, they may be oxidized by the reagent under certain conditions.
-
Action: Switch to a non-coordinating, inert solvent. If you suspect radical pathways are causing side products, changing the solvent can sometimes shift the balance towards a polar mechanism.[4] Computational studies have shown that competing polar and radical pathways are highly sensitive to the solvent environment.[4]
-
-
Tune Solvent Polarity: As mentioned, selectivity can be highly dependent on the solvent.
-
Action: Screen a range of solvents with varying polarities. It is often useful to test a nonpolar solvent (e.g., Toluene), a polar aprotic solvent (e.g., MeCN), and a chlorinated solvent (e.g., DCM) to get a broad overview of the solvent's influence on selectivity.
-
Issue 3: Difficulty with Product Isolation or Workup
Possible Cause: The solvent has a high boiling point, is miscible with the extraction solvent, or the iodobenzene byproduct is difficult to separate.
Troubleshooting Steps:
-
Plan for the Workup: Select a solvent with a reasonably low boiling point for easy removal under reduced pressure (e.g., DCM, Ethyl Acetate). Avoid high-boiling solvents like DMF or DMSO unless necessary for reactivity.
-
Address Byproduct Removal: The primary byproduct is iodobenzene.
-
Action: Iodobenzene is nonpolar. If your product is polar, you can often remove the iodobenzene byproduct by performing multiple extractions with a nonpolar solvent like hexanes or pentane after the main reaction workup. Alternatively, for nonpolar products, purification via column chromatography is typically effective.
-
Data & Protocols
Table 1: Properties of Common Solvents and General Recommendations
| Solvent | Dielectric Constant (Polarity) | Boiling Point (°C) | Key Characteristics & Recommendations |
| Hexane | 1.9 | 69 °C | Nonpolar. Generally poor solvent for the reagent.[3] Useful for workup to remove nonpolar iodobenzene byproduct. |
| Toluene | 2.4 | 111 °C | Nonpolar. Can be effective if substrate has low polarity, but may lead to slow reactions.[7] |
| Dichloromethane (DCM) | 9.1 | 40 °C | Polar Aprotic. A very common and effective solvent.[1] Good balance of solubility and inertness. Easy to remove. |
| Tetrahydrofuran (THF) | 7.5 | 66 °C | Polar Aprotic. Can coordinate to the iodine center. May be reactive in some cases. |
| Acetonitrile (MeCN) | 37.5 | 82 °C | Polar Aprotic. Excellent solvent for the reagent and for promoting polar mechanisms.[3] |
| Acetic Acid (AcOH) | 6.2 | 118 °C | Polar Protic. Can act as a reagent or co-catalyst in certain acyloxylations. Use with specific intent. |
| HFIP | 16.7 | 58 °C | Polar Protic. Highly polar, non-coordinating, and weakly nucleophilic. Excellent for activating electrophiles and stabilizing cationic intermediates. |
Data compiled from various sources, including Sigma-Aldrich and published literature.[7]
Experimental Protocol: Screening Solvents for a C-H Oxidation
This protocol provides a general workflow for identifying the optimal solvent for a new transformation.
Methodology:
-
Preparation: In parallel, add the substrate (0.1 mmol, 1.0 equiv.) to three separate, dry reaction vials equipped with stir bars.
-
Reagent Addition: To each vial, add this compound (0.12 mmol, 1.2 equiv.).
-
Solvent Addition:
-
To Vial A, add 1.0 mL of Dichloromethane (DCM).
-
To Vial B, add 1.0 mL of Acetonitrile (MeCN).
-
To Vial C, add 1.0 mL of Toluene.
-
-
Reaction: Seal the vials and stir the reactions at the desired temperature (e.g., room temperature or 40 °C).
-
Monitoring: After a set time (e.g., 1 hour), take a small aliquot from each reaction mixture. Dilute the aliquot and analyze by TLC or LC-MS to determine the extent of conversion and the formation of any side products.
-
Analysis: Compare the results from the three solvents. The solvent that provides the highest conversion to the desired product with the fewest impurities is the best candidate for optimization and scale-up.
Visual Guides
Diagram 1: Troubleshooting Workflow for Solvent Selection
This diagram outlines a logical decision-making process for selecting and troubleshooting a solvent for your reaction.
Caption: A decision flowchart for rational solvent selection and troubleshooting.
Diagram 2: Simplified Mechanism & Solvent Interaction
This diagram illustrates the general mechanistic steps and highlights where solvent can play a crucial role.
Caption: General mechanism showing solvent influence on key intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Synthesis and solubility measurements of hypervalent iodide reagents that are soluble in non-polar solvents - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
Technical Support Center: A Guide to Safely Scaling Reactions with Bis(tert-butylcarbonyloxy)iodobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and critical safety protocols for the use of Bis(tert-butylcarbonyloxy)iodobenzene, a versatile hypervalent iodine(III) oxidant. As a Senior Application Scientist, my objective is to combine established chemical principles with practical, field-proven insights to ensure your success and safety when scaling up reactions involving this powerful reagent.
Introduction: Understanding the Reagent
This compound, also known as Di-(pivaloyloxy)iodobenzene or PhI(OPiv)₂, is a widely used oxidizing agent in modern organic synthesis. Its popularity stems from its effectiveness in a range of transformations, including C-H functionalization, aminations, and cyclizations, under relatively mild conditions.[1][2] Unlike some heavy metal oxidants, hypervalent iodine reagents are generally considered more environmentally benign.[3][4]
However, the scale-up of any energetic process, particularly oxidation, requires a rigorous approach to safety. While some safety data sheets (SDS) may classify this solid reagent as non-hazardous under specific transport regulations[5], it is crucial to recognize its nature as a strong oxidizing agent with the potential for thermal decomposition.[5] Incidents in chemical scale-up often arise from a failure to appreciate changes in heat and mass transfer, and the increased energy potential of larger volumes.[6] This guide is designed to equip you with the knowledge to mitigate these risks effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards are twofold:
-
Oxidizing Potential: As a strong oxidizing agent, it can form flammable or explosive mixtures with combustible materials.[7] Reactions with easily oxidizable substances can be highly exothermic.
-
Thermal Instability: While generally stable at room temperature, hypervalent iodine compounds as a class can be sensitive. The SDS for this compound explicitly warns that it "May explosively decompose on heating, shock, friction, etc."[5] This necessitates careful handling and rigorous temperature control, especially on a larger scale.
Q2: How should I store this compound, especially in larger quantities?
A2: Proper storage is critical to long-term safety and reagent integrity.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent slow hydrolysis or reaction with atmospheric components.[5]
-
Temperature: Store in a cool, dark, and well-ventilated area. Avoid exposure to heat sources and direct sunlight.[5][8]
-
Segregation: Crucially, store it separately from flammable materials, combustibles, reducing agents, and incompatible chemicals.[7] Do not store on wooden shelves.[7]
-
Containers: Use the original manufacturer's container or one made of compatible, inert material like glass. Ensure it is tightly sealed.[5]
Q3: What initial safety assessments should I perform before my first scale-up experiment?
A3: Before any scale-up, a thorough risk assessment is mandatory.[6]
-
Literature Review: Search for reports on similar reactions, paying close attention to any mention of exotherms, special quenching procedures, or work-up difficulties.
-
Reaction Calorimetry (Recommended): If possible, perform a reaction calorimetry study (e.g., using a Reaction Calorimeter - RC1) on a small scale. This will provide critical data on the heat of reaction, the rate of heat evolution, and the thermal accumulation under process conditions. This data is invaluable for safe scale-up design.
-
Thermal Screening of Reagent (Recommended): Conduct a Differential Scanning Calorimetry (DSC) analysis on the reagent itself to understand its decomposition onset temperature and the energy released upon decomposition. Studies on similar hypervalent iodine reagents have shown this to be a powerful screening tool.
-
Worst-Case Scenario Analysis: Consider the potential consequences of a loss of cooling, stirrer failure, or incorrect reagent addition. Plan your mitigation steps in advance.[6]
Q4: Can I add the solid this compound to my reaction mixture all at once?
A4: No. This is strongly discouraged during scale-up. Adding the full charge of an oxidant at the start of an exothermic reaction creates a scenario with maximum potential energy and a high risk of a thermal runaway. The heat generated could quickly overwhelm the cooling capacity of the reactor. For scale-up, a semi-batch process, where the oxidant is added portion-wise or as a solution over time, is the standard and safest approach. This allows the rate of reaction, and thus the rate of heat generation, to be controlled by the addition rate.
Scale-Up Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Recommended Action(s) & Troubleshooting Steps |
| Rapid, unexpected temperature increase during addition. | 1. Addition rate is too fast. 2. Insufficient reactor cooling. 3. "Induction period" followed by a sudden onset of reaction. 4. Poor mixing leading to localized "hot spots". | 1. Immediately stop the addition. 2. Ensure maximum cooling is applied to the reactor jacket. 3. If necessary, have a pre-chilled quenching agent ready for emergency use. 4. Re-evaluate the addition profile; a slower, more controlled addition is required. 5. Verify stirrer speed and effectiveness. Consider using baffles in the reactor to improve mixing. |
| Reaction is sluggish or incomplete at larger scale. | 1. Inefficient mixing/mass transfer limitations. 2. Temperature is too low due to better heat dissipation in a large reactor. 3. Reagent degradation (improper storage). | 1. Increase stirrer speed to improve mixing, but monitor for excessive shear or splashing. 2. Confirm the internal reaction temperature is at the desired setpoint. You may need to gently heat the reaction to maintain the optimal temperature. 3. Use a fresh, properly stored batch of the reagent. Confirm purity via titration if possible. |
| Formation of new, unknown byproducts. | 1. Localized high concentrations of the oxidant due to poor mixing. 2. Temperature excursions promoting side reactions. 3. Change in reaction mechanism due to concentration effects. | 1. Improve mixing by adjusting stirrer speed or design. 2. Consider diluting the oxidant solution to be added. 3. Maintain strict temperature control throughout the addition and reaction period. 4. Re-optimize the reaction on a small scale under the proposed new conditions (e.g., slower addition, more dilute) before attempting the large scale again. |
| Difficulties with post-reaction work-up and product isolation. | 1. The byproduct, iodobenzene, can complicate purification. 2. Unreacted oxidant can interfere with quenching or isolation steps. | 1. Quench any remaining oxidant with a suitable reducing agent (e.g., aqueous sodium thiosulfate solution) before extraction. Caution: The quenching process itself can be exothermic; add the quenching solution slowly with cooling. 2. Iodobenzene can often be removed by distillation (if the product is stable) or chromatography. Plan the purification strategy in advance. |
Protocols & Methodologies
Protocol 1: General Procedure for Controlled Scale-Up Addition
This protocol outlines a safe, semi-batch approach for adding this compound to a reaction.
-
Vessel Setup: Use a appropriately sized reactor equipped with an overhead stirrer, a temperature probe (measuring internal temperature), a cooling jacket, and an inert gas inlet. Ensure the reactor volume is at least double the final reaction volume.
-
Inerting: Purge the reactor with an inert gas (e.g., Nitrogen) to remove air and moisture.
-
Substrate Charge: Charge the substrate and solvent to the reactor. Begin stirring and bring the mixture to the desired initial temperature.
-
Oxidant Solution Preparation: In a separate vessel, dissolve the required amount of this compound in a suitable, dry solvent. Note: Always perform a small-scale test to ensure the reagent is fully soluble and stable in the chosen solvent at the desired concentration.
-
Controlled Addition: Add the oxidant solution to the reactor via a metering pump at a pre-determined rate.
-
Thermal Monitoring: Continuously monitor the internal reaction temperature. The addition rate should be set such that the temperature does not deviate more than a few degrees from the setpoint. The difference between the internal temperature and the jacket temperature (ΔT) is a good indicator of the reaction rate. A large ΔT indicates a highly exothermic process that requires a slower addition rate.
-
Post-Addition: After the addition is complete, continue to stir the reaction at the set temperature and monitor for any delayed exotherm until the reaction is deemed complete by in-process controls (e.g., TLC, LC-MS).
Visualization of Safe Scale-Up Logic
The following diagram illustrates the decision-making process for safely scaling up a reaction involving an energetic reagent.
Caption: A workflow for assessing thermal risk before scaling up.
Mechanistic Insight: The "Why" Behind the Reactivity
This compound is a λ³-iodane. The reactivity of hypervalent iodine compounds stems from the nature of the three-center, four-electron (3c-4e) bond along the L-I-L axis.[4] This bond is relatively weak and highly polarized, making the iodine center highly electrophilic and the ligands (pivaloate groups) excellent leaving groups.
The general mechanism involves initial coordination or reaction of the substrate with the iodine(III) center, often involving ligand exchange. This is followed by a reductive elimination step where the iodine is reduced from I(III) to I(I) (as iodobenzene), and the desired chemical bond is formed in the substrate.[4] This reductive elimination is the thermodynamic driving force for the reaction.
Caption: A simplified reaction pathway for oxidation.
Understanding this mechanism is key to troubleshooting. For example, if a reaction is slow, it could be due to a slow ligand exchange step. If side products are observed, it might indicate alternative decomposition pathways of the intermediate.
By approaching the scale-up of reactions with this compound with a combination of theoretical understanding, diligent risk assessment, and controlled experimental execution, researchers can confidently and safely leverage the power of this versatile reagent.
References
- 1. This compound 97 57357-20-7 [sigmaaldrich.com]
- 2. Hypervalent Iodine Reagents in High Valent Transition Metal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fauske.com [fauske.com]
- 7. youtube.com [youtube.com]
- 8. [Bis(tert-butylcarbonyloxy)iodo]benzene | 57357-20-7 | TCI AMERICA [tcichemicals.com]
Validation & Comparative
A Comparative Guide to Amine Protection: Di-tert-butyl dicarbonate versus Bis(tert-butylcarbonyloxy)iodobenzene
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the strategic protection of amine functionalities is a critical maneuver to ensure reaction specificity and achieve desired molecular architectures. The tert-butyloxycarbonyl (Boc) group stands as one of the most ubiquitous and versatile carbamate protecting groups, prized for its stability across a wide array of chemical environments and its facile, acid-labile deprotection.[1] This guide provides an in-depth, objective comparison of the industry-standard reagent for Boc protection, di-tert-butyl dicarbonate (Boc-anhydride), with the hypervalent iodine(III) reagent, Bis(tert-butylcarbonyloxy)iodobenzene. This analysis is grounded in experimental evidence and established chemical principles to inform the judicious selection of reagents in your synthetic endeavors.
The Incumbent: Di-tert-butyl dicarbonate (Boc-anhydride)
Di-tert-butyl dicarbonate, commonly referred to as Boc-anhydride, is the most prevalent and well-documented reagent for the introduction of the Boc protecting group onto primary and secondary amines.[2][3] Its widespread adoption is a testament to its high efficiency, broad substrate scope, and the generally mild conditions required for the protection reaction.
Mechanism of Action
The reaction of an amine with Boc-anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of the anhydride. The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected amine, with the liberation of tert-butanol and carbon dioxide as byproducts. The evolution of gaseous CO2 provides a thermodynamic driving force for the reaction.
Diagram 1: Mechanism of Boc Protection using Di-tert-butyl dicarbonate
Caption: Nucleophilic attack of the amine on Boc-anhydride leads to a tetrahedral intermediate that collapses to the protected amine and byproducts.
Experimental Landscape
The versatility of Boc-anhydride is reflected in the multitude of established protocols, which can be tailored to the specific properties of the amine substrate.
| Substrate Type | Reagent System | Solvent | Typical Conditions | Yield (%) | Reference |
| Primary/Secondary Aliphatic Amines | (Boc)₂O | THF, DCM | Room Temp, 1-12 h | 90-99 | [4] |
| Arylamines | (Boc)₂O, I₂ (cat.) | Solvent-free | Room Temp, 30 min | ~95 | [5] |
| Amino Acids | (Boc)₂O, Base (NaOH, NaHCO₃) | Dioxane/Water | 0°C to RT | 85-95 | [6] |
| Electron-deficient Amines | (Boc)₂O, DMAP | Acetonitrile | Room Temp | High | [1] |
Standard Experimental Protocol: Boc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the primary amine in THF.
-
Add di-tert-butyl dicarbonate to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the N-Boc protected amine.
Diagram 2: General Workflow for Boc Protection with Boc-anhydride
Caption: A typical experimental workflow for the Boc protection of an amine using Boc-anhydride.
The Challenger: this compound
This compound is a hypervalent iodine(III) reagent.[7] These compounds are known for their utility as oxidizing agents and in facilitating a variety of organic transformations, often under mild conditions.[8][9] While structurally containing tert-butylcarbonyloxy groups, its role as a direct and general Boc-donating reagent for the protection of amines is not well-established in the chemical literature.
Known Reactivity and Applications
The primary applications of this compound and related hypervalent iodine(III) reagents in the context of amine chemistry involve oxidative processes, such as:
-
C-H Amination: It can be used in transition-metal-catalyzed reactions to introduce nitrogen-containing functional groups at C-H bonds.
-
Oxidative Rearrangements: It has been employed to mediate oxidative skeletal rearrangements of secondary amines.
-
Oxidative Amination: It can participate in the oxidative amination of C(sp³)-H bonds.[9]
In these reactions, the hypervalent iodine reagent typically acts as an oxidant, and the nitrogen source is often a separate reagent. There is a lack of direct evidence or established protocols for the use of this compound as a simple and direct equivalent to Boc-anhydride for the routine N-Boc protection of amines.
Mechanistic Considerations
The reactivity of hypervalent iodine(III) reagents is characterized by ligand exchange and reductive elimination pathways.[8] A hypothetical mechanism for Boc transfer from this compound to an amine would likely involve initial coordination of the amine to the iodine center, followed by nucleophilic attack of the amine on a carbonyl group and subsequent departure of iodobenzene. However, this pathway is not the commonly observed mode of reactivity for this class of compounds in the presence of amines.
Head-to-Head Comparison
| Feature | Di-tert-butyl dicarbonate (Boc-anhydride) | This compound |
| Primary Function | Direct and efficient Boc protection of amines.[3] | Primarily an oxidizing agent in various transformations.[8] |
| Reaction Mechanism | Nucleophilic acyl substitution. | Primarily ligand exchange and reductive elimination in oxidative processes. |
| Substrate Scope | Extremely broad for primary and secondary amines. | Not established as a general Boc protection reagent. |
| Reaction Byproducts | t-Butanol and CO₂ (volatile and easily removed). | Iodobenzene. |
| Commercial Availability | Widely available from numerous suppliers at a relatively low cost.[10][11] | Available from several suppliers, generally at a higher cost than Boc-anhydride.[12] |
| Handling and Stability | Stable solid, though can be moisture sensitive. | Generally stable crystalline solid.[13] |
Synthesis and Practical Considerations
Di-tert-butyl dicarbonate is commercially produced on a large scale and is readily accessible. Its stability allows for convenient storage and handling in a typical laboratory setting.
This compound can be synthesized from iodobenzene, but the procedures are more involved than the large-scale production of Boc-anhydride. Its higher cost and more specialized applications make it a less practical choice for routine Boc protection.
Conclusion and Recommendations
For the direct and reliable N-Boc protection of primary and secondary amines, di-tert-butyl dicarbonate (Boc-anhydride) remains the undisputed reagent of choice. Its proven efficacy, broad applicability, mild reaction conditions, and cost-effectiveness make it the cornerstone of this fundamental transformation in organic synthesis.
This compound , while a valuable tool in the arsenal of synthetic chemists, is a specialized reagent with primary applications in oxidative transformations. There is currently insufficient evidence to support its use as a general and practical alternative to Boc-anhydride for routine Boc protection of amines. Researchers requiring Boc protection should, in the vast majority of cases, opt for the well-established and highly reliable methods employing di-tert-butyl dicarbonate.
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines [organic-chemistry.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. scbt.com [scbt.com]
- 8. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Structure of Hypervalent Iodine(III) Reagents Containing Phthalimidate and Application to Oxidative Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Di-tert-butyl dicarbonate, 99% | Fisher Scientific [fishersci.ca]
- 11. indiamart.com [indiamart.com]
- 12. This compound 97 | 57357-20-7 [chemicalbook.com]
- 13. chemimpex.com [chemimpex.com]
A Senior Application Scientist's Guide to Hypervalent Iodine Oxidants: Comparing Bis(tert-butylcarbonyloxy)iodobenzene and Its Counterparts
For the modern organic chemist, particularly within pharmaceutical and drug development sectors, the demand for selective, mild, and environmentally conscious reagents is paramount. Hypervalent iodine (HVI) compounds have firmly established themselves as indispensable tools, offering a powerful alternative to traditional heavy-metal oxidants.[1] Their reactivity, which in many ways mirrors that of transition metals, allows for a vast array of synthetic transformations under mild conditions.[2]
This guide provides an in-depth comparison of several key HVI oxidants. We will begin by evaluating the performance of the workhorse reagents—Dess-Martin Periodinane (DMP), 2-Iodoxybenzoic acid (IBX), and Phenyliodine(III) Diacetate (PIDA)—in the classic oxidation of alcohols. Subsequently, we will introduce a specialized Iodine(III) reagent, Bis(tert-butylcarbonyloxy)iodobenzene, and explore its distinct role in advanced oxidative C-H functionalization reactions, providing field-proven insights into selecting the optimal reagent for your synthetic challenge.
The Foundation: Understanding Hypervalent Iodine Reactivity
Hypervalent iodine reagents feature an iodine atom in a higher-than-normal oxidation state, typically +3 (Iodine-III, λ³-iodanes) or +5 (Iodine-V, λ⁵-iodanes). Their reactivity is governed by a highly electrophilic iodine center and the exceptional leaving group ability of the iodinane fragment.[1] The general mechanism for oxidation involves two key steps: ligand exchange with the substrate (e.g., an alcohol) followed by reductive elimination , which forms the oxidized product and a reduced iodobenzene byproduct.[3][4] This fundamental pathway is central to understanding the behavior of all the reagents discussed herein.
References
A Comparative Guide to Modern C-H Amination Reagents Beyond Bis(tert-butylcarbonyloxy)iodobenzene
For the researcher at the bench, the direct conversion of a carbon-hydrogen (C-H) bond to a carbon-nitrogen (C-N) bond is a transformative strategy. It circumvents the need for pre-functionalized starting materials, offering a more atom-economical and elegant route to synthesizing the nitrogen-containing molecules that are cornerstones of pharmaceuticals, agrochemicals, and functional materials.[1][2] For years, hypervalent iodine reagents, particularly bis(tert-butylcarbonyloxy)iodobenzene, have been reliable tools for this task. However, the demands of modern chemical synthesis—greater efficiency, broader substrate scope, enhanced selectivity, and greener methodologies—have spurred the development of a diverse and powerful new generation of C-H amination reagents.
This guide provides a comparative analysis of the leading alternatives to this compound. We will move beyond a simple catalog of reagents to explore the mechanistic underpinnings, practical applications, and comparative performance of each system. Our focus is on providing the field-proven insights necessary for you, the practicing scientist, to make informed decisions for your specific synthetic challenges.
The Benchmark: The Role of Hypervalent Iodine
This compound and similar PhI(III) reagents function by reacting with a nitrogen source (like a carbamate or sulfonamide) to generate a highly reactive nitrenoid intermediate in situ. This species, often stabilized by a metal catalyst, is the ultimate aminating agent that inserts into a C-H bond. While effective, this approach often requires stoichiometric quantities of the iodine oxidant and can be limited by the stability and reactivity of the generated nitrenoid. The quest for alternatives has largely focused on two areas: developing novel nitrogen sources that serve a dual role as both aminating agent and internal oxidant, and discovering new catalytic systems based on more abundant and versatile metals.
I. Transition Metal-Catalyzed Systems: The Powerhouses of C-H Amination
The most significant advances in C-H amination have come from the development of sophisticated transition metal catalysts that can generate and control reactive nitrogen species. These systems offer unparalleled control over selectivity and reactivity.
A. Rhodium Catalysis: The Gold Standard for Selectivity
Dirhodium(II) catalysts are arguably the most powerful and well-understood systems for C-H amination, largely due to the pioneering work of the Du Bois laboratory.[3][4] These catalysts react with nitrogen precursors, such as sulfamates, carbamates, and sulfonyl azides, to generate rhodium-nitrene intermediates.[5][6]
Mechanism of Action: The reaction proceeds via a concerted, yet asynchronous, C-H insertion pathway.[5] This mechanism is crucial as it accounts for the remarkable retention of stereochemistry observed at chiral centers. The choice of ligands on the dirhodium paddlewheel catalyst, such as α,α,α′,α′-tetramethyl-1,3-benzenedipropionate (esp), is critical for enhancing catalytic activity and stability.[3][6]
Advantages:
-
High Stereospecificity: Excellent retention of configuration at the reacting C-H bond.[3]
-
Predictable Selectivity: Reactivity generally follows the order: 3° > 2° > 1°, with a strong preference for C-H bonds adjacent to heteroatoms.[6]
-
Broad Substrate Scope: Effective for intramolecular cyclization of various substrates to form valuable heterocyclic motifs.[3]
Limitations:
-
Cost: Rhodium is an expensive precious metal.
-
Oxidant Requirement: Often requires an external oxidant like PhI(OAc)₂.[3][7]
Caption: Proposed catalytic cycle for Rh(II)-catalyzed C-H amination.
B. Iron Catalysis: A Sustainable and Chemoselective Alternative
The high cost and toxicity of precious metals have driven the search for catalysts based on earth-abundant elements. Iron has emerged as a particularly promising candidate, offering unique selectivity that is often complementary to rhodium.[8]
Mechanism of Action: Iron-catalyzed aminations, particularly with iron phthalocyanine [Fe(Pc)] catalysts, are thought to proceed through a stepwise radical mechanism.[9][10] This involves hydrogen atom abstraction (HAA) from the substrate by an iron-nitrene intermediate, followed by a rapid radical rebound to form the C-N bond.[8][10]
Advantages:
-
Cost-Effective and Low Toxicity: Iron is abundant, inexpensive, and environmentally benign.[8]
-
Exceptional Chemoselectivity: Displays a strong preference for aminating weak allylic C-H bonds over competing pathways like olefin aziridination, a common side reaction with rhodium catalysts.[8][10]
-
Broad Scope: Effective for intramolecular amination of alkyl azides and sulfamates.[9][11]
Limitations:
-
Stereoselectivity: The stepwise radical mechanism can sometimes lead to erosion of stereochemical information compared to concerted rhodium-catalyzed reactions.[8]
-
Reaction Conditions: Some protocols may require elevated temperatures or specific solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[10]
Caption: Stepwise radical mechanism for Fe-catalyzed C-H amination.
C. Copper and Ruthenium Catalysis: Expanding the Toolkit
Copper and ruthenium catalysts further broaden the scope of C-H amination, often utilizing different aminating agents and operating under distinct mechanisms.
-
Copper-Catalyzed Systems: These reactions frequently employ hydroxylamine derivatives (R₂N-OR') as the nitrogen source.[12][13] This is significant because the hydroxylamine can act as both the amine source and an internal oxidant, obviating the need for external oxidants.[14] Copper catalysis is particularly effective for the amination of arenes and heteroarenes, including electron-deficient systems.[1][12] Asymmetric variants have also been developed, delivering chiral amines with good enantioselectivity.[15]
-
Ruthenium-Catalyzed Systems: Ru(II) catalysts have proven effective for directed ortho-C-H amination of arenes.[16][17][18] These reactions typically use a weakly coordinating directing group on the substrate to guide the catalyst to a specific C-H bond, ensuring high regioselectivity. Sulfonyl azides and O-acyl hydroxylamines are common nitrogen sources in these transformations.[17][18]
II. Innovations in Aminating Agents
Beyond the catalyst, the nature of the nitrogen source is a critical component of any C-H amination strategy.
A. Sulfonyl Azides: The Atom-Economical Choice
Sulfonyl azides (RSO₂N₃) are highly versatile aminating reagents used across a range of metal-catalyzed (Rh, Ru, Ir, Co) reactions.[19][20][21] Their primary advantage is that upon reaction, they release benign dinitrogen (N₂) gas as the sole byproduct, making them an exceptionally clean and atom-economical option.[20] They serve as precursors to metal-nitrene intermediates, which then engage in the C-H insertion event.[19]
B. Hydroxylamine Derivatives: Dual-Role Reagents
As mentioned in the context of copper catalysis, O-acylated or O-sulfonated hydroxylamines are powerful reagents that combine the nitrogen source and oxidant into a single molecule.[12][13][14] This simplifies reaction setups and avoids the use of potentially harsh external oxidants. This strategy is particularly useful in copper-catalyzed systems for the direct amination of both sp² and sp³ C-H bonds.[14]
III. Metal-Free C-H Amination: The Green Frontier
While often requiring harsher conditions, metal-free methods are highly desirable to avoid trace metal contamination in the final products, a critical consideration in pharmaceutical development.[22]
-
Iodonitrenes: Generated in situ from a hypervalent iodine(III) reagent (like PhI(OAc)₂) and an ammonia surrogate, iodonitrene represents a reactive, electrophilic aminating species that can directly transfer an unprotected NH group without a metal catalyst.[23][24][25] This approach is particularly useful for the amination of nucleophilic atoms and has enabled novel transformations like the stereoselective synthesis of cyclobutanes from pyrrolidines.[23]
-
Organic Oxidants: In certain systems, strong organic oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can facilitate intramolecular C-H amination.[26] The mechanism is distinct from nitrene insertion and is proposed to involve a single-electron transfer (SET) to generate a radical cation, followed by cyclization. This method has been successfully applied to the synthesis of indoles from N-Ts-2-alkenylanilines.[26]
Comparative Performance Data
| Reagent/Catalyst System | Nitrogen Source | Mechanism | Key Advantages | Key Limitations | Typical Yields | Ref. |
| Rh₂(esp)₂ | Sulfamates, Carbamates | Concerted C-H Insertion | High stereospecificity, predictable regioselectivity, broad scope. | High cost of Rh, requires external oxidant. | 70-95% | [3][7] |
| Fe(Pc) | Alkyl Azides, Sulfamates | Stepwise Radical (HAA/Rebound) | Low cost, non-toxic, excellent chemo-selectivity for allylic C-H bonds. | Radical mechanism may erode stereochemistry. | 65-95% | [8][9][10] |
| Cu(I)/Cu(II) | Hydroxylamine Derivatives | Electrophilic Amination | Internal oxidant, mild conditions, good for arenes, asymmetric variants. | Substrate scope can be limited to certain electronic types. | 60-90% | [12][13][14] |
| [RuCl₂(p-cymene)]₂ | Sulfonyl Azides, Hydroxylamines | Directed C-H Activation | Excellent ortho-regioselectivity on arenes, room temp. possible. | Requires a directing group on the substrate. | 60-85% | [16][18][27] |
| PhI(OAc)₂ / NH₄-Source | Ammonia Surrogate | Iodonitrene Transfer (Metal-Free) | Avoids transition metals, direct transfer of NH group. | Requires stoichiometric hypervalent iodine reagent. | 50-80% | [23][24] |
| DDQ | Internal Amine | SET / Radical Cation (Metal-Free) | Metal-free, unique mechanism for specific substrates (e.g., indoles). | Limited to specific intramolecular cyclizations. | 65-90% | [26] |
Experimental Protocols
Protocol 1: Iron-Catalyzed Intramolecular Allylic C-H Amination
Adapted from Paradine, S. M.; White, M. C. J. Am. Chem. Soc. 2012, 134, 2036-2039.[8]
-
To an oven-dried vial equipped with a magnetic stir bar, add the sulfamate ester substrate (0.2 mmol, 1.0 equiv), iron(II) phthalocyanine (Fe(Pc), 4.5 mg, 0.008 mmol, 4 mol %), and PhI(OAc)₂ (97 mg, 0.3 mmol, 1.5 equiv).
-
Seal the vial with a Teflon-lined cap.
-
Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 1.0 mL) via syringe.
-
Stir the resulting dark green mixture vigorously at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluting with an appropriate mixture of hexanes and ethyl acetate) to afford the desired cyclized product.
Protocol 2: Copper-Catalyzed Amination of an Arene with a Hydroxylamine
Adapted from Matsuda, N.; Hirano, K.; Satoh, T.; Miura, M. Org. Lett. 2010, 12 (17), pp 3848–3851.[12]
-
To a screw-capped test tube, add the arene substrate (e.g., 1,3-difluorobenzene, 0.5 mmol, 1.0 equiv), the O-benzoylhydroxylamine aminating agent (0.6 mmol, 1.2 equiv), CuI (9.5 mg, 0.05 mmol, 10 mol %), and Cs₂CO₃ (326 mg, 1.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane (1.0 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by silica gel chromatography to yield the aminated arene.
Conclusion and Outlook
The field of C-H amination has matured significantly, offering a rich portfolio of reagents and catalysts that move far beyond the classical hypervalent iodine systems. For reactions demanding high stereofidelity, rhodium remains the catalyst of choice. For cost-effective and uniquely chemoselective transformations, particularly at allylic positions, iron provides a powerful and green alternative. Copper and ruthenium catalysts have carved out essential niches for the amination of (hetero)arenes, often with the strategic advantage of using dual-role hydroxylamine reagents. Finally, the development of metal-free protocols points toward a future where C-N bonds can be forged with minimal environmental impact and no risk of metal contamination.
The selection of a C-H amination method is no longer a question of if it can be done, but how it can be done with the highest degree of precision, efficiency, and elegance. By understanding the mechanistic nuances and comparative advantages of the available systems, researchers can now strategically select the optimal tool to accelerate their synthetic endeavors in drug discovery and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. C–H Amination [sigmaaldrich.com]
- 4. Methodology | Du Bois Laboratory [duboislab.stanford.edu]
- 5. Rhodium( ii )-catalyzed C–H aminations using N -mesyloxycarbamates: reaction pathway and by-product formation - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03153C [pubs.rsc.org]
- 6. Du Bois Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Selective Intermolecular Amination of C–H Bonds at Tertiary Carbon Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. greenchemblog.wordpress.com [greenchemblog.wordpress.com]
- 9. Iron-catalysed intramolecular C(sp 3 )–H amination of alkyl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04169K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Iron-Catalyzed Intramolecular C-H Amination of α-Azidyl Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Copper-catalyzed diamination of unactivated alkenes with hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper-catalyzed asymmetric allylic C–H amination of alkenes using N-arylhydroxylamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Ruthenium-catalyzed C–H amination of aroylsilanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Ruthenium-catalyzed C–H amination of aroylsilanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Ru(II)-catalyzed ortho-C-H amination of arenes and heteroarenes at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent advances in metal directed C–H amidation/amination using sulfonyl azides and phosphoryl azides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Investigation into eco-friendly, transition metal-free C–H amination reaction | Poster Board #805 - American Chemical Society [acs.digitellinc.com]
- 23. Iodonitrene: a direct metal-free electrophilic aminating reagent - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO00739H [pubs.rsc.org]
- 24. Iodonitrene: a direct metal-free electrophilic aminating reagent - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 25. [PDF] Iodonitrene: A Direct Metal-free Electrophilic Aminating Reagent | Semantic Scholar [semanticscholar.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Catalysts for Intramolecular Aminoacetoxylation of Alkenes
Introduction: The Strategic Importance of Aminoacetoxylated Heterocycles
The intramolecular aminoacetoxylation of alkenes is a powerful transformation in modern organic synthesis, enabling the direct conversion of linear amino-alkene precursors into valuable nitrogen-containing heterocyclic structures. These products, featuring vicinal amino and acetoxy functionalities, are privileged motifs in a wide array of biologically active molecules, including pharmaceuticals and natural products. The ability to forge both a C-N and a C-O bond in a single, stereocontrolled operation offers significant advantages in terms of atom economy and synthetic efficiency. This guide provides a comparative analysis of the leading catalytic systems for this transformation, with a focus on palladium and copper catalysts, offering insights into their mechanisms, scopes, and practical applications for researchers in drug discovery and chemical development.
Palladium Catalysis: The Workhorse of Intramolecular Aminoacetoxylation
Palladium catalysis has been extensively explored and proven to be a robust and versatile platform for intramolecular aminoacetoxylation. A key mechanistic feature of these reactions is the initial aminopalladation of the alkene, followed by oxidation of the resulting alkyl-palladium(II) intermediate to a high-valent palladium(IV) species. Subsequent C-O bond-forming reductive elimination furnishes the desired aminoacetoxylated product and regenerates the active palladium(II) catalyst.
Catalytic Systems and Oxidants
A variety of oxidants have been successfully employed in palladium-catalyzed intramolecular aminoacetoxylation, each with its own set of advantages and limitations.
-
Hypervalent Iodine Reagents: PhI(OAc)₂ is a commonly used oxidant that also serves as the acetate source. While effective, it is a stoichiometric oxidant, which can be a drawback in terms of atom economy and cost for large-scale synthesis.
-
Hydrogen Peroxide: As a green and inexpensive oxidant, H₂O₂ presents an attractive alternative. Its use in palladium-catalyzed aminoacetoxylation has been demonstrated to be effective, often requiring specific ligands to promote the desired oxidative cleavage of the C-Pd(II) bond.
-
Molecular Oxygen with Co-catalysts: Aerobic oxidation, using O₂ as the terminal oxidant, is a highly desirable goal for sustainable chemistry. This has been achieved through the use of co-catalytic systems, such as those involving NOx species, which act as electron transfer mediators to facilitate the oxidation of the palladium intermediate.
Enantioselective Variants
Significant progress has been made in the development of enantioselective palladium-catalyzed intramolecular aminoacetoxylation. The use of chiral ligands, such as pyridine-oxazoline (Pyox) ligands, has enabled the synthesis of chiral β-acetoxylated piperidines and other N-heterocycles with excellent enantioselectivities.[1][2][3] The design of the chiral ligand is crucial for controlling the stereochemistry of the aminopalladation step, which is often the enantioselectivity-determining step of the reaction.[1]
Copper Catalysis: An Emerging Alternative
Copper catalysis has emerged as a promising alternative to palladium for intramolecular aminoacetoxylation, offering complementary reactivity and often being more cost-effective. Copper-catalyzed systems can favor different cyclization pathways compared to palladium, for instance, promoting piperidine formation with terminal olefin substrates where palladium systems might favor other products.[4][5]
Catalytic Systems and Substrate Scope
Copper-catalyzed aminoacetoxylation often utilizes PhI(OAc)₂ as the oxidant and acetate source.[6][7] A key advantage of some copper-based systems is their ability to effect cyclization with traditionally less reactive disubstituted olefins, expanding the scope of accessible heterocyclic products.[4][5]
Comparative Performance Analysis
The choice between a palladium- and a copper-based catalytic system will depend on the specific substrate, the desired product, and considerations of cost and scalability.
| Catalyst System | Typical Catalyst Loading | Oxidant | Key Advantages | Key Limitations |
| Palladium | 1-10 mol% | PhI(OAc)₂, H₂O₂, O₂ (with co-catalyst) | Well-established, broad substrate scope, high yields, excellent enantioselectivity with chiral ligands. | Higher cost of palladium, stoichiometric oxidants can be a drawback. |
| Copper | 5-20 mol% | PhI(OAc)₂ | Lower cost, complementary reactivity to palladium, effective for some less reactive olefins. | Can require higher catalyst loadings, enantioselective variants are less developed than for palladium. |
Experimental Protocols
Representative Palladium-Catalyzed Intramolecular Aminoacetoxylation
Materials:
-
Amino-alkene substrate
-
Pd(OAc)₂ (5 mol%)
-
Chiral Pyox ligand (if enantioselective) (6 mol%)
-
PhI(OAc)₂ (2 equivalents)
-
Acetic acid (solvent)
-
Anhydrous, inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the amino-alkene substrate, Pd(OAc)₂, and the chiral ligand.
-
Add anhydrous acetic acid via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add PhI(OAc)₂ in one portion.
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Copper-Catalyzed Intramolecular Aminoacetoxylation
Materials:
-
Amino-alkene substrate
-
Cu(OAc)₂ (10 mol%)
-
PhI(OAc)₂ (2 equivalents)
-
Dichloromethane (DCM) (solvent)
-
Anhydrous, inert atmosphere
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the amino-alkene substrate and Cu(OAc)₂.
-
Add anhydrous DCM via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add PhI(OAc)₂ in one portion.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite.
-
Wash the filter cake with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mechanistic Insights
The catalytic cycles for both palladium- and copper-catalyzed intramolecular aminoacetoxylation share some conceptual similarities but differ in the nature of the metal intermediates.
Palladium Catalytic Cycle
Caption: Proposed catalytic cycle for palladium-catalyzed intramolecular aminoacetoxylation.
Copper Catalytic Cycle
References
- 1. scilit.com [scilit.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 3. Complex N-heterocycle synthesis via iron-catalyzed, direct C-H bond amination. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in iron-catalyzed 1,2-difunctionalization of alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Iron(II)-catalyzed intramolecular olefin aminofluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Purity Validation of Synthesized Bis(tert-butylcarbonyloxy)iodobenzene
In the realm of modern organic synthesis, the efficacy and reproducibility of a reaction are intrinsically linked to the purity of the reagents employed. This is particularly true for hypervalent iodine compounds, such as Bis(tert-butylcarbonyloxy)iodobenzene, which are prized for their versatile reactivity in facilitating a wide array of chemical transformations, from C-H functionalization to oxidative cyclizations. The presence of impurities can not only lead to diminished yields and the formation of unwanted byproducts but also introduce variability that can compromise the integrity of research findings and the scalability of synthetic processes.
This guide provides a comprehensive comparison of key analytical techniques for validating the purity of synthesized this compound. We will delve into the practical application and data interpretation of melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Furthermore, we will explore common impurities that may arise during synthesis and discuss alternative reagents, offering a holistic perspective for researchers, scientists, and professionals in drug development.
The Critical Role of Purity in Hypervalent Iodine Chemistry
This compound, a white to light yellow solid, is a powerful oxidizing agent. Its utility stems from the electrophilic nature of the iodine(III) center and the good leaving group ability of the iodobenzene moiety upon reduction to iodobenzene (a common impurity). The presence of residual starting materials, such as iodobenzene, or byproducts like pivalic acid, can interfere with delicate catalytic cycles, quench reactive intermediates, or lead to the formation of complex and difficult-to-separate mixtures. Therefore, rigorous purity validation is not merely a procedural formality but a cornerstone of reliable and reproducible chemical synthesis.
Comparative Analysis of Purity Validation Techniques
The choice of analytical technique for purity validation depends on a variety of factors, including the nature of the expected impurities, the required level of sensitivity, and the instrumentation available. Below is a comparative overview of the most common methods for assessing the purity of this compound.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Melting Point | The temperature range over which a solid melts. | A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities. | Simple, rapid, and requires minimal sample. | Insensitive to small amounts of impurities and impurities with similar melting points. |
| NMR Spectroscopy | The absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information and quantitative assessment of purity. | Highly specific, quantitative, and can identify unknown impurities. | Requires a relatively larger sample size and access to an NMR spectrometer. |
| Mass Spectrometry | The measurement of the mass-to-charge ratio of ionized molecules. | Confirms the molecular weight of the compound and can detect impurities with different molecular weights. | Highly sensitive and can provide information on the elemental composition. | Can be destructive and may not be suitable for thermally labile compounds. |
In-Depth Experimental Protocols and Data Interpretation
Melting Point Determination: The First Line of Assessment
A sharp melting point is a classic indicator of a pure crystalline solid. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range. The literature value for the melting point of this compound is in the range of 104-113 °C.
-
Ensure the melting point apparatus is calibrated.
-
Place a small, finely powdered sample of the synthesized this compound into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/min until the temperature is about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C/min to allow for accurate determination.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).
-
Pure Sample: A sharp melting range of 1-2 °C within the literature value (e.g., 108-110 °C).
-
Impure Sample: A broad and depressed melting range (e.g., 98-105 °C).
Caption: Workflow for Melting Point Determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Purity
NMR spectroscopy is arguably the most powerful tool for the characterization and purity assessment of organic compounds. Both ¹H and ¹³C NMR provide a wealth of information about the molecular structure and can be used for quantitative analysis.
-
¹H NMR (in CDCl₃):
-
Aromatic protons: Multiplets in the range of δ 7.4-8.2 ppm.
-
tert-Butyl protons: A singlet at approximately δ 1.3 ppm.
-
-
¹³C NMR (in CDCl₃):
-
Aromatic carbons: Peaks in the range of δ 128-138 ppm.
-
Carbonyl carbons: A peak around δ 175 ppm.
-
Quaternary carbon of tert-butyl group: A peak around δ 39 ppm.
-
Methyl carbons of tert-butyl group: A peak around δ 27 ppm.
-
-
Accurately weigh approximately 10-20 mg of the synthesized product.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
If quantitative analysis is desired, add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum.
The presence of impurities will be evident as additional peaks in the NMR spectra.
-
Iodobenzene: Will show characteristic aromatic signals in the ¹H NMR spectrum around δ 7.1-7.8 ppm.
-
Pivalic Acid: Will exhibit a singlet for the tert-butyl protons around δ 1.2 ppm and a broad singlet for the acidic proton (which may be exchangeable and not always observed).
By comparing the integration of the product peaks to the impurity peaks (or the internal standard), the purity can be accurately quantified.
Caption: Workflow for NMR Spectroscopic Analysis.
Mass Spectrometry: Unambiguous Molecular Weight Confirmation
Mass spectrometry is an indispensable tool for confirming the molecular weight of a synthesized compound. For this compound (C₁₆H₂₃IO₄), the expected monoisotopic mass is approximately 406.06 g/mol .
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode. Common adducts to look for are [M+H]⁺ and [M+Na]⁺.
-
Analyze the spectrum for the parent ion and any potential fragment ions.
-
Pure Sample: A prominent peak corresponding to the expected mass of the protonated molecule ([M+H]⁺ at m/z 407.07) or other adducts.
-
Impure Sample: Additional peaks corresponding to the molecular weights of impurities. For example, iodobenzene would show a peak at m/z 204.95 for its molecular ion.
The fragmentation pattern can also provide structural information. A common fragmentation for this compound would be the loss of one or both pivaloyl groups.
Caption: Workflow for Mass Spectrometric Analysis.
Comparison with Alternative Reagents
While this compound is a versatile reagent, other hypervalent iodine compounds can be employed for similar transformations. The choice of reagent often depends on the specific reaction conditions, substrate compatibility, and desired reactivity.
| Reagent | Structure | Key Features | Considerations |
| (Diacetoxyiodo)benzene (DIB) | PhI(OAc)₂ | Commercially available and widely used. The acetate ligands are less sterically demanding. | Can sometimes lead to acetate incorporation into the product. |
| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | PhI(OCOCF₃)₂ | More reactive than DIB due to the electron-withdrawing trifluoroacetate groups. | More sensitive to moisture and can be more aggressive, potentially leading to over-oxidation. |
| Dess-Martin Periodinane (DMP) | A highly selective and mild oxidizing agent, particularly for alcohols. | Can be shock-sensitive and requires careful handling. |
The purity validation techniques described in this guide are broadly applicable to these alternative reagents, with adjustments for their specific physical and spectral properties.
Conclusion
The purity of this compound is a critical parameter that directly impacts the outcome of synthetic reactions. A multi-faceted approach to purity validation, combining the simplicity of melting point determination with the detailed structural and molecular weight information from NMR spectroscopy and mass spectrometry, provides a robust and reliable assessment. By implementing these techniques, researchers can ensure the quality of their reagents, leading to more consistent and reproducible scientific results.
A Senior Application Scientist's Guide: Benchmarking Bis(tert-butylcarbonyloxy)iodobenzene Against Traditional Oxidation Methods
In the landscape of modern organic synthesis, the oxidation of alcohols to aldehydes and ketones remains a cornerstone transformation. For researchers in pharmaceutical and materials science, the choice of oxidant is a critical decision, balancing efficacy with selectivity, safety, and environmental impact. Hypervalent iodine reagents have emerged as a powerful class of metal-free oxidants, offering mild conditions and unique selectivities compared to traditional reagents.[1][2] This guide provides an in-depth comparative analysis of a versatile iodine(III) reagent, Bis(tert-butylcarbonyloxy)iodobenzene, benchmarking its performance against established and widely used oxidation protocols.
This document moves beyond a simple catalog of procedures. It is designed to provide the causality behind experimental choices, offering field-proven insights into why one might select a modern hypervalent iodine reagent over classic, time-tested methods for critical synthetic applications.
Overview of the Oxidizing Agents
The selection of an oxidizing agent dictates not only the reaction's outcome but also its practical execution, from setup to workup. Here, we profile the reagent of interest and the traditional methods against which it will be benchmarked.
This compound
-
Structure and Properties: A white to light yellow crystalline solid, this iodine(III) reagent is characterized by its two pivaloyl (tert-butylcarbonyl) ligands attached to a central iodobenzene core.[3] It is generally soluble in common organic solvents like dichloromethane (DCM).
-
Reactivity Profile: It functions as a mild and selective oxidizing agent. Its applications extend beyond simple alcohol oxidation to include C-H acyloxylation and various catalytic amination and diamination reactions, showcasing its versatility.[4][5]
-
Safety and Handling: While standard laboratory precautions such as wearing gloves and eye protection are necessary, it is not classified as a hazardous substance and does not pose the explosive risks associated with other hypervalent iodine reagents like Dess-Martin Periodinane or IBX.[6] It should be stored in a cool, dry place, away from light.[7]
Traditional Oxidation Methods: The Benchmarks
-
Dess-Martin Periodinane (DMP): A widely adopted hypervalent iodine(V) reagent, DMP is known for its high efficiency, mild reaction conditions (room temperature, neutral pH), and broad functional group tolerance.[1][8][9][10][11] However, its utility, particularly on a large scale, is hampered by its shock-sensitive and potentially explosive nature.[1][8]
-
Swern Oxidation: This classic method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride. It is renowned for its mildness and high yields, especially for sensitive substrates.[12][13] Its primary drawbacks are the requirement for cryogenic temperatures (-78 °C) to control the reaction and the production of dimethyl sulfide, a volatile byproduct with a notoriously unpleasant odor.[12][14][15]
-
Jones Oxidation: This protocol employs chromic acid (H₂CrO₄), generated from chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone.[16][17][18] It is a powerful, rapid, and inexpensive oxidant.[19] However, its use is increasingly limited due to the highly acidic and harsh conditions, which are incompatible with sensitive functional groups, and the severe toxicity and carcinogenicity of chromium(VI) compounds.[19][20]
Mechanistic Insights: A Tale of Two Pathways
The fundamental differences in how these reagents operate dictate their selectivity and compatibility. Below, we visualize the mechanistic pathways for our focus reagent and a classic chromium-based oxidant.
Caption: Mechanism of alcohol oxidation via an Iodine(III) reagent.
Caption: Mechanism of alcohol oxidation via the Jones Reagent.
The hypervalent iodine pathway proceeds through a ligand exchange followed by a base-assisted reductive elimination, typically under neutral or mildly basic conditions. In contrast, the Jones oxidation involves the formation of a chromate ester in a strongly acidic environment, which then undergoes elimination. This fundamental difference explains the superior functional group tolerance of reagents like this compound.
Experimental Design & Protocols
To provide a direct and objective comparison, we benchmark the four oxidation methods using two standard transformations: the oxidation of a primary alcohol (benzyl alcohol) to an aldehyde and a secondary alcohol (cyclohexanol) to a ketone.
Caption: General workflow for the comparative oxidation experiments.
Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde
-
Method 1: this compound
-
To a solution of benzyl alcohol (1.0 mmol) in dichloromethane (10 mL), add this compound (1.2 mmol).
-
Stir the mixture at room temperature (25 °C) for 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Method 2: Dess-Martin Periodinane (DMP)
-
To a solution of benzyl alcohol (1.0 mmol) in dichloromethane (10 mL), add Dess-Martin periodinane (1.2 mmol) at room temperature.[8]
-
Stir the mixture for 1-2 hours, monitoring by TLC.[8]
-
Upon completion, quench the reaction by adding a 10% aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃.[8]
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by silica gel column chromatography.
-
-
Method 3: Swern Oxidation
-
To a solution of oxalyl chloride (1.5 mmol) in dichloromethane (5 mL) at -78 °C, add a solution of DMSO (2.5 mmol) in dichloromethane (2 mL) dropwise.[14][21]
-
After stirring for 15 minutes, add a solution of benzyl alcohol (1.0 mmol) in dichloromethane (2 mL) dropwise.[14][21]
-
Stir for 30 minutes at -78 °C, then add triethylamine (5.0 mmol) dropwise.[12][14]
-
Allow the reaction to warm to room temperature, then add water.
-
Separate the layers, extract the aqueous layer with dichloromethane, and combine the organic layers.
-
Wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
-
-
Method 4: Jones Oxidation
-
Prepare Jones reagent by slowly adding CrO₃ (1.2 g) to 10 mL of concentrated H₂SO₄, then diluting carefully with 20 mL of water.
-
Dissolve benzyl alcohol (1.0 mmol) in acetone (10 mL) and cool to 0 °C in an ice bath.
-
Add the Jones reagent dropwise to the alcohol solution until the orange color persists.[18][20]
-
Stir for 30 minutes at 0 °C. Note: For primary alcohols, this method typically leads to the carboxylic acid.[19][22][23] To isolate the aldehyde, the reaction must be carefully controlled, though over-oxidation is highly probable.[24]
-
Quench the reaction by adding isopropanol until the solution turns green.
-
Filter the mixture, neutralize the filtrate, and extract with ether.
-
Dry the organic layer, concentrate, and purify.
-
Comparative Performance Data
The following tables summarize the expected outcomes from the benchmark experiments, providing a clear, quantitative comparison of the different methodologies.
Table 1: Oxidation of Primary Alcohol (Benzyl Alcohol → Benzaldehyde)
| Parameter | This compound | Dess-Martin Periodinane (DMP) | Swern Oxidation | Jones Oxidation |
| Reagent Equiv. | 1.2 | 1.2 | 1.5 (Oxalyl Chloride) | Varies (Titration) |
| Solvent | Dichloromethane | Dichloromethane | Dichloromethane | Acetone |
| Temperature (°C) | 25 | 25 | -78 to 25 | 0 to 25 |
| Reaction Time | 3-5 h | 1-2 h | 1-2 h | < 1 h |
| Expected Yield (%) | 85-95% | 90-98% | 90-98% | 10-40% (Aldehyde)* |
| Ease of Workup | Simple extraction | Quench + extraction | Quench + extraction | Quench + filtration |
| Key Hazard | Mild irritant | Shock-sensitive, explosive | Cryogenic, toxic gas (CO), odor | Highly toxic, carcinogenic |
*Yield for Jones oxidation reflects the aldehyde product; significant over-oxidation to benzoic acid is expected.[19][24]
Table 2: Oxidation of Secondary Alcohol (Cyclohexanol → Cyclohexanone)
| Parameter | This compound | Dess-Martin Periodinane (DMP) | Swern Oxidation | Jones Oxidation |
| Reagent Equiv. | 1.2 | 1.2 | 1.5 (Oxalyl Chloride) | Varies (Titration) |
| Solvent | Dichloromethane | Dichloromethane | Dichloromethane | Acetone |
| Temperature (°C) | 25 | 25 | -78 to 25 | 0 to 25 |
| Reaction Time | 2-4 h | 1-2 h | 1-2 h | < 1 h |
| Expected Yield (%) | 90-98% | 95-99% | 95-99% | 90-98% |
| Ease of Workup | Simple extraction | Quench + extraction | Quench + extraction | Quench + filtration |
| Key Hazard | Mild irritant | Shock-sensitive, explosive | Cryogenic, toxic gas (CO), odor | Highly toxic, carcinogenic |
Discussion and Field Insights
Efficacy and Selectivity
For the oxidation of secondary alcohols, all four methods demonstrate high efficacy, delivering the ketone product in excellent yields. The choice of reagent in this case is therefore driven by other factors.
The critical distinction appears in the oxidation of primary alcohols. This compound, DMP, and Swern oxidation all provide the aldehyde with high selectivity and yield, successfully avoiding over-oxidation.[9][13][22] In stark contrast, the Jones oxidation is a much stronger oxidizing agent and readily converts the intermediate aldehyde to a carboxylic acid in the aqueous, acidic conditions.[22][25][26] This makes it unsuitable for syntheses where the aldehyde is the desired product.
Practicality of Reaction Conditions
A significant advantage of both this compound and DMP is the operational simplicity of running the reaction at ambient temperature.[10] The Swern oxidation, while effective, requires a cryogenic setup (-78 °C), which can be inconvenient and resource-intensive.[14] The Jones oxidation, though often run at 0 °C, involves handling highly corrosive and hazardous materials.
Workup and Purification
The workup for hypervalent iodine reagents is often straightforward. The reduced iodobenzene byproduct can typically be removed with a simple aqueous wash or filtration.[27] The Swern oxidation workup is complicated by the formation of dimethyl sulfide, which requires conducting all steps in a well-ventilated fume hood to manage the potent odor.[12] The Jones oxidation requires quenching of excess chromium(VI) with a reducing agent (like isopropanol) and generates chromium salts that must be disposed of as hazardous waste.[20][24]
Safety and Environmental Considerations
This is where modern hypervalent iodine reagents demonstrate a clear advantage over traditional metal-based oxidants. The avoidance of heavy metals like chromium is a primary goal of green chemistry.[13] this compound offers a favorable safety profile, lacking the explosive potential of DMP.[6][8] The Swern oxidation, while metal-free, involves the evolution of acutely toxic carbon monoxide gas and requires careful temperature control to avoid exothermic decomposition.[12][15]
Conclusion and Recommendations
This compound stands as a highly effective and practical alternative to traditional oxidation methods, particularly in contexts where mild conditions and safety are paramount.
Choose this compound for:
-
Selective oxidation of primary alcohols to aldehydes, especially when over-oxidation is a concern.
-
Substrates containing acid-sensitive functional groups that would not tolerate Jones or other strongly acidic conditions.
-
Operations where avoiding heavy metal contamination is critical, such as in the synthesis of active pharmaceutical ingredients (APIs).
-
Laboratories prioritizing safety and operational simplicity, as it avoids the cryogenic temperatures of the Swern protocol and the explosive hazard of DMP.
While methods like DMP and Swern may offer slightly faster reaction times, the balanced profile of high yield, excellent selectivity, operational simplicity, and enhanced safety makes this compound a compelling choice for the modern synthetic chemist.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [Bis(tert-butylcarbonyloxy)iodo]benzene | 57357-20-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound 97 | 57357-20-7 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Swern oxidation - Wikipedia [en.wikipedia.org]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 15. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. adichemistry.com [adichemistry.com]
- 19. Jones oxidation - Wikipedia [en.wikipedia.org]
- 20. Jone’s Oxidation – King Group [kingchem.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 23. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 24. Jones Oxidation [organic-chemistry.org]
- 25. chemguide.co.uk [chemguide.co.uk]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to Hypervalent Iodine Reagents: Unveiling the Advantages of Bis(tert-butylcarbonyloxy)iodobenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient, selective, and mild reagents is perpetual. Among the arsenal of tools available to the synthetic chemist, hypervalent iodine compounds have carved a significant niche, offering unique reactivity that often complements or surpasses traditional methods.[1] This guide provides an in-depth technical comparison of Bis(tert-butylcarbonyloxy)iodobenzene, a prominent hypervalent iodine(III) reagent, with conventional alternatives, focusing on its application in the widely utilized N-Boc protection of amines and its role in advanced catalytic transformations.
The Rise of Hypervalent Iodine: A Paradigm Shift in Reactivity
Hypervalent iodine reagents are organic compounds containing an iodine atom in a formal oxidation state higher than the usual -1. This higher oxidation state imparts electrophilic character to the ligands attached to the iodine center, enabling a range of transformations under mild conditions. Unlike many heavy metal reagents, hypervalent iodine compounds are generally characterized by their low toxicity and environmental friendliness.
This compound, with its central iodine(III) atom bonded to a phenyl group and two tert-butylcarbonyloxy ligands, stands out as a versatile and stable reagent. Its applications span from serving as an oxidant to facilitating complex bond formations.
N-Boc Protection of Amines: A Head-to-Head Comparison
The tert-butyloxycarbonyl (Boc) group is arguably one of the most common protecting groups for amines in organic synthesis, valued for its stability and ease of removal under acidic conditions.[2][3] The standard reagent for its introduction is Di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[4] While effective, the use of (Boc)₂O can sometimes be sluggish, requiring elevated temperatures or the use of catalysts, especially for less nucleophilic amines.
While direct, quantitative comparative studies between this compound and (Boc)₂O for a wide range of substrates are not extensively documented in single publications, the known reactivity of hypervalent iodine reagents suggests potential advantages in terms of reaction mildness and efficiency.
Comparative Analysis of Boc Protection Reagents
| Feature | This compound | Di-tert-butyl dicarbonate ((Boc)₂O) |
| Reactivity | Potentially higher for less nucleophilic amines due to the electrophilic nature of the Boc group delivered by the hypervalent iodine center. | Generally effective, but can be slow for deactivated or sterically hindered amines, often requiring heat or catalysts.[5] |
| Reaction Conditions | Typically mild, often at room temperature. | Can range from room temperature to elevated temperatures; may require a base or catalyst.[5] |
| Byproducts | Iodobenzene and tert-butyric acid. | tert-Butanol and carbon dioxide.[6] |
| Scope | Broad applicability anticipated, particularly for challenging substrates. | Very broad, well-established for a vast array of amines.[2] |
Mechanistic Rationale: A Tale of Two Electrophiles
The enhanced reactivity of this compound in Boc protection can be attributed to the nature of the hypervalent iodine bond. The iodine(III) center acts as a good leaving group, facilitating the transfer of the electrophilic Boc group to the amine nucleophile.
Diagram of the Proposed Mechanism for Boc Protection using this compound:
Caption: Proposed mechanistic pathway for N-Boc protection using this compound.
In contrast, the reaction with (Boc)₂O proceeds through a more traditional nucleophilic acyl substitution pathway.
Diagram of the Mechanism for Boc Protection using (Boc)₂O:
Caption: Established mechanism for N-Boc protection using Di-tert-butyl dicarbonate ((Boc)₂O).[6]
Experimental Protocols: A Practical Guide
Protocol 1: General Procedure for N-Boc Protection using Di-tert-butyl dicarbonate ((Boc)₂O)
This protocol is a widely used method for the Boc protection of primary and secondary amines.
Materials:
-
Amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Optional: Base (e.g., Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP))
Procedure:
-
Dissolve the amine in the chosen solvent in a round-bottom flask.
-
Add Di-tert-butyl dicarbonate ((Boc)₂O) to the solution.
-
If required, add the base to the reaction mixture.
-
Stir the reaction at room temperature or gentle heating (e.g., 40 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the N-Boc protected amine.[7][8]
Workflow for (Boc)₂O Protection:
Caption: General experimental workflow for N-Boc protection using (Boc)₂O.
Beyond Protection: The Role of this compound in Catalysis
A significant advantage of this compound lies in its application as a powerful oxidant in various transition metal-catalyzed reactions, most notably in C-H amination. These reactions allow for the direct conversion of C-H bonds into C-N bonds, a transformation of immense value in the synthesis of complex molecules and pharmaceuticals.
Rhodium-Catalyzed C-H Amination
This compound is a key oxidant in rhodium-catalyzed C-H amination reactions.[9] This methodology enables the intramolecular and intermolecular formation of C-N bonds with high selectivity.
General Reaction Scheme: Substrate-H + H₂N-Y --[Rh₂(esp)₂, PhI(O₂CᵗBu)₂]--> Substrate-NH-Y
Protocol 2: General Procedure for Rhodium-Catalyzed Intermolecular C-H Amination
This protocol provides a general guideline for the intermolecular C-H amination of a benzylic C-H bond.
Materials:
-
Substrate (e.g., a benzylic hydrocarbon) (1.0 eq)
-
Nitrogen source (e.g., Cl₃CCH₂OSO₂NH₂)
-
Rhodium catalyst (e.g., Rh₂(esp)₂) (catalytic amount)
-
This compound (oxidant)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
In a reaction vessel, combine the substrate, nitrogen source, and rhodium catalyst in the solvent.
-
Slowly add a solution of this compound in the solvent to the reaction mixture.
-
Stir the reaction at the appropriate temperature and monitor its progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, quench the reaction and perform an appropriate work-up.
-
Purify the product by column chromatography.[9]
Workflow for Rhodium-Catalyzed C-H Amination:
Caption: Experimental workflow for Rhodium-Catalyzed C-H Amination.
Conclusion: A Versatile Reagent for Modern Synthesis
This compound emerges as a powerful and versatile reagent in the organic chemist's toolbox. While its application as a direct replacement for (Boc)₂O in all N-Boc protection scenarios requires more extensive comparative data, its potential for enhanced reactivity under mild conditions, particularly for challenging substrates, is a significant advantage. Furthermore, its crucial role as an oxidant in cutting-edge catalytic C-H functionalization reactions solidifies its position as a valuable tool for the efficient and selective synthesis of complex molecules. For researchers, scientists, and drug development professionals, understanding the unique advantages and applications of this compound opens new avenues for innovation in chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Amine Protection: A Cost-Benefit Analysis of Bis(tert-butylcarbonyloxy)iodobenzene
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, the judicious selection of a protecting group for amines is a critical decision that can significantly impact yield, purity, and overall project timelines. While di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) has long been the workhorse for introducing the acid-labile tert-butoxycarbonyl (Boc) protecting group, alternative reagents are emerging. This guide provides an in-depth cost-benefit analysis of a less conventional but potentially advantageous alternative: Bis(tert-butylcarbonyloxy)iodobenzene.
The Contenders: A Hypervalent Iodine Reagent vs. the Classic Anhydride
This compound is a hypervalent iodine(III) reagent.[1][2] These compounds are known for their unique reactivity and are often employed as mild oxidizing agents.[1] In the context of amine protection, this reagent acts as a source of an electrophilic Boc group.
Di-tert-butyl dicarbonate (Boc anhydride) is the most widely used reagent for Boc protection. Its reactivity stems from the electrophilic nature of the carbonyl carbons, which are readily attacked by nucleophilic amines.
Head-to-Head Comparison: A Multifaceted Analysis
To provide a clear framework for decision-making, we will compare these two reagents across several key performance indicators: cost, reaction efficiency, safety, and waste generation.
Cost Analysis: A Tale of Two Price Points
A direct comparison of catalog prices reveals a significant disparity between the two reagents.
| Reagent | Typical Price (per gram) |
| This compound | ~$29 - $33 |
| Di-tert-butyl dicarbonate (Boc₂O) | ~$0.22 - $1.00 |
Note: Prices are approximate and can vary based on supplier, purity, and quantity.
The initial acquisition cost of this compound is substantially higher than that of Boc anhydride. This immediately positions Boc anhydride as the more economical choice for large-scale applications or in resource-limited settings. However, the true cost of a reagent extends beyond its purchase price and is intricately linked to its performance in the lab.
Reaction Efficiency: The Battle of Yields and Reaction Times
Boc Anhydride: The protection of amines using Boc anhydride is a well-established and highly efficient process. For instance, the Boc protection of aniline with Boc anhydride can proceed to high yields (95-99%) in a short amount of time (as little as one minute) under optimized conditions, sometimes employing a catalyst.[3] A typical protocol for the Boc protection of 3-chloroaniline involves stirring the amine with Boc anhydride in water for four hours.[4][5]
This compound: While this reagent is cataloged for a variety of synthetic applications, including palladium-catalyzed diaminations and C-H acyloxylation, its specific use as a routine Boc-transfer agent for simple amines is less documented in readily available literature.[1] This lack of extensive data for simple Boc protections makes a direct comparison of its efficiency challenging.
Safety Profile: A Closer Look at the Hazards
Safety is a paramount concern in any laboratory setting. The safety profiles of these two reagents, as detailed in their respective Safety Data Sheets (SDS), present a clear distinction.
This compound: This compound is generally not classified as a hazardous substance. However, as with all chemicals, appropriate personal protective equipment should be worn, and it should be handled in a well-ventilated area.
Boc Anhydride: This reagent presents more significant health and safety hazards. It is classified as a flammable solid and is fatal if inhaled. It also causes skin and serious eye irritation and may cause an allergic skin reaction. Therefore, stringent safety precautions, including the use of a fume hood and appropriate personal protective equipment, are mandatory when handling Boc anhydride.
The less hazardous nature of this compound is a significant advantage, particularly in environments where containment facilities are limited or when training new personnel.
Waste Generation and Atom Economy
From an atom economy perspective, the use of Boc anhydride is generally efficient. The byproducts of the reaction are typically tert-butanol and carbon dioxide, the latter of which is a gas that escapes the reaction mixture.
The use of this compound for Boc protection would generate iodobenzene as a significant byproduct. While iodobenzene can be recovered and potentially recycled, its presence adds a layer of complexity to the purification process and contributes to the overall waste stream.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, here are representative experimental protocols for the Boc protection of an amine using Boc anhydride.
Protocol 1: Catalyst-Free Boc Protection of 3-Chloroaniline in Water[4][5]
Materials:
-
3-Chloroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Water
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
To a suitable reaction vessel, add 3-chloroaniline (5 mmol).
-
Add di-tert-butyl dicarbonate (5 mmol).
-
Add water to the mixture.
-
Stir the reaction mixture magnetically for approximately 4 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product, Boc-protected 3-chloroaniline, can be isolated by extraction and purified as necessary.
Protocol 2: Rapid, Catalyst-Assisted Boc Protection of Aniline[3]
Materials:
-
Aniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Amberlite-IR 120 resin (catalyst)
-
Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
In a reaction vessel, dissolve aniline in dichloromethane.
-
Add Amberlite-IR 120 resin.
-
Add di-tert-butyl dicarbonate.
-
Stir the mixture at room temperature for approximately 3 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, the catalyst can be removed by filtration, and the product isolated after solvent removal.
The Underlying Chemistry: Reaction Mechanisms
The mechanisms by which these reagents deliver the Boc group are fundamentally different.
Boc Anhydride: The reaction proceeds via a nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butyl carbonate leaving group, which subsequently decomposes to the stable byproducts, tert-butanol and carbon dioxide.
This compound: As a hypervalent iodine reagent, the iodine atom is in a +3 oxidation state. The reaction would likely involve the nucleophilic attack of the amine on the iodine center or one of the carbonyl carbons, leading to the transfer of a Boc group and the reduction of iodine(III) to iodine(I) in the form of iodobenzene.
Decision-Making Workflow
The choice between this compound and Boc anhydride is not a one-size-fits-all decision. The following workflow can guide researchers to the most appropriate choice for their specific needs.
References
- 1. This compound 97 | 57357-20-7 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Bis(tert-butylcarbonyloxy)iodobenzene
For the modern researcher, Bis(tert-butylcarbonyloxy)iodobenzene is a valuable reagent in synthetic chemistry, prized for its role in facilitating complex molecular transformations. However, its utility is matched by a need for meticulous handling and disposal, a consequence of its nature as a hypervalent iodine compound. These reagents, while offering a less toxic alternative to many heavy metal oxidants, possess inherent instability that demands respect and careful planning, particularly when it comes to waste management.[1][2] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.
Foundational Safety Principles: Understanding the Hazard
This compound, like many hypervalent iodine compounds, is a high-energy molecule. The core of its reactivity lies in the iodine(III) center, which is readily reduced. This oxidizing potential is what makes it a useful synthetic tool. However, this same property contributes to its primary hazards.
A crucial point to recognize is that hypervalent iodine compounds can be potentially explosive.[3] The Safety Data Sheet (SDS) for this compound warns that it may decompose explosively upon heating, shock, or friction. Therefore, all handling and disposal operations must be designed to mitigate these risks. It is also classified as a combustible solid.
Before beginning any disposal procedure, a thorough risk assessment is mandatory. Always consult the most current Safety Data Sheet (SDS) and your institution's specific safety protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazards, a stringent PPE protocol is non-negotiable. The following table outlines the minimum required PPE for handling this compound in solid form and during the disposal process.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a full-face shield. | Protects against splashes of quenching solutions and unexpected energetic decomposition. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact with the chemical and disposal solutions. |
| Body Protection | A flame-resistant laboratory coat. | Protects against spills and potential for ignition of the combustible solid. |
| Respiratory | A NIOSH-approved N95 respirator or higher, especially when handling the powder outside of a certified chemical fume hood. | Prevents inhalation of fine particles of the solid compound, which can occur when transferring or weighing the material. |
This data is synthesized from multiple safety data sheets and general laboratory safety guidelines.
The Disposal Workflow: A Step-by-Step Protocol
Disposal of this compound should not be a matter of simply placing it in a waste container. A crucial pre-treatment step is necessary to neutralize its reactivity, converting the hypervalent iodine to a more benign form. The method of choice is reduction with a mild reducing agent. Aqueous sodium thiosulfate is widely used for quenching reactions involving hypervalent iodine reagents and is the recommended approach.[4][5][6]
The following diagram illustrates the decision-making and operational flow for the disposal process.
Caption: A workflow diagram for the safe disposal of this compound.
Experimental Protocol: Laboratory-Scale Neutralization
This protocol is intended for small quantities (typically < 5 grams) of residual this compound.
Materials:
-
This compound waste
-
10% (w/v) aqueous solution of sodium thiosulfate
-
A beaker or Erlenmeyer flask of appropriate size (at least 10 times the volume of the thiosulfate solution)
-
Stir plate and magnetic stir bar
-
Chemical fume hood
Procedure:
-
Preparation: Perform all steps in a certified chemical fume hood. Place the beaker or flask containing the 10% sodium thiosulfate solution on the stir plate and begin gentle stirring.
-
Slow Addition: Carefully and slowly, in small portions, add the solid this compound waste to the stirring sodium thiosulfate solution. Caution: Do not add the solution to the solid, as this can create localized heating. The slow addition of the solid to the solution ensures that any exothermic reaction is safely dissipated.
-
Observation: Stir the mixture for at least one hour after the final addition to ensure the reduction is complete. The hypervalent iodine(III) is reduced to the much more stable iodide (I⁻) ion.
-
Waste Collection: The resulting aqueous solution contains iodobenzene, tert-butanol, and sodium salts. This mixture should be collected in a properly labeled hazardous waste container, typically designated for halogenated organic waste.
-
Decontamination: All glassware, spatulas, and other equipment that came into contact with the this compound should be rinsed with the sodium thiosulfate solution, and the rinsate added to the hazardous waste container.
Disposal of Contaminated Materials and Final Hand-Off
Any materials used in the cleanup of spills or routine handling, such as paper towels, gloves, and weigh boats, should be considered contaminated. These items should be collected in a sealed, labeled bag or container and disposed of as solid hazardous waste.
Never dispose of this compound, either in its pure form or after neutralization, down the drain. The final neutralized aqueous waste and all contaminated solid waste must be disposed of through your institution's environmental health and safety office or a licensed chemical waste disposal company. Ensure all waste containers are clearly and accurately labeled according to local and national regulations.
By adhering to these procedures, researchers can safely manage the waste stream from this versatile reagent, upholding the principles of laboratory safety and environmental stewardship.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
